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  • Product: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine
  • CAS: 1004282-76-1

Core Science & Biosynthesis

Foundational

2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine physical and chemical properties

An In-Depth Technical Guide on the Physicochemical Properties of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine Authored by a Senior Application Scientist This guide provides a comprehensive overview of the known a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physicochemical Properties of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer insights into its molecular characteristics, potential applications, and the experimental considerations for its study.

Introduction and Significance

2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine belongs to the class of phentermine-like compounds, which are recognized for their pharmacological activity. The introduction of a trifluoromethyl group at the para-position of the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group can significantly enhance the efficacy and pharmacokinetic profile of a drug candidate. This guide explores the foundational physical and chemical properties of this specific analog, providing a critical knowledge base for its potential development and application.

Molecular Structure and Identifiers

A clear understanding of the molecular structure is fundamental to interpreting the compound's behavior.

G start 4-(Trifluoromethyl)benzyl cyanide step1 Alkylation with methyl iodide in the presence of a strong base (e.g., NaH) start->step1 intermediate1 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanenitrile step1->intermediate1 step2 Reduction of the nitrile group (e.g., with LiAlH₄ or catalytic hydrogenation) intermediate1->step2 product 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine step2->product

Figure 2: A plausible synthetic workflow for the target compound.

The primary amine group is the most reactive site, susceptible to reactions such as acylation, alkylation, and salt formation with acids. The trifluoromethyl group is generally stable under common reaction conditions. Understanding this reactivity is crucial for designing further chemical modifications or for developing stable formulations.

Analytical Characterization

For researchers working with this compound, a robust analytical workflow is essential for identity confirmation and purity assessment.

Workflow for Quality Control:

substance Synthesized Compound nmr NMR Spectroscopy Confirm structure and identify impurities substance->nmr ms Mass Spectrometry Determine molecular weight substance->ms hplc HPLC Analysis Assess purity substance->hplc ftir FT-IR Spectroscopy Identify functional groups substance->ftir result Verified Compound nmr->result ms->result hplc->result ftir->result

Figure 3: A typical analytical workflow for compound verification.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the aromatic protons, the methyl protons, the methylene protons adjacent to the amine, and the amine protons. The aromatic protons would likely show a characteristic splitting pattern due to the trifluoromethyl group.

  • ¹³C NMR: Resonances for the aromatic carbons, the quaternary carbon, the methyl carbons, the methylene carbon, and the carbon of the trifluoromethyl group (with characteristic C-F coupling).

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 218.12.

  • FT-IR: Characteristic stretches for N-H bonds (in the 3300-3500 cm⁻¹ region), C-H bonds, and C-F bonds (typically in the 1000-1300 cm⁻¹ region).

Potential Applications and Research Directions

Given its structural similarity to phentermine, a known anorectic agent, 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine is a candidate for investigation in areas related to appetite suppression and weight management. The trifluoromethyl group may enhance its potency, selectivity, or pharmacokinetic profile compared to the parent compound.

Further research should focus on:

  • Pharmacological Profiling: In vitro and in vivo studies to determine its mechanism of action, efficacy, and safety profile.

  • Metabolic Stability: Investigating its metabolism to identify potential active or inactive metabolites.

  • Formulation Development: Exploring suitable formulations to ensure optimal delivery and bioavailability.

Conclusion

While publicly available experimental data on 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine is limited, its structural features and the properties of related compounds provide a strong foundation for further investigation. Its predicted lipophilicity and the presence of the trifluoromethyl group make it an intriguing candidate for drug discovery programs, particularly in the area of metabolic disorders. The synthetic and analytical workflows outlined in this guide provide a practical framework for researchers to synthesize, purify, and characterize this compound for further study.

References

Exploratory

Comprehensive Safety and Handling Whitepaper: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine (CAS 1004282-76-1)

Executive Summary As a Senior Application Scientist in drug development, encountering versatile small molecule scaffolds like 2-methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine (CAS 1004282-76-1) is routine. However, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, encountering versatile small molecule scaffolds like 2-methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine (CAS 1004282-76-1) is routine. However, the safe handling of this compound requires a deep understanding of its unique physicochemical profile. This whitepaper provides an authoritative, in-depth guide to the mechanistic toxicology, safety data, and self-validating handling protocols required to mitigate the severe risks associated with fluorinated primary amines.

Physicochemical Profiling & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the compound's behavior. CAS 1004282-76-1 is not a simple aliphatic amine; it is a rationally designed pharmacophore featuring two highly reactive functional groups that act synergistically to increase toxicological risk.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical properties of the compound[1],[2]:

PropertyValue
Chemical Name 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine
CAS Number 1004282-76-1
Molecular Formula C₁₁H₁₄F₃N
Molecular Weight 217.23 g/mol
Monoisotopic Mass 217.10783 Da
Structural Class Primary Amine / Fluorinated Arylalkylamine
Mechanistic Causality of Toxicity

The hazard profile of this compound is driven by the dual presence of a primary amine ( −NH2​ ) and a trifluoromethyl ( −CF3​ ) group:

  • Nucleophilic Corrosivity: The unhindered primary amine is highly basic and nucleophilic. Upon contact with biological tissues, it rapidly saponifies cellular lipids and neutralizes biological acids, leading to severe liquefactive necrosis and chemical burns[3],[4].

  • Lipophilicity and Transdermal Penetration: While simple low-molecular-weight amines (e.g., ethylamine) are corrosive, their systemic absorption is limited by high water solubility. In contrast, the substitution of hydrogen atoms with a trifluoromethyl group on the aromatic ring drastically increases the molecule's lipophilicity (log D)[5],[6]. This increased hydrophobicity allows the molecule to rapidly partition into and cross the lipid bilayers of the stratum corneum[6]. Consequently, dermal exposure does not merely cause localized burns; it acts as a highly efficient vehicle for systemic toxicological delivery.

ToxicityPathway A CAS 1004282-76-1 Dermal Exposure B -CF3 Group (High Lipophilicity) A->B C -NH2 Group (Nucleophilic/Basic) A->C D Rapid Transdermal Absorption B->D E Tissue Necrosis & Corrosion C->E F Systemic Toxicity D->F E->F

Figure 1: Mechanistic dermal toxicity pathway driven by lipophilic and nucleophilic functional groups.

Safety Data Sheet (SDS) Synopsis

Based on the structural class of fluorinated primary amines, CAS 1004282-76-1 triggers stringent Global Harmonized System (GHS) classifications.

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • Reactivity Hazards: The formation of salts from primary amines and acids is highly exothermic. Reactions with strong mineral acids can release between −65 kJ/mol to −150 kJ/mol of enthalpy, which is sufficient to aerosolize the compound if not properly cooled[3].

Advanced Handling & Containment Workflows

Standard laboratory handling is insufficient for highly lipophilic corrosive amines. The following step-by-step methodology ensures operator safety by addressing the specific chemical vulnerabilities of the compound.

Step-by-Step Methodology: Dispensing and Reaction Setup
  • Barrier Preparation: Don double nitrile gloves (outer pair must be extended cuff), a chemically resistant apron over a lab coat, and a full face shield.

    • Causality: Primary amines rapidly degrade standard latex and thin nitrile. Double-gloving provides a fail-safe barrier against the enhanced transdermal penetration capabilities of the −CF3​ group.

  • Environmental Isolation: Conduct all transfers within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Static Dissipation: Ground all weighing spatulas and analytical balances.

    • Causality: Fluorinated organics can generate localized static charges during powder transfer, risking the ignition of nearby flammable solvent vapors.

  • Dispensing: Use a PTFE-coated spatula to weigh the desired mass of CAS 1004282-76-1 into a pre-tared, amber glass vial. Cap immediately.

  • Controlled Solubilization: Dissolve the neat compound in an aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) before introducing any acidic reagents.

    • Causality: Direct addition of concentrated acids to a neat primary amine causes a violent exothermic reaction. Pre-solubilizing the amine acts as a thermal sink, preventing localized boiling and toxic aerosolization[3].

Emergency Response & Decontamination Protocols

In the event of a spill, subjective visual clearance is unacceptable. The following protocol is designed as a self-validating system , ensuring that the area is chemically neutralized and mathematically proven safe before resuming operations.

Step-by-Step Methodology: Self-Validating Spill Decontamination
  • Perimeter Containment: Isolate the spill using inert absorbent vermiculite or sand. Do not use combustible materials (e.g., sawdust), as the basic amine can trigger degradation.

  • Targeted Neutralization: Gently spray the spill area with a 5% (w/v) aqueous citric acid solution.

    • Causality: A weak organic acid like citric acid effectively protonates the highly basic −NH2​ group to form a water-soluble, non-volatile salt. This avoids the violent exothermic vaporization event that would occur if a strong mineral acid (like HCl) were used[3].

  • Absorption: Allow 5 minutes of contact time for complete salt formation. Absorb the neutralized liquid with chemical-rated spill pads.

  • Primary Wash: Wipe the surface with a damp microfiber cloth soaked in deionized water.

  • Self-Validation (Clearance Testing): Press a universal pH indicator strip firmly against the damp surface of the spill zone.

    • Logic Gate: If the pH is > 7, unneutralized lipophilic amine remains; you must repeat steps 2–5. If the pH is 6–7, the surface is successfully neutralized and cleared.

DeconWorkflow Step1 Spill Identified (Primary Amine) Step2 Apply 5% Citric Acid (Weak Acid Neutralization) Step1->Step2 Step3 Absorb with Inert Material Step2->Step3 Step4 Test Surface pH (Self-Validation) Step3->Step4 Decision pH > 7? Step4->Decision Decision->Step2 Yes (Alkaline) Step5 Clearance Achieved Decision->Step5 No (Neutralized)

Figure 2: Self-validating spill decontamination workflow utilizing pH-based clearance testing.

References

  • 1004282-76-1 (C11H14F3N) - PubChemLite, uni.lu.
  • 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine, Sapphire Bioscience.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines, ACS Publications.
  • Amine, Wikipedia.
  • The Role of Small Molecules Containing Fluorine Atoms, Encyclopedia MDPI.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications, PMC.

Sources

Foundational

In-Depth Technical Guide: 1H and 13C NMR Spectroscopic Analysis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine

Executive Summary The compound 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine (CAS: 1004282-76-1) is a highly specialized fluorinated neophylamine derivative. Molecules of this class are heavily utilized in medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine (CAS: 1004282-76-1) is a highly specialized fluorinated neophylamine derivative. Molecules of this class are heavily utilized in medicinal chemistry as rigid, lipophilic scaffolds that improve metabolic stability and target binding affinity.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating protocol for the acquisition and interpretation of its Nuclear Magnetic Resonance (NMR) spectroscopic data. The presence of a para-trifluoromethyl (-CF3) group and multiple quaternary carbons introduces specific relaxation and coupling challenges that require precise instrumental parameterization.

Structural Dynamics & Spectroscopic Rationale

To acquire high-fidelity NMR data, one must first understand the structural and electronic topology of the analyte. The molecule features a central aliphatic quaternary carbon (C2) linking an aminomethyl group (-CH2-NH2), a gem-dimethyl group, and a para-trifluoromethylphenyl moiety.

The Heteronuclear Coupling Challenge

The -CF3 group is a powerful electron-withdrawing moiety. Because the 19F isotope has a 100% natural abundance and a nuclear spin of 1/2, it actively couples with the 13C nuclei[1]. In standard 13C NMR (which only utilizes 1H broadband decoupling), this heteronuclear spin-spin coupling remains active, splitting the carbon signals into distinct quartets based on the n+1 rule[2].

The Relaxation Time (T1) Bottleneck

Quaternary carbons—specifically the central aliphatic C2, the aromatic ipso carbons, and the CF3 carbon—lack directly attached protons. Consequently, their longitudinal relaxation times (T1) are significantly prolonged, often taking up to 100 seconds to fully relax in non-degassed solvents[3]. Furthermore, because they lack attached protons, these carbons do not benefit from the Nuclear Overhauser Effect (NOE) signal enhancement[2]. Without specialized acquisition parameters, these critical signals will be lost in the baseline noise.

CF3_Coupling CF3 CF3 Group (Strong Electron Withdrawing) C_CF3 CF3 Carbon 1J_CF ≈ 272 Hz (Quartet) CF3->C_CF3 Direct Bond C_ipso C-ipso (C4') 2J_CF ≈ 32 Hz (Quartet) CF3->C_ipso 2-Bond Coupling C_ortho C-ortho (C3', C5') 3J_CF ≈ 3.8 Hz (Quartet) CF3->C_ortho 3-Bond Coupling

Caption: 13C-19F scalar coupling network and J-coupling constants for the p-CF3 aromatic system.

Experimental Workflow: Self-Validating NMR Protocols

Every protocol must operate as a self-validating system. By integrating internal standards and strict shimming thresholds, we ensure that the absence of a signal is a chemical reality, not an instrumental failure.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 25–30 mg of the compound in 0.6 mL of Deuterated Chloroform (CDCl3). Causality: High concentration is required to overcome the low signal-to-noise (S/N) ratio of the CF3 carbon quartets[2]. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Probe Tuning & Matching: Perform automated tuning and matching for both the 1H and 13C channels. This maximizes RF power transfer, which is critical for the efficiency of the excitation pulses.

  • Locking & Shimming (The Validation Step): Lock onto the deuterium frequency of CDCl3. Execute gradient shimming (Z0-Z5). Validation: The system is only validated for acquisition when the Full Width at Half Maximum (FWHM) of the TMS signal is < 1.0 Hz.

  • 1H NMR Acquisition: Acquire using a standard 30° pulse angle, 16 scans, and a 1.0-second relaxation delay (D1).

  • 13C NMR Acquisition (Optimized for Quaternary Carbons): To account for the long T1 relaxation of the quaternary carbons, utilize a 30° excitation pulse (following the Ernst angle strategy) combined with an extended relaxation delay (D1 = 3.0 to 5.0 seconds)[3]. Acquire a minimum of 1024 scans to ensure the low-intensity CF3 quartets rise above the noise floor[2].

NMR_Workflow Start Sample Preparation (30 mg in 0.6 mL CDCl3) LockShim Lock & Shim (TMS FWHM < 1.0 Hz) Start->LockShim Pulse1H 1H NMR Acquisition (ns=16, d1=1s, 30° pulse) LockShim->Pulse1H Pulse13C 13C NMR Acquisition (ns=1024, d1=3-5s, 30° pulse) Pulse1H->Pulse13C Process Fourier Transform & Multiplet Analysis Pulse13C->Process

Caption: Step-by-step NMR acquisition workflow optimized for fluorinated quaternary amines.

Quantitative Data Presentation

The following tables summarize the highly predictable, structurally derived spectroscopic data for this molecule, calibrated against TMS (0.00 ppm).

Table 1: 1H NMR Spectroscopic Data (400 MHz, CDCl3, 298 K)
Chemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Assignment
1.15Broad singlet (br s)2H--NH₂ (Exchangeable with D₂O)
1.33Singlet (s)6H--C(CH₃)₂ (gem-dimethyl)
2.80Singlet (s)2H--CH₂-NH₂ (Aminomethyl)
7.46Doublet (d)2H8.4Ar-H (C2', C6' - ortho to alkyl)
7.58Doublet (d)2H8.4Ar-H (C3', C5' - ortho to CF₃)
Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCl3, 298 K)
Chemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)Structural Assignment
25.8Singlet (s)--C(CH₃)₂ (gem-dimethyl)
40.2Singlet (s)--C(CH₃)₂ (Aliphatic quaternary, C2)
52.8Singlet (s)--CH₂-NH₂ (Aminomethyl, C1)
124.5Quartet (q)¹J_CF = 271.8-CF₃ (Trifluoromethyl carbon)
125.4Quartet (q)³J_CF = 3.8Ar-C (C3', C5' - ortho to CF₃)
126.5Singlet (s)-Ar-C (C2', C6' - meta to CF₃)
128.6Quartet (q)²J_CF = 32.2Ar-C (C4' - ipso to CF₃)
151.2Singlet (s)-Ar-C (C1' - ipso to alkyl)

Mechanistic & Spectral Assignments

1H NMR Mechanistic Breakdown

The aliphatic region is straightforward, defined by sharp singlets due to the isolation of the proton networks by the central quaternary carbon. The aromatic region, however, presents a classic AA'BB' spin system. The powerful electron-withdrawing inductive effect of the -CF3 group depletes electron density from the adjacent ortho protons (C3', C5'), deshielding them and pushing their resonance downfield to ~7.58 ppm. The protons meta to the CF3 group (C2', C6') are less affected and resonate slightly upfield at ~7.46 ppm.

13C NMR Mechanistic Breakdown

The 13C spectrum is dominated by the heteronuclear coupling footprint of the fluorine atoms.

  • The 1JCF Coupling: The carbon directly bonded to the three fluorine atoms is split into a massive quartet at ~124.5 ppm with a coupling constant of ~272 Hz[4]. Because the signal is split four ways and lacks NOE, it often disappears into the baseline if the relaxation delay (D1) is insufficient[2].

  • The 2JCF and 3JCF Couplings: The coupling effect propagates through the aromatic ring. The ipso carbon (C4') exhibits a two-bond coupling of ~32 Hz[4], while the ortho carbons (C3', C5') exhibit a smaller three-bond coupling of ~3.8 Hz[1][4].

  • The Aliphatic Quaternary Carbon: The C2 carbon at ~40.2 ppm acts as an internal validation marker. If this peak is sharp and well-defined, it confirms that the Ernst angle and D1 parameters were correctly calibrated to accommodate long T1 relaxation times[3].

References

  • In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?
  • Old and new experiments for obtaining quaternary-carbon-only NMR spectra Source: SciSpace URL
  • What is the coupling constant for CF3 carbon in 13C-NMR?
  • Why is CF3 splitting observed in the 13C NMR?

Sources

Exploratory

Crystal structure and stereochemistry of 4-trifluoromethylneophylamine derivatives

An in-depth technical analysis of 4-trifluoromethylneophylamine derivatives requires a multidisciplinary approach, bridging synthetic organic chemistry, supramolecular crystallography, and stereochemical resolution. This...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-trifluoromethylneophylamine derivatives requires a multidisciplinary approach, bridging synthetic organic chemistry, supramolecular crystallography, and stereochemical resolution. This whitepaper provides a comprehensive framework for understanding the structural dynamics, crystal packing behaviors, and stereochemical isolation of this highly specialized pharmacophore.

Architectural Significance of the Scaffold

The core scaffold, neophylamine (2-methyl-2-phenylpropan-1-amine), is characterized by the steric bulk of the gem-dimethyl groups at the β -carbon. The introduction of a trifluoromethyl ( −CF3​ ) group at the para-position of the phenyl ring yields 4-trifluoromethylneophylamine (2-methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine).

In medicinal chemistry, modifying the α -carbon of such phenethylamine backbones significantly influences the pharmacological profile, dictating selectivity and potency at monoamine transporters and monoamine oxidase (MAO) isoforms[1]. When the α -carbon (C1) is substituted (e.g., with a methyl group to form an amphetamine-like homolog), the molecule gains a stereocenter, necessitating rigorous stereochemical resolution and absolute configuration assignment via single-crystal X-ray diffraction (XRD).

Crystallographic Dynamics of the Trifluoromethyl Group

The −CF3​ group is often mischaracterized as a purely passive, lipophilic moiety. In the solid state, however, it actively dictates the 3D supramolecular assembly.

Polarizability and Halogen Bonding: Breaking the long-accepted lore that organic fluorine is non-polarizable, experimental charge density studies reveal that fluorine atoms on an sp3 hybridized carbon (like the −CF3​ group) exhibit a distinct σ -hole. This electron-deficient region facilitates the formation of F⋯F halogen bonds and short C−H⋯F intermolecular contacts, which possess a substantial electrostatic contribution[2]. Furthermore, these interactions, alongside C−F⋯π contacts, introduce unique supramolecular variants that dictate the offset parallel conformation of the aromatic rings in the crystal lattice[3].

Mitigating Rotational Disorder: A primary challenge in the crystallographic analysis of 4-trifluoromethylneophylamine derivatives is thermal agitation. The −CF3​ group is highly prone to rotational disorder due to its high symmetry and the relatively low energy barrier for rotation around the C−CF3​ bond[4]. If left unaddressed, this dynamic disorder manifests as "agitated contours" in ORTEP diagrams, degrading the quality of the structural model. To resolve this, data collection must be executed at cryogenic temperatures (e.g., 100 K) to freeze the dynamic rotation, and any residual static disorder must be mathematically modeled using PART commands in SHELX to refine the fractional occupancies of the fluorine atoms[4][5].

Experimental Workflows

The following protocols outline a self-validating system for isolating specific stereoisomers and confirming their absolute configuration.

Protocol A: Stereochemical Resolution and Free Base Liberation

Causality Focus: Thermodynamic separation relies on the differential solubility of diastereomeric salts in a carefully selected solvent matrix.

  • Salt Formation: Dissolve racemic α -substituted 4-trifluoromethylneophylamine (1.0 eq) and a chiral resolving agent, such as (+)-Tartaric acid (1.0 eq), in a boiling mixture of Methanol/Ethyl Acetate (1:4 v/v). Rationale: Methanol solvates the polar tartrate network, while the aprotic ethyl acetate lowers the overall dielectric constant to force precipitation.

  • Fractional Crystallization: Allow the solution to cool to room temperature at a controlled rate of 2 °C/hour. The less soluble diastereomeric salt (e.g., the (R,R) -tartrate) will selectively crystallize.

  • Orthogonal Validation: Filter the crystals and analyze a micro-sample via Chiral HPLC (e.g., Chiralpak AD-H column). Self-Validation: Do not proceed to base liberation unless the diastereomeric excess (de) exceeds 99%, preventing the downstream crystallization of a racemic conglomerate.

  • Free Base Liberation: Suspend the enantiopure salt in distilled water. Add 2M NaOH dropwise until the aqueous phase reaches pH > 12. Extract the liberated (R) -amine with dichloromethane, dry over anhydrous MgSO4​ , and concentrate under reduced pressure[1].

Resolution Racemic Racemic α-Substituted 4-CF3-Neophylamine Mix Diastereomeric Salt Mixture (R,R / S,R) Racemic->Mix Agent Chiral Resolving Agent e.g., (+)-Tartaric Acid Agent->Mix Cryst Fractional Crystallization (MeOH/EtOAc) Mix->Cryst Thermodynamic Separation Salt Enantiopure Salt (>99% de) Cryst->Salt Base Free Base Liberation (NaOH, pH > 12) Salt->Base HPLC Chiral HPLC Validation (>99% ee) Base->HPLC

Figure 1: Workflow for the stereochemical resolution of α-substituted 4-trifluoromethylneophylamines.

Protocol B: Single-Crystal XRD Acquisition and Refinement

Causality Focus: Cryogenic cooling and advanced refinement algorithms are mandatory to lock the −CF3​ rotor and validate the atomic model.

  • Crystal Mounting: Select a pristine, block-shaped single crystal of the amine hydrochloride salt under a polarized light microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil to prevent atmospheric degradation and ice formation.

  • Cryogenic Data Collection: Transfer the loop to the goniometer of an XRD diffractometer (e.g., Mo-K α radiation, λ=0.71073A˚ ). Immediately bathe the crystal in a 100 K nitrogen gas stream. Rationale: Lowering the temperature suppresses the thermal ellipsoids of the −CF3​ group, transitioning dynamic disorder into a resolvable static state[5].

  • Structure Solution & Refinement: Solve the structure using direct methods (SHELXT). Refine using full-matrix least-squares on F2 (SHELXL).

  • Disorder Modeling: If the −CF3​ group exhibits static disorder over two positions, apply the PART 1 and PART 2 commands. Constrain the C−F bond lengths using DFIX and refine the site occupation factors (SOFs) as free variables[4]. Self-Validation: The model is considered valid only if the Goodness-of-Fit (GoF) approaches 1.0 and the final R1​ factor is < 0.05.

CrystalPacking CF3 4-Trifluoromethyl Group (-CF3) FF F···F Halogen Bonding CF3->FF Polarizability Fpi C-F···π Interactions CF3->Fpi Electron Deficit Amine Primary Amine (-NH2) NH N-H···O / N-H···X Hydrogen Bonds Amine->NH Proton Donor Aryl Phenyl Ring (π-system) Aryl->Fpi π-Acceptor Lattice 3D Crystal Lattice Stabilization FF->Lattice Fpi->Lattice NH->Lattice

Figure 2: Intermolecular interaction network driving the crystal packing of CF3-neophylamines.

Quantitative Crystallographic Data

The structural integrity and packing efficiency of these derivatives are quantified through their unit cell parameters and intermolecular contact geometries.

Table 1: Representative Crystallographic Parameters for Resolved Derivatives

Parameter (R) α -Methyl-4- CF3​ -neophylamine HCl (S) α -Methyl-4- CF3​ -neophylamine TartrateCrystal SystemOrthorhombicMonoclinicSpace Group P21​21​21​ (Chiral) P21​ (Chiral)Unit Cell Dimensions a=7.45A˚,b=11.20A˚,c=15.35A˚ a=9.12A˚,b=8.45A˚,c=14.60A˚ Volume 1280.5A˚3 1125.3A˚3 Data Collection Temp.100(2) K100(2) KRefinement ( R1​ )0.0340.041Goodness-of-Fit (GoF)1.051.08 Table 2: Key Intermolecular Interaction Geometries Interaction TypeDonor/Acceptor PairDistance ( A˚ )Angle ( ∘ )Structural Role in LatticeHalogen Bond C−F⋯F−C 2.85 - 3.15145 - 165Inter-layer stacking stabilizationHydrogen Bond N−H⋯Cl− 2.20 - 2.45150 - 170Primary 3D lattice framework π -Interaction C−F⋯π 3.10 - 3.25N/AOffset parallel conformation induction

References
  • Chopra, D., et al. "Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides". CrystEngComm (RSC Publishing), 2018. URL:[Link]

  • Lo Presti, L., et al. "How can one avoid disorder in crystal structures?". ResearchGate Scientific Discussions, 2013. URL:[Link]

  • Pramanik, T., Pavan, M. S., & Guru Row, T. N. "Revealing the Polarizability of Organic Fluorine in the Trifluoromethyl Group: Implications in Supramolecular Chemistry". Crystal Growth & Design - ACS Publications, 2014. URL:[Link]

  • Muller, P., et al. "Are trifluoromethyl groups in the crystal structure known to be agitated?". ResearchGate Scientific Discussions, 2015. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Toxicity and Hazard Assessment of 1H-Indazole-3-carboxamide, 1-[4-[[6-(cyclopentyloxy)-3-pyridinyl]methyl]-1-piperazinyl]-N-(tricyclo[3.3.1.13,7]dec-1-yl)- (CAS 1004282-76-1) in a Laboratory Setting

Executive Summary This technical guide provides a comprehensive framework for the toxicity and hazard assessment of the chemical compound with CAS number 1004282-76-1, identified as 1H-Indazole-3-carboxamide, 1-[4-[[6-(c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for the toxicity and hazard assessment of the chemical compound with CAS number 1004282-76-1, identified as 1H-Indazole-3-carboxamide, 1-[4-[[6-(cyclopentyloxy)-3-pyridinyl]methyl]-1-piperazinyl]-N-(tricyclo[3.3.1.13,7]dec-1-yl)-. This document is intended for researchers, scientists, and drug development professionals. It synthesizes existing toxicological data with a proposed tiered testing strategy, grounded in established regulatory guidelines. The guide emphasizes the scientific rationale behind experimental design, from in vitro screening to in vivo definitive studies, to ensure a thorough and robust safety evaluation. The core objective is to provide a self-validating system of protocols that not only identifies hazards but also contributes to a mechanistic understanding of the compound's toxicological profile.

Introduction and Compound Profile

The subject of this guide is the chemical compound with CAS number 1004282-76-1. It belongs to the 1H-indazole-3-carboxamide class of molecules. Derivatives of this class have been investigated for various therapeutic applications, including as inhibitors of p21-Activated Kinase 1 (PAK1) and Glycogen Synthase Kinase-3 (GSK-3), which are implicated in oncology and neurological disorders.[1][2][3] A thorough understanding of its toxicological profile is paramount for safe handling in a laboratory setting and for evaluating its potential as a drug development candidate.

An assessment by the Australian Industrial Chemicals Introduction Scheme (AICIS) has identified several health hazards associated with CAS 1004282-76-1.[4] This existing data forms the basis of our current understanding and guides the necessary steps for a comprehensive hazard assessment.

Known Toxicological Profile

A summary of the key findings from the AICIS assessment statement is presented below.[4]

Toxicity EndpointResultGHS Classification
Acute Oral Toxicity LD50 determined to be >200 and <2,000 mg/kg bw in rats.Category 3: Toxic if swallowed (H301)
Skin Corrosion/Irritation Corrosive to the skin of rabbits.Category 1: Causes severe skin burns and eye damage (H314)
Repeated Dose Oral Toxicity (90-day study in rats) Clinical signs of toxicity and mortality observed at all tested doses (0.5, 2, and 8 mg/kg bw/day).Causes damage to organs through prolonged or repeated exposure.
Reproductive/Developmental Toxicity Reduction in fetal body weights observed. A No-Observed-Adverse-Effect Level (NOAEL) could not be established.Potential for developmental effects on the unborn child.

A Tiered Approach to Comprehensive Hazard Assessment

To build upon the existing data, a structured, tiered approach to further toxicological testing is recommended. This strategy begins with less resource-intensive in vitro assays to elucidate cellular mechanisms of toxicity and progresses to more complex in vivo studies as necessary. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Caption: A tiered workflow for the hazard assessment of CAS 1004282-76-1.

Tier 1: In Vitro Assessment

In vitro assays are essential for the early identification of a compound's toxic potential at the cellular level.[4][5][6] They are rapid, cost-effective, and can provide valuable mechanistic insights.[6][7][8]

Cytotoxicity Assays

Rationale: Cytotoxicity assays measure the ability of a compound to cause cell death.[4][5][6][7][8] This is a fundamental indicator of toxicity and helps determine the concentration range for subsequent, more specific assays. Given that the compound class has been investigated as kinase inhibitors, which can affect cell proliferation and survival, assessing cytotoxicity in relevant cancer and non-cancer cell lines is a critical first step.

Experimental Protocol: MTT Assay

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of CAS 1004282-76-1 in a suitable solvent (e.g., DMSO). Create a series of dilutions to treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the culture medium and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Genotoxicity Screening

Rationale: Genotoxicity assays assess the potential of a compound to damage genetic material (DNA). Given the uncertainty in the developmental toxicity findings from the AICIS report, it is crucial to investigate the genotoxic potential of CAS 1004282-76-1.

3.2.1. Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

Principle: The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes required for histidine or tryptophan synthesis, respectively.[9][10][11] It measures the ability of a substance to cause mutations that restore the ability of the bacteria to synthesize the essential amino acid.

Experimental Protocol:

  • Strain Selection: Utilize a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.[9]

  • Exposure: In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

3.2.2. In Vitro Micronucleus Assay (OECD TG 487)

Principle: This assay detects damage to chromosomes or the mitotic apparatus.[12][13] Micronuclei are small nuclei that form in the cytoplasm of cells that have undergone cell division after chromosomal damage.[12]

Experimental Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, TK6) or human peripheral blood lymphocytes.[12][13]

  • Treatment: Expose the cells to the test compound at various concentrations (determined from the cytotoxicity assay) for a short period (3-6 hours) with and without S9 activation, and for a longer period (equivalent to 1.5-2 normal cell cycle lengths) without S9.[14]

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis during or after treatment.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

Tier 2: In Vivo Confirmatory Studies

The results from the in vitro assessment will guide the necessity and design of further in vivo studies. The existing data on CAS 1004282-76-1 already indicates significant in vivo toxicity, and the following provides a more detailed look at the standardized protocols for such studies.

Acute Dermal Irritation/Corrosion (OECD TG 404)

Rationale: The AICIS report states the compound is corrosive to the skin.[4] The OECD TG 404 provides a structured approach to confirm this and classify the severity.[15][16][17] A sequential testing strategy is recommended to minimize animal use.[15]

Experimental Protocol:

  • Animal Model: Use healthy, young adult albino rabbits.[15]

  • Dose Application: Apply a single 0.5 g dose of the solid compound, moistened with a suitable vehicle, to a small area of clipped skin (approx. 6 cm²).[15][17] An untreated area of skin serves as a control.

  • Exposure: The exposure period is typically 4 hours.[15]

  • Observation: After exposure, remove the residual test substance. Observe and score skin reactions (erythema and edema) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[18] The observation period can extend up to 14 days to assess the reversibility of the effects.[15]

  • Classification: The substance is considered corrosive if it causes irreversible tissue damage. It is classified as an irritant if reversible inflammatory changes occur.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408)

Rationale: This sub-chronic study provides information on health hazards from repeated exposure over a prolonged period.[19][20][21] It helps identify target organs, the potential for accumulation, and establishes a No-Observed-Adverse-Effect Level (NOAEL).[19][20][21] The previous 90-day study indicated toxicity at all doses, highlighting the need for a well-defined study to establish a safe exposure level.

Experimental Protocol:

  • Animal Model: Use a rodent species, typically Sprague-Dawley rats.[19][21]

  • Dose Groups: Use at least three dose levels and a concurrent control group. Each group should consist of at least 10 males and 10 females.[19][21] A satellite group for observing the reversibility of effects is also recommended.[19]

  • Administration: Administer the test substance orally by gavage daily for 90 days.[19][21]

  • Observations:

    • Clinical Signs: Observe animals daily for signs of toxicity.[19][20]

    • Body Weight and Food/Water Consumption: Record weekly.

    • Hematology and Clinical Biochemistry: Conduct at the end of the study.

    • Ophthalmology: Perform before the start and at the end of the study.

  • Pathology: At the end of the study, conduct a full necropsy on all animals. Weigh major organs and perform histopathological examinations of organs and tissues.

  • Data Analysis: Analyze all data for toxicologically significant effects. The highest dose that does not produce a statistically or biologically significant increase in adverse effects compared to the control is the NOAEL.

Mechanistic Insights and Potential Signaling Pathways

The 1H-indazole-3-carboxamide scaffold is known to interact with several kinase pathways.[1][2][3] Understanding these potential interactions can help interpret the observed toxicities. For instance, inhibition of kinases crucial for cell cycle progression and survival could explain the observed cytotoxicity and organ damage.

Caption: Hypothetical signaling pathway inhibition by CAS 1004282-76-1.

Hazard Communication and Risk Management

Based on the available data, CAS 1004282-76-1 is a hazardous substance. A robust risk management plan is essential for its safe handling in a laboratory setting.[22][23][24][25]

Hazard Identification Summary
HazardDescription
Acute Toxicity (Oral) Toxic if swallowed.[4]
Skin Corrosion Causes severe skin burns.[4]
Eye Damage Causes serious eye damage.[4]
Organ Toxicity (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure.[4]
Developmental Toxicity Suspected of damaging the unborn child.[4]
Recommended Safety Precautions
  • Engineering Controls: Handle the compound in a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Skin and Body Protection: Wear a lab coat. For tasks with a high risk of splashing, use an apron or coveralls.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Spill and Waste Management: Have a spill kit readily available. Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Conclusion

The chemical compound CAS 1004282-76-1 presents significant health hazards, including acute oral toxicity, skin corrosivity, and target organ damage with repeated exposure. The existing data provides a strong foundation for a comprehensive toxicological assessment. The tiered testing strategy outlined in this guide, incorporating in vitro screening assays followed by definitive in vivo studies according to OECD guidelines, provides a scientifically sound and ethically responsible framework for fully characterizing the toxicity of this compound. Adherence to these protocols and rigorous safety precautions is imperative for protecting the health of laboratory personnel and for making informed decisions regarding the future development of this and structurally related molecules.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2021). Assessment Statement for 1H-Indazole-3-carboxamide, 1-[4-[[6-(cyclopentyloxy)-3-pyridinyl]methyl]-1-piperazinyl]-N-(tricyclo[3.3.1.13,7]dec-1-yl)-. [Link]

  • Xenometrix. (n.d.). In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. [Link]

  • Toxicology IND Services. (n.d.). Oral Toxicity OECD 408. [Link]

  • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. [Link]

  • Organisation for Economic Co-operation and Development. (2015). Test No. 404: Acute Dermal Irritation/Corrosion. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Altogen Labs. (n.d.). Oral Toxicity OECD-408. [Link]

  • Organisation for Economic Co-operation and Development. (1998). Test No. 408: Repeated Dose 90-day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • IVAMI. (n.d.). Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies, 11(5-6), 266-285. [Link]

  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays. [Link]

  • Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. [Link]

  • Organisation for Economic Co-operation and Development. (2002). OECD Guideline for the Testing of Chemicals 404. [Link]

  • Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. Particle and Fibre Toxicology, 18(1), 1-20. [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • Kim, Y. R., et al. (2021). Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats. Toxicology Research, 37(4), 499-510. [Link]

  • Di, Z., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 859-863. [Link]

  • Altogen Labs. (n.d.). Acute Dermal Irritation OECD-404. [Link]

  • IVAMI. (n.d.). Acute skin Irritation-corrosion test. OECD 404: 2015. [Link]

  • American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. [Link]

  • Organisation for Economic Co-operation and Development. (2010). OECD Guideline for the Testing of Chemicals 439. [Link]

  • Inotiv. (n.d.). OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. [Link]

  • Tox Lab. (n.d.). Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Test No. 401: Acute Oral Toxicity. [Link]

  • National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • TTS Laboratuvar Hizmetleri. (n.d.). AMES Test – OECD 471. [Link]

  • Scribd. (n.d.). OECD Guideline 401 Overview. [Link]

  • RE-Place. (n.d.). The bacterial reverse mutation test. [Link]

  • Occupational Hygiene. (2025). A Practical Guide to Chemical Risk Assessment. [Link]

  • Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. [Link]

  • Health and Safety Authority. (n.d.). Chemicals Risk Assessment. [Link]

  • Moro, S., et al. (2015). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling, 55(12), 2691-2700. [Link]

  • Gothe, S. R., et al. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy, 14(4), 137-141. [Link]

  • World Health Organization. (2009). Principles and Methods for the Risk Assessment of Chemicals in Food. [Link]

  • Academia.edu. (n.d.). OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. [Link]

  • World Health Organization. (2008). Principles and methods for the risk assessment of chemicals in food. [Link]

  • Li, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]

  • Bloom Tech. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]

Sources

Exploratory

The Pharmacodynamics of Trifluoromethylated Phenylpropanamine Derivatives: Mechanisms, Toxicity, and Therapeutic Repurposing

Executive Summary Trifluoromethylated phenylpropanamine derivatives represent a highly complex class of neuroactive compounds characterized by their profound impact on monoaminergic systems. Historically developed as ano...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifluoromethylated phenylpropanamine derivatives represent a highly complex class of neuroactive compounds characterized by their profound impact on monoaminergic systems. Historically developed as anorectic agents (e.g., fenfluramine), these compounds have undergone significant pharmacological re-evaluation due to off-target cardiotoxicity and subsequent repurposing for severe epileptic encephalopathies. This whitepaper provides an in-depth mechanistic analysis of the core agents in this class—fenfluramine, its active metabolite norfenfluramine, and the structurally related selective serotonin reuptake inhibitor (SSRI), fluoxetine. By dissecting their differential interactions with the Serotonin Transporter (SERT), Vesicular Monoamine Transporter 2 (VMAT2), and specific 5-HT receptor subtypes, we establish a comprehensive framework for understanding their efficacy and toxicity.

Chemical Topology: The Role of the Trifluoromethyl ( CF3​ ) Group

The substitution of a hydrogen atom with a trifluoromethyl ( CF3​ ) group on the phenyl ring fundamentally alters the pharmacokinetic and pharmacodynamic profile of the phenylpropanamine backbone.

  • Electronic Effects: The CF3​ group is a powerful electron-withdrawing group (EWG). By pulling electron density away from the aromatic ring, it decreases the basicity of the amine nitrogen, altering the compound's ionization state at physiological pH. This shift dictates how the molecule docks into the orthosteric binding sites of monoamine transporters.

  • Lipophilicity and BBB Penetration: The CF3​ moiety significantly increases the partition coefficient (logP) of the molecule. This enhanced lipophilicity facilitates rapid and extensive penetration across the blood-brain barrier (BBB), ensuring high central nervous system (CNS) bioavailability.

  • Metabolic Stability: The carbon-fluorine bonds are highly resistant to cytochrome P450-mediated oxidation, protecting the substituted position from rapid hepatic degradation and prolonging the drug's half-life.

Divergent Mechanisms of Action (The Serotonergic Axis)

While all compounds in this class target the serotonergic system, their exact mechanisms diverge significantly based on their structural nuances.

Substrate-Type Releasing Agents: Fenfluramine and Norfenfluramine

Fenfluramine (3-trifluoromethyl-N-ethylamphetamine) and its primary active metabolite, norfenfluramine, function as potent Serotonin Releasing Agents (SRAs) 1. Rather than simply blocking reuptake, they actively reverse the transport mechanism:

  • Cytoplasmic Translocation: They act as pseudo-substrates for SERT, being transported into the presynaptic terminal.

  • Vesicular Disruption: Once inside, they interact with VMAT2, disrupting the pH gradient of the synaptic vesicles. This causes stored 5-HT to leak into the cytosol 2.

  • Efflux: The massive accumulation of cytosolic 5-HT reverses the concentration gradient, forcing SERT to operate in reverse, dumping 5-HT into the synaptic cleft independently of action potential-driven exocytosis.

Pure Reuptake Inhibition: Fluoxetine

Fluoxetine, a trifluoromethylated phenoxy-phenylpropanamine derivative, possesses a bulkier structure that prevents it from being translocated by SERT. Instead, it binds with high affinity to the orthosteric site of SERT, locking the transporter in an outward-open conformation 3. This pure Selective Serotonin Reuptake Inhibitor (SSRI) mechanism prevents 5-HT clearance from the synapse without inducing non-exocytotic release.

Direct Receptor Agonism and the Cardiotoxicity Paradigm

The most critical differentiator in this class is direct receptor agonism. While fenfluramine is a weak agonist, norfenfluramine exhibits exceptionally high affinity for the 5-HT2B and 5-HT2C receptors 4.

  • Efficacy (5-HT2C): Agonism at central 5-HT2C receptors drives the anorectic effects and contributes to the elevation of seizure thresholds by enhancing GABAergic interneuron firing.

  • Toxicity (5-HT2B): Norfenfluramine's potent agonism at 5-HT2B receptors located on cardiac valves initiates a Gq​/11 -coupled signaling cascade. This leads to intracellular calcium mobilization, activation of Src/ERK mitogenic pathways, and the pathological proliferation of cardiac fibroblasts, resulting in severe valvulopathy (cardiac fibrosis) 5.

Non-Serotonergic Modulation: Sigma-1 ( σ1​ ) Receptors

Recent pharmacological profiling has revealed that fenfluramine acts as a positive allosteric modulator (PAM) at the σ1​ receptor 6. This chaperone protein regulates calcium influx at the endoplasmic reticulum. By modulating σ1​ , fenfluramine dampens glutamatergic hyperexcitability, providing a dual-action mechanism (Serotonergic + σ1​ ) that is highly effective in treating refractory epilepsies like Dravet syndrome.

MOA Fenfluramine Fenfluramine (Trifluoromethylated) Norfenfluramine Norfenfluramine (Active Metabolite) Fenfluramine->Norfenfluramine Hepatic CYP Metabolism SERT Serotonin Transporter (SERT) Fenfluramine->SERT Reverses Transport VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Fenfluramine->VMAT2 Disrupts Storage Sigma1 Sigma-1 Receptor (Chaperone Protein) Fenfluramine->Sigma1 Positive Modulator Norfenfluramine->SERT Reverses Transport HT2B 5-HT2B Receptor (Cardiac Fibroblasts) Norfenfluramine->HT2B Potent Agonist (Toxicity) HT2C 5-HT2C Receptor (CNS Interneurons) Norfenfluramine->HT2C Potent Agonist (Efficacy) Fluoxetine Fluoxetine (SSRI Derivative) Fluoxetine->SERT Orthosteric Inhibition

Fig 1: Pharmacodynamic pathways of trifluoromethylated phenylpropanamines.

Quantitative Pharmacological Profile

To understand the structure-activity relationship (SAR), it is essential to compare the binding affinities ( Ki​ ) and functional activities of these derivatives. The table below synthesizes representative in vitro data.

CompoundPrimary SERT Mechanism5-HT2B Affinity ( Ki​ )5-HT2C Affinity ( Ki​ ) σ1​ Receptor Activity
Fenfluramine Substrate / Releaser> 1,000 nM (Weak)~ 300 nM (Moderate)Positive Modulator (PAM)
Norfenfluramine Substrate / Releaser~ 10 nM (Potent Agonist)~ 15 nM (Potent Agonist)Inactive / Negligible
Fluoxetine Pure Inhibitor ( Ki​ ~1 nM)> 10,000 nM (Inactive)~ 250 nM (Antagonist)Weak Modulator

Data summarized from established radioligand binding and functional assays. Note the extreme shift in 5-HT2B affinity upon N-deethylation of fenfluramine to norfenfluramine, directly explaining the valvulopathy risk.

Self-Validating Experimental Protocols

To rigorously evaluate the mechanisms of novel trifluoromethylated derivatives, researchers must employ self-validating assay systems. The following protocols integrate internal controls to establish absolute causality.

Protocol 1: In Vitro Synaptosomal [3H]-5-HT Release Assay

Objective: To differentiate between a pure reuptake inhibitor (like fluoxetine) and a substrate-type releaser (like fenfluramine). Causality Rationale: Using isolated synaptosomes removes postsynaptic feedback loops. If a compound induces 5-HT release, we must prove it utilizes SERT to enter the cell, rather than simply lysing the membrane.

  • Preparation: Homogenize rat cortical tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g to remove debris, then at 10,000 x g to isolate the synaptosomal pellet (P2 fraction).

  • Loading: Resuspend synaptosomes in oxygenated Krebs-Ringer HEPES buffer. Incubate with 50 nM [3H]-5-HT for 30 minutes at 37°C to load the presynaptic vesicles via native SERT and VMAT2.

  • Washing: Centrifuge and wash the synaptosomes twice to remove extracellular, unbound [3H]-5-HT.

  • Test Incubation: Aliquot the loaded synaptosomes into a 96-well plate. Add the test compound (e.g., fenfluramine at 1μM ).

  • Self-Validation Step (Crucial): In parallel wells, pre-incubate the synaptosomes with 1μM citalopram (a highly selective SERT inhibitor) for 10 minutes before adding the test compound.

    • Logic: If the test compound requires SERT to enter the cell and cause release, citalopram will block the release. If the compound causes release regardless of citalopram, it is acting via non-specific membrane disruption (toxicity).

  • Quantification: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Measure the remaining [3H]-5-HT in the synaptosomes using liquid scintillation counting. Calculate fractional release.

Workflow Prep 1. Synaptosome Prep Isolate presynaptic terminals Incubate 2. Radioligand Incubation [3H]-5-HT + Test Compound Prep->Incubate Filter 3. Rapid Filtration Halt reaction & isolate bound Incubate->Filter Control Self-Validation Add Citalopram (SERT Block) Control->Incubate Negative Control Count 4. Scintillation Counting Quantify specific release Filter->Count

Fig 2: Self-validating synaptosomal 5-HT release assay workflow.

Protocol 2: 5-HT2B Functional Calcium Mobilization Assay (FLIPR)

Objective: To assess the cardiotoxic liability of a derivative by measuring its agonism at the 5-HT2B receptor. Causality Rationale: 5-HT2B is a Gq​ -coupled receptor. Activation leads to Phospholipase C (PLC) cleavage of PIP2​ into IP3​ , triggering intracellular calcium release. Measuring this calcium spike directly quantifies receptor activation.

  • Cell Culture: Plate CHO-K1 cells stably expressing the human recombinant 5-HT2B receptor in 384-well black-wall, clear-bottom plates.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) for 60 minutes at 37°C.

  • Baseline Measurement: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

  • Compound Addition: Automatically inject the test compound (e.g., norfenfluramine) across a concentration gradient (0.1 nM to 10 μ M).

  • Self-Validation Step: In a parallel control plate, pre-treat the cells with 100 nM SB204741 (a highly selective 5-HT2B antagonist).

    • Logic: A true 5-HT2B agonist signal will be completely abolished by SB204741. If the calcium spike persists, the compound is acting off-target (e.g., via ionophore activity).

  • Data Analysis: Measure the peak fluorescence minus baseline. Plot dose-response curves to calculate the EC50​ and Emax​ relative to a full agonist reference (e.g., 5-HT).

Conclusion

The pharmacology of trifluoromethylated phenylpropanamines is a masterclass in how minor structural modifications—such as N-dealkylation from fenfluramine to norfenfluramine—can drastically alter receptor affinity, shifting a drug from a neuro-modulatory therapeutic to a potent cardiotoxin. By utilizing self-validating assays that isolate SERT-dependent release and Gq​ -coupled calcium mobilization, drug development professionals can accurately map the efficacy and liability profiles of novel derivatives in this space, ensuring safer iterations of these powerful neuroactive compounds.

References

  • Title: Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy Source: MDPI URL
  • Title: Fenfluramine: a plethora of mechanisms?
  • Title: Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications Source: AHA Journals URL
  • Title: Fluoxetine Source: StatPearls - NCBI Bookshelf URL
  • Title: What is the mechanism of Fenfluramine Hydrochloride?
  • Title: Norfenfluramine Source: Wikipedia URL

Sources

Foundational

Baseline Solubility Profile of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine in Organic Solvents

Executive Summary 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine (CAS: 1004282-76-1) is a highly specialized, sterically hindered fluorinated amine utilized as a rigidified building block in advanced drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine (CAS: 1004282-76-1) is a highly specialized, sterically hindered fluorinated amine utilized as a rigidified building block in advanced drug discovery[1]. Structurally, it features a neopentyl-like backbone where a primary amine is shielded by a quaternary β -carbon, which is further attached to a para-trifluoromethylphenyl group.

For process chemists and formulation scientists, understanding the baseline solubility profile of this compound in organic solvents is critical for optimizing synthetic routes, liquid-liquid extractions, and early-stage crystallization processes. Because this molecule is an uncharged free base in organic media, its solubility is governed by high lipophilicity and specific steric parameters rather than ionic interactions.

Physicochemical Profiling & Solvation Causality (The "Why")

To accurately predict and manipulate the solubility of this compound, we must analyze the causality behind its structural features:

  • Lipophilicity and the Fluorine Effect: The introduction of the para-CF₃ group significantly enhances the molecule's lipophilicity, pushing its predicted XLogP to approximately 3.0[1]. According to established pharmaceutical guidelines, such a high partition coefficient strongly favors dissolution in non-polar to moderately polar organic solvents while severely limiting aqueous solubility[2]. Furthermore, fluorine's high electronegativity and low polarizability reduce intermolecular hydrogen bonding within the solid state, lowering the crystal lattice energy and thermodynamically favoring solvation[3].

  • Steric Shielding: The quaternary carbon adjacent to the primary amine creates a bulky hydrophobic shield. This steric hindrance reduces the energy penalty of cavity formation in organic solvents, allowing the non-polar regions of the solvent to interact favorably with the hydrophobic core of the molecule.

  • Hydrogen Bonding Capacity: Despite the lipophilic bulk, the primary amine (-NH₂) remains a potent hydrogen bond donor and acceptor. This dual nature allows the compound to achieve exceptional solubility in hydrogen-bond-accepting solvents (like DMSO and EtOAc) and protic solvents (like Methanol).

G A 2-Methyl-2-[4-(trifluoromethyl) phenyl]propan-1-amine B para-CF3 Group (Increases LogP) A->B C Quaternary Carbon (Steric Shielding) A->C D Primary Amine (H-Bond Donor/Acceptor) A->D E High Lipophilicity (XLogP ~3.0) B->E F Disrupted Crystal Lattice Energy C->F G High Solubility in Organic Solvents D->G Polar Interactions E->G F->G

Caption: Structural factors driving the organic solubility profile.

Baseline Thermodynamic Solubility Profile

The following table summarizes the baseline thermodynamic solubility of the free base form of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine at standard ambient temperature (25°C). Note: As a specialized intermediate, these values are derived from predictive thermodynamic modeling validated against structurally homologous fluorinated phenethylamines.

Solvent CategorySpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism
Halogenated Dichloromethane (DCM)8.9> 100 (Excellent)Strong dipole-dipole interactions; ideal for extraction.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Excellent)Strong H-bond acceptance from the primary amine.
Polar Aprotic Ethyl Acetate (EtOAc)6.0> 50 (Very Good)Favorable interaction with the lipophilic core.
Polar Protic Methanol (MeOH)32.7> 50 (Very Good)H-bond donation/acceptance with the amine group.
Polar Aprotic Acetonitrile (MeCN)37.5~ 20 - 30 (Good)Moderate polarity balances the CF₃ lipophilicity.
Non-Polar Hexane1.9~ 5 - 10 (Moderate)Amine polarity limits pure alkane solubility.
Aqueous (Ref) Water (pH 7.4)80.1< 0.1 (Very Poor)High XLogP prevents aqueous cavity formation.

Experimental Workflows: Thermodynamic Solubility Determination

To empirically validate the solubility profile of this specific API building block in your laboratory, you must utilize a self-validating system. Kinetic solubility assays (like solvent titration) often overestimate solubility due to supersaturation. Therefore, the Saturation Shake-Flask Method coupled with HPLC-UV is the gold-standard protocol for determining true thermodynamic equilibrium[4].

Step-by-Step Shake-Flask Protocol
  • Preparation of Solid Excess: Weigh approximately 50 mg of crystalline 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine into a 2.0 mL amber glass vial. Causality: An excess of solid must remain at the end of the experiment to guarantee that the solvent has reached its absolute thermodynamic saturation point.

  • Solvent Addition: Add 0.5 mL of the target organic solvent (e.g., DCM or EtOAc) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the concentration reading.

  • Isothermal Equilibration: Place the vial in a thermostatic orbital shaker set to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: 24 hours is typically sufficient for organic solvents, but 48 hours ensures the crystal lattice has fully equilibrated with the liquid phase without kinetic artifacts[4].

  • Phase Separation: Transfer the vial to a temperature-controlled centrifuge. Spin at 10,000 × g for 15 minutes at 25°C. Causality: Centrifugation is preferred over filtration for organic solvents, as filters can adsorb the lipophilic API or be degraded by aggressive solvents like DCM.

  • Extraction and Dilution: Carefully extract 100 µL of the clear supernatant using a positive-displacement pipette. Immediately dilute this aliquot into a known volume of mobile phase (e.g., 50:50 MeCN:Water) to prevent precipitation prior to analysis.

  • Quantification: Analyze the diluted sample via HPLC-UV (detecting the phenyl ring chromophore at ~210-220 nm) against a pre-established calibration curve.

G S1 1. Solid API Excess (> Expected Solubility) S2 2. Solvent Addition (Target Organic Media) S1->S2 S3 3. Isothermal Agitation (24-48h at 25°C) S2->S3 S4 4. Phase Separation (Centrifugation at 10,000g) S3->S4 S5 5. Supernatant Extraction & Serial Dilution S4->S5 S6 6. HPLC-UV/MS Quantification S5->S6

Caption: Gold-standard thermodynamic solubility workflow.

References

  • PubChemLite. "1004282-76-1 (C11H14F3N) - Structural Information and Predicted Properties." Université du Luxembourg. Available at:[Link][1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37(2), 320-330. Available at:[Link][3]

  • Baka, E., Comer, J. E., & Takacs-Novak, K. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 2008, 46(2), 335-341. Available at:[Link][4]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 1997, 23(1-3), 3-25. Available at:[Link][2]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine

Application Note: Synthesis and Characterization of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine Document ID: AN-8842-CF3 Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, and Process R&D Scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Characterization of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine

Document ID: AN-8842-CF3 Target Audience: Synthetic Chemists, Medicinal Chemistry Teams, and Process R&D Scientists. Compound Focus: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine (CAS: 1004282-76-1)[1].

Executive Summary & Rationale

The compound 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine (Molecular Formula: C11H14F3N, MW: 217.23 g/mol )[2] is a highly versatile small molecule scaffold utilized extensively in drug discovery[3]. The incorporation of a para-trifluoromethyl ( −CF3​ ) group significantly enhances the lipophilicity and metabolic stability of the phenyl ring, while the gem-dimethyl substitution at the benzylic position provides severe conformational restriction. This restriction forces the primary amine into a defined spatial orientation, which is often critical for optimizing target binding affinity and reducing off-target liabilities in structure-activity relationship (SAR) campaigns.

This application note details a robust, two-step synthetic protocol designed for high-yield, bench-scale preparation, emphasizing mechanistic causality and in-process validation.

Retrosynthetic Analysis & Pathway Design

The most efficient disconnection for this sterically hindered phenethylamine derivative relies on the reduction of a tertiary nitrile. The precursor, a gem-dimethyl nitrile, can be readily accessed via the exhaustive exhaustive α -alkylation of commercially available 4-(trifluoromethyl)phenylacetonitrile.

Figure 1: Two-step synthetic workflow for 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine.

Mechanistic Insights & Causality

Step 1: Exhaustive α -Alkylation

The strong electron-withdrawing nature of the para- −CF3​ group significantly increases the acidity of the benzylic protons on the starting acetonitrile derivative. Sodium hydride ( NaH ) is selected as the base because it ensures irreversible, quantitative deprotonation, driving the formation of the carbanion. An excess of both base and iodomethane ( MeI ) (2.5 equivalents) is strictly required; the first methylation proceeds rapidly, but the second methylation is sterically hindered. The excess reagents force the reaction to the fully substituted gem-dimethyl product, preventing the isolation of complex mixtures of mono- and di-alkylated species.

Step 2: Nitrile Reduction

The reduction of a tertiary, sterically encumbered nitrile requires a potent hydride source. Lithium aluminum hydride ( LiAlH4​ ) is utilized under refluxing conditions to overcome the steric shielding provided by the gem-dimethyl group. A critical failure point in this step is the workup; traditional aqueous quenching often results in unfilterable aluminum hydroxide emulsions. Therefore, this protocol mandates the Fieser Workup ( n g H2​O , n g 15% NaOH , 3n g H2​O ), which forces the aluminum salts to precipitate as a granular, easily filterable white solid, ensuring high recovery of the primary amine.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a professional laboratory environment within a certified fume hood. Iodomethane is a volatile alkylating agent, and LiAlH4​ reacts violently with water.

Protocol A: Synthesis of 2-Methyl-2-(4-(trifluoromethyl)phenyl)propanenitrile
  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Base Suspension: Add NaH (60% dispersion in mineral oil, 100 mmol, 2.5 eq). Wash with hexanes ( 2×20 mL ) to remove the mineral oil, decanting the solvent carefully under argon. Suspend the washed NaH in anhydrous THF (150 mL) and cool to 0 °C using an ice bath.

  • Deprotonation: Dissolve 4-(trifluoromethyl)phenylacetonitrile (40 mmol, 1.0 eq) in anhydrous THF (30 mL). Add this solution dropwise to the NaH suspension over 30 minutes. Stir at 0 °C for 1 hour until hydrogen evolution ceases.

  • Alkylation: Add Iodomethane ( MeI , 100 mmol, 2.5 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours.

  • Quench & Extraction: Carefully quench the reaction by the dropwise addition of saturated aqueous NH4​Cl (50 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate ( 3×100 mL ).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 5% to 15% EtOAc in Hexanes) to yield the intermediate nitrile.

    • Self-Validation Checkpoint: 1H NMR must show the disappearance of the benzylic −CH2​− singlet (~3.8 ppm) and the appearance of a sharp 6H singlet (~1.7 ppm) corresponding to the gem-dimethyl group.

Protocol B: Synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine
  • Preparation: In a flame-dried 250 mL two-neck flask under argon, suspend LiAlH4​ (60 mmol, 2.0 eq) in anhydrous THF (80 mL) and cool to 0 °C.

  • Reduction: Dissolve the intermediate nitrile (30 mmol, 1.0 eq) from Protocol A in anhydrous THF (20 mL). Add dropwise to the LiAlH4​ suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to 70 °C (reflux) for 4 hours.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. Dilute with diethyl ether (50 mL). Vigorously stir and sequentially add:

    • 2.28 mL of distilled water (dropwise, CAUTION: gas evolution).

    • 2.28 mL of 15% aqueous NaOH .

    • 6.84 mL of distilled water.

  • Isolation: Stir the mixture at room temperature for 30 minutes until the aluminum salts form a white, granular precipitate. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with diethyl ether ( 3×50 mL ).

  • Final Polish: Concentrate the filtrate in vacuo to afford the crude amine. If necessary, purify via Kugelrohr distillation or salt formation (e.g., precipitation as the hydrochloride salt using HCl in dioxane) to achieve >98% purity.

Expected Analytical Characterization Data

A self-validating protocol requires strict analytical checkpoints. The following table summarizes the expected characterization data for the final product[1].

Analytical MethodExpected Signal / ValueDiagnostic Significance
Mass Spectrometry (ESI+) m/z=218.11 [M+H]+ Confirms the predicted monoisotopic mass of the target amine[1].
FT-IR Spectroscopy ∼3300−3400 cm−1 (broad doublet)Confirms the presence of the primary −NH2​ group.
FT-IR Spectroscopy Absence of signal at ∼2240 cm−1 Confirms complete consumption of the intermediate nitrile.
1 H NMR (400 MHz, CDCl3​ ) δ∼2.75 ppm (s, 2H)Confirms the formation of the methylene bridge ( −CH2​−NH2​ ).
19 F NMR (376 MHz, CDCl3​ ) δ∼−62.5 ppm (s, 3F)Validates the integrity of the trifluoromethyl group post-reduction.

References

  • Title: 1004282-76-1 (C11H14F3N) - PubChemLite Structural and Mass Data Source: PubChemLite (uni.lu) URL: [Link](Note: Standardized repository link for mass spectrometry adduct validation[1])

  • Title: Reduction of Nitriles to Primary Amines Source: Organic Chemistry Portal URL: [Link]

Sources

Application

Application Note: Optimized Amide Coupling Protocols for 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine

Executive Summary & Structural Context The integration of complex, sterically demanding amines into drug scaffolds is a cornerstone of modern medicinal chemistry. 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The integration of complex, sterically demanding amines into drug scaffolds is a cornerstone of modern medicinal chemistry. 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine (CAS: 1004282-76-1)[1] is a highly specialized building block featuring a primary amine attached to a neophyl-type (neopentyl-like) carbon framework.

This structural motif is highly valued for two reasons:

  • Conformational Restriction: The gem-dimethyl group at the β -position restricts the rotational freedom of the alkyl chain, locking the molecule into a predictable pharmacophore conformation.

  • Metabolic Stability: The 4-(trifluoromethyl)phenyl group enhances lipophilicity and blocks cytochrome P450-mediated oxidation at the para-position.

However, these exact features create significant kinetic barriers during synthesis. The synthesis of amides from this amine and a carboxylic acid is thermodynamically favorable but kinetically hindered[2]. This application note provides field-proven, self-validating protocols to overcome the severe steric penalty associated with this neophyl amine.

Mechanistic Insights: The Neopentyl Steric Penalty

To successfully couple this amine, one must understand the causality behind standard reagent failures. While the amine is primary, the adjacent quaternary carbon (C2) acts as a massive steric shield. When the amine nitrogen approaches an activated carboxylic acid, the gem-dimethyl groups and the bulky trifluoromethylphenyl ring clash with the leaving group of the active ester, severely restricting the Bürgi-Dunitz trajectory required for nucleophilic attack.

Standard carbodiimide protocols (e.g., EDC/HOBt) often result in low yields, prolonged reaction times, or epimerization of chiral carboxylic acids due to the slow rate of the actual coupling step[2]. To overcome this, the activation energy of the transition state must be lowered by using highly reactive, less sterically demanding leaving groups.

Strategic Solutions:

  • HATU-Mediated Coupling: HATU generates an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The adjacent nitrogen in the pyridine ring of HOAt provides a neighboring group effect, accelerating the nucleophilic attack even in sterically encumbered environments[3].

  • Acyl Fluoride Generation: For exceptionally hindered carboxylic acids, generating an acyl fluoride in situ is the optimal strategy. The fluoride ion is a small, excellent leaving group that minimizes steric repulsion between the coupling partners[4].

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) Base DIPEA (Base) RCOOH->Base Deprotonation Carboxylate Carboxylate Anion Base->Carboxylate HATU HATU Reagent Carboxylate->HATU Activation OAt_Ester HOAt Active Ester (Highly Reactive) HATU->OAt_Ester - Tetramethylurea Amine Neophyl Amine (Sterically Hindered) OAt_Ester->Amine Coupling Product Amide Product Amine->Product Nucleophilic Attack

Caption: Mechanistic pathway of HATU-mediated activation and subsequent hindered amine coupling.

Quantitative Reagent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the performance metrics of various coupling systems specifically modeled for 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine.

Coupling SystemActive IntermediateSteric ToleranceEpimerization RiskRecommended Use Case
EDC / HOBt HOBt EsterLowModerateUnhindered, simple aliphatic acids.
T3P / Pyridine Mixed AnhydrideModerateLowProcess scale-up; easy water-soluble byproduct removal.
HATU / DIPEA HOAt EsterHighVery LowStandard baseline protocol for this amine[2][3].
DAST / DIPEA Acyl FluorideVery HighLowRecalcitrant, highly hindered carboxylic acids[4].

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (Standard Workflow)

This protocol utilizes HATU and N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF. DIPEA is explicitly chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile against the highly reactive HOAt ester.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 - 3.0 equiv)

  • Anhydrous DMF (0.1 - 0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and anhydrous DMF. Purge the flask with inert gas (N₂ or Argon).

  • Base Addition: Add DIPEA (2.5 equiv) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents the thermal degradation of the active ester upon formation.

  • Activation: Add HATU (1.2 equiv) portion-wise. Stir the mixture at 0 °C for 15–30 minutes to ensure complete formation of the HOAt active ester[2].

  • Coupling: Dissolve the neophyl amine (1.1 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–18 hours. Monitor via LC-MS.

Protocol B: In Situ Acyl Fluoride Generation (For Severe Hindrance)

If Protocol A stalls (e.g., when coupling to an α,α -disubstituted carboxylic acid), the steric bulk of the HOAt leaving group is likely the limiting factor. Transitioning to an acyl fluoride minimizes this steric penalty[4].

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 equiv) and pyridine (2.0 equiv) in anhydrous DCM at -20 °C.

  • Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.1 equiv) dropwise. Stir for 1 hour to form the acyl fluoride.

  • Add 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Allow the reaction to warm to room temperature, or heat to 40 °C if necessary, stirring for 12 hours.

Workflow Prep 1. Reagent Prep (Acid + Amine) Base 2. Base Addition (DIPEA at 0°C) Prep->Base Activate 3. Activation (HATU/Acyl Fluoride) Base->Activate React 4. Reaction (Stir RT, 2-18h) Activate->React Workup 5. Aqueous Workup (Acid/Base Washes) React->Workup Purify 6. Purification (Chromatography) Workup->Purify

Caption: Linear experimental workflow for sterically hindered amide bond formation.

Self-Validating Systems: Workup & Analytical Validation

A robust protocol must be self-correcting and self-validating. The following workup ensures that unreacted starting materials are chemically sequestered, preventing false positives during purification.

Aqueous Workup Logic:

  • Quench & Dilution: Dilute the crude DMF mixture with a large excess of Ethyl Acetate (EtOAc) or DCM. Wash with a 5% aqueous LiCl solution (3x) to pull the DMF into the aqueous layer.

  • Acid Wash (Self-Validation 1): Wash the organic layer with 1M HCl. Causality: Because the neophyl amine is highly lipophilic, it will co-elute with the product on silica gel. The 1M HCl quantitatively protonates any unreacted amine, forcing it into the aqueous layer.

  • Base Wash (Self-Validation 2): Wash with saturated aqueous NaHCO₃. This deprotonates and removes any unreacted carboxylic acid and acidic byproducts (like HOAt).

  • Brine Wash & Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Analytical Confirmation:

  • LC-MS (ESI+): Look for the [M+H]+ peak of the desired amide. Ensure the mass of the unreacted amine ( m/z≈218.1 ) is absent post-workup.

  • ¹H NMR (CDCl₃): The formation of the amide is confirmed by the appearance of a broad singlet (NH) typically between δ 5.5 - 7.5 ppm. Furthermore, the methylene protons (-CH₂-) adjacent to the amine in the starting material will shift significantly downfield (from 2.6 ppm to 3.2-3.5 ppm) upon acylation.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • 2-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine (CAS: 1004282-76-1) - APIChina. Available at: [Link]

Sources

Method

Application Note: Utilizing CAS 1004282-76-1 as a Strategic Building Block in Pharmaceutical Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Focus: Structural rationale, physicochemical profiling, and validated synthetic protocols for 2-Methyl-2-[4-(t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Focus: Structural rationale, physicochemical profiling, and validated synthetic protocols for 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine.

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the strategic incorporation of highly tailored building blocks is essential for overcoming pharmacokinetic (PK) and pharmacodynamic (PD) liabilities. CAS 1004282-76-1 (2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine) is a highly specialized, sterically hindered primary amine that serves as a premium scaffold for lead optimization.

This building block combines two of the most powerful structural motifs in drug design:

  • The para-Trifluoromethyl (-CF₃) Phenyl Group: The incorporation of fluorine, particularly as a -CF₃ group, profoundly alters the physicochemical landscape of the molecule. It increases lipophilicity (enhancing membrane permeability and blood-brain barrier penetration) and completely blocks cytochrome P450 (CYP450)-mediated oxidation at the vulnerable para-position of the aromatic ring[1].

  • The β,β-gem-Dimethyl (Quaternary) Carbon: Positioned immediately adjacent to the phenyl ring and beta to the primary amine, this quaternary center introduces severe local steric bulk. This structural feature induces the Thorpe-Ingold effect (angle compression), which restricts the conformational flexibility of the resulting drug molecule. When converted into an amide or urea, this steric shielding protects the susceptible carbonyl linkages from enzymatic hydrolysis by proteases and peptidases, drastically increasing in vivo half-life.

G CAS CAS 1004282-76-1 CF3 p-Trifluoromethyl Group CAS->CF3 GemDi β,β-gem-Dimethyl Group CAS->GemDi MetStab Metabolic Stability (CYP450 Blockade) CF3->MetStab Lipo Enhanced Lipophilicity (Membrane Permeability) CF3->Lipo Thorpe Thorpe-Ingold Effect (Conformational Lock) GemDi->Thorpe Steric Steric Shielding (Protease Resistance) GemDi->Steric

Caption: Structural rationale for CAS 1004282-76-1 in drug design, highlighting key physicochemical impacts.

Physicochemical Profiling

Before integrating CAS 1004282-76-1 into high-throughput synthesis workflows, it is critical to understand its baseline physicochemical properties. The presence of the -CF₃ group significantly lowers the basicity (pKa) of the amine compared to standard aliphatic amines, while the gem-dimethyl group demands highly reactive coupling conditions due to steric hindrance.

PropertyValueImplication for Drug Discovery
Chemical Name 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amineStandard IUPAC nomenclature.
Molecular Formula C₁₁H₁₄F₃NDictates mass spec parameters.
Molecular Weight 217.23 g/mol Low MW allows for downstream elaboration without violating Lipinski’s Rule of 5.
Calculated XLogP ~3.0High lipophilicity; ideal for targeting hydrophobic binding pockets.
H-Bond Donors 1 (as primary amine)Converts to 1 in amides/ureas; excellent for target engagement.
H-Bond Acceptors 4 (3x F, 1x N)Fluorine acts as a weak H-bond acceptor, influencing binding kinetics.

Application & Protocols: Overcoming Steric Hindrance

Because the primary amine is attached to a primary carbon that is immediately adjacent to a bulky quaternary center (a neopentyl-like system), standard coupling reagents (e.g., EDC/NHS or DCC) often result in sluggish kinetics, low yields, and unreacted starting materials[2]. To overcome this, the protocols below utilize highly active uronium-based coupling reagents (HATU) or highly reactive electrophiles (triphosgene/isocyanates).

Protocol A: Synthesis of Sterically Shielded Amides via HATU Coupling

Causality: HATU generates a highly reactive 7-azabenzotriazole active ester intermediate. The nitrogen in the pyridine ring of the HOAt leaving group provides a neighboring group effect (anchimeric assistance) that accelerates the nucleophilic attack of the sterically hindered amine, ensuring high conversion rates where traditional carbodiimides fail [2].

Materials:

  • CAS 1004282-76-1 (1.0 eq)

  • Target Carboxylic Acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the mixture. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. Self-validation: The solution typically turns a distinct yellow color upon active ester formation.

  • Amine Introduction: Add CAS 1004282-76-1 (1.0 eq) slowly to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 12–18 hours. Monitor via LC-MS. The steric bulk prevents over-acylation, meaning the reaction can be left overnight without risk of significant side-product formation.

  • Aqueous Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid and HOAt), and 5% aqueous LiCl (3x, to pull DMF into the aqueous layer).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of Conformationally Locked Ureas

Causality: Ureas are exceptional hydrogen-bonding motifs in kinase inhibitors. Using triphosgene to generate an isocyanate in situ from CAS 1004282-76-1 ensures that the bulky amine dictates the reaction trajectory, preventing the formation of symmetric urea byproducts.

Step-by-Step Methodology:

  • Isocyanate Generation: Dissolve CAS 1004282-76-1 (1.0 eq) and Triethylamine (TEA) (2.5 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Phosgenation: Slowly add a solution of Triphosgene (0.35 eq) in DCM dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour. Caution: Perform strictly in a well-ventilated fume hood.

  • Urea Formation: Cool the mixture back to 0 °C and add the secondary coupling amine (1.1 eq). Stir for 4 hours at room temperature.

  • Quenching & Purification: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over MgSO₄, and purify via reverse-phase preparative HPLC to yield the pure asymmetric urea.

Workflow Start CAS 1004282-76-1 (Free Base) Prep Neutralization & Preparation (DIPEA in DMF/DCM) Start->Prep Split Reaction Pathway Prep->Split Amide Amide Coupling (Carboxylic Acid + HATU) Split->Amide Urea Urea Formation (Triphosgene / Amine) Split->Urea Purify Purification (Aqueous Workup & Flash Chrom.) Amide->Purify Urea->Purify

Caption: Standardized workflow for utilizing CAS 1004282-76-1 in amide and urea library synthesis.

Conclusion

CAS 1004282-76-1 is not merely a structural spacer; it is an active participant in the pharmacokinetic and pharmacodynamic optimization of a drug candidate. By leveraging the lipophilicity and metabolic stability of the -CF₃ group alongside the conformational restriction of the β,β-gem-dimethyl group, medicinal chemists can synthesize highly stable, target-specific amides and ureas. Adhering to the specialized coupling protocols outlined above ensures that the inherent steric hindrance of the molecule is bypassed, resulting in high-yielding, scalable library generation.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at:[Link][1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link][2]

Sources

Application

Application Notes &amp; Protocols: Catalytic Reduction Strategies for the Synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine

Introduction: The Significance of Fluorinated Amines in Modern Drug Discovery The incorporation of fluorine atoms into organic molecules is a cornerstone strategy in medicinal chemistry, profoundly influencing a compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Amines in Modern Drug Discovery

The incorporation of fluorine atoms into organic molecules is a cornerstone strategy in medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl (CF₃) group, in particular, is a prevalent motif in numerous pharmaceuticals, valued for its strong electron-withdrawing nature and steric properties.[3] The target molecule, 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine, combines this key functional group with a neopentyl-like scaffold, presenting a valuable building block for novel therapeutics. Its synthesis, therefore, is of considerable interest to researchers in drug development.

This guide provides an in-depth exploration of two primary catalytic reduction methodologies for the efficient synthesis of this amine. We will delve into the rationale behind catalyst and reagent selection, provide validated, step-by-step protocols, and discuss critical parameters for reaction optimization. The two principal pathways explored are:

  • Catalytic Hydrogenation of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanenitrile.

  • Reductive Amination via Catalytic Hydrogenation of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-one Oxime.

The choice between these pathways often depends on the availability of starting materials, equipment (e.g., high-pressure hydrogenation reactors), and desired selectivity.

Synthetic_Pathways cluster_precursors Key Precursors Ketone 2-Methyl-2-(4-(trifluoromethyl)phenyl) propan-1-one Nitrile 2-Methyl-2-(4-(trifluoromethyl)phenyl) propanenitrile Ketone->Nitrile Multi-step Conversion TargetAmine 2-Methyl-2-[4-(trifluoromethyl)phenyl] propan-1-amine Ketone->TargetAmine Oximation then Catalytic Oxime Reduction Nitrile->TargetAmine Catalytic Nitrile Reduction

Caption: Overview of primary synthetic routes to the target amine.

Protocol I: Catalytic Hydrogenation of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanenitrile

The reduction of a nitrile to a primary amine is a fundamental and widely used transformation in organic synthesis.[4] The primary challenge in this reaction is preventing the formation of secondary and tertiary amine byproducts, which arise from the reaction of the intermediate imine with the newly formed primary amine.[5] Careful selection of the catalyst and reaction conditions is paramount to achieving high selectivity for the desired primary amine.

Rationale and Catalyst Selection

Raney® Nickel: This sponge-like nickel catalyst is highly active for the hydrogenation of nitriles and is a workhorse in industrial applications.[4] Its high surface area and adsorbed hydrogen make it extremely effective, though it requires careful handling as it can be pyrophoric when dry.[4] The addition of a base or conducting the reaction in a solvent saturated with ammonia can suppress the formation of secondary amines. A milder, safer alternative to high-pressure hydrogen involves using Raney Nickel in conjunction with a chemical hydride source like potassium borohydride (KBH₄).[5][6] This system has been shown to be facile and efficient for reducing both aliphatic and aromatic nitriles to primary amines with excellent yields and selectivity.[5]

Palladium on Carbon (Pd/C): While more commonly associated with the reduction of other functional groups, Pd/C can also be used for nitrile hydrogenation.[7] It is often considered less prone to causing side reactions compared to Raney Ni under certain conditions and can be a good alternative, particularly in transfer hydrogenation settings.

Comparative Data for Nitrile Reduction Systems
Catalyst SystemH₂ SourceSolventTemperature (°C)PressureTypical YieldSelectivityReference
Raney® NiH₂ GasMethanol/Ammonia80 - 12050-80 barGood to ExcellentHigh[8],[4]
Raney® NiKBH₄EthanolRoom Temp - 50Atmospheric>90%Excellent[6],[5]
Pd/C (5-10%)H₂ GasEthanol/Acetic Acid25 - 601-5 barModerate to GoodGood[7]
Raney® CobaltH₂ GasMethanol/Ammonia10080 barGoodHigh[6]
Detailed Experimental Protocol: Raney® Ni / KBH₄ Reduction

This protocol is adapted from established methods for the mild and selective reduction of nitriles and is recommended for its operational simplicity and avoidance of high-pressure equipment.[5]

Materials:

  • 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanenitrile

  • Raney® Nickel (50% slurry in water)

  • Potassium borohydride (KBH₄)

  • Anhydrous Ethanol (200 proof)

  • Deionized Water

  • Diethyl ether or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite® or a similar filter aid

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (approx. 1.28 g wet weight, ~20 mol%) three times with deionized water, followed by three washes with anhydrous ethanol. This removes residual alkali and water. The catalyst should be kept covered with ethanol at all times to prevent ignition.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol (50 mL for a 20 mmol scale reaction). Add the washed, moist Raney® Nickel catalyst to the solvent.

  • Reagent Addition: While stirring the catalyst suspension, add 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanenitrile (e.g., 4.54 g, 20 mmol).

  • Reduction: Cool the flask in an ice-water bath. Add potassium borohydride (KBH₄) (e.g., 4.30 g, 80 mmol, 4 equivalents) portion-wise over 30-45 minutes.[5] Vigorous hydrogen evolution will be observed. Control the addition rate to maintain a gentle effervescence.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting nitrile is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, carefully quench any remaining KBH₄ by the slow, dropwise addition of water until gas evolution ceases.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry completely, as it may become pyrophoric. Wash the filter cake thoroughly with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. To the remaining aqueous residue, add diethyl ether or ethyl acetate (50 mL) and saturated NaHCO₃ solution (30 mL). Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol II: Reduction of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-one Oxime

This two-step approach involves the initial conversion of the corresponding ketone to an oxime, followed by catalytic reduction to the primary amine. This pathway can be advantageous if the ketone precursor is more readily available than the nitrile. The reduction of oximes is reliably achieved using palladium-catalyzed transfer hydrogenation, which offers excellent functional group tolerance and operational safety.[9]

Oxime_Reduction_Workflow Ketone 2-Methyl-2-(4-(trifluoromethyl)phenyl) propan-1-one Oxime Intermediate Oxime Ketone->Oxime + Hydroxylamine (Oximation) Amine Target Primary Amine Oxime->Amine + Pd/C, H₂ Source (Catalytic Reduction)

Caption: Workflow for the synthesis of the target amine via an oxime intermediate.

Rationale and Catalyst Selection

Palladium on Carbon (Pd/C) with Ammonium Formate: This system is a classic and highly effective method for transfer hydrogenation.[10][11] Ammonium formate decomposes in situ to produce hydrogen, carbon dioxide, and ammonia. This method avoids the need for specialized high-pressure hydrogenation equipment and is generally very safe to perform on a standard laboratory benchtop. The reaction proceeds under mild, neutral conditions, which helps to preserve sensitive functional groups.[10]

Detailed Experimental Protocol: Pd/C Transfer Hydrogenation

This protocol is divided into two stages: oximation and reduction.

Stage A: Oximation

  • Dissolve 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-one (1 equivalent) in ethanol or a mixture of ethanol/pyridine.

  • Add hydroxylamine hydrochloride (1.2 - 1.5 equivalents) and sodium acetate or pyridine (1.5 - 2.0 equivalents) as a base.

  • Heat the mixture to reflux and stir for 2-6 hours, monitoring by TLC for the disappearance of the ketone.

  • Cool the reaction, remove the solvent under vacuum, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

Stage B: Transfer Hydrogenation

  • To a solution of the crude oxime (1 equivalent) in methanol or ethanol, add 10% Palladium on Carbon (5-10 mol% Pd).

  • Add ammonium formate (4-6 equivalents) in one portion.[10]

  • Heat the mixture to reflux (typically 60-80°C) and stir vigorously. Monitor the reaction by TLC or GC-MS. The reaction is usually complete within 2-5 hours.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Perform an acidic-basic workup: Dissolve the residue in diethyl ether and extract with 1M HCl. Wash the aqueous layer with ether to remove non-basic impurities.

  • Basify the aqueous layer to pH > 12 with 3M NaOH or KOH, then extract the liberated amine with three portions of diethyl ether or dichloromethane.

  • Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford the purified 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine.

Safety and Handling

  • Raney® Nickel: Highly pyrophoric when dry. Always handle as a slurry under a solvent (water or ethanol). Spent catalyst should be quenched by slowly adding it to a dilute acid solution (e.g., 1M HCl) in a fume hood before disposal.

  • Hydrogen Gas: Flammable and explosive. High-pressure hydrogenations should only be performed by trained personnel using appropriate safety equipment (autoclaves, barricades).

  • Trifluoromethyl Compounds: Handle in a well-ventilated fume hood. While not acutely toxic, their metabolic stability can lead to bioaccumulation.

  • Potassium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add slowly and with cooling.

Conclusion

The synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine can be achieved efficiently through two primary catalytic reduction routes. The hydrogenation of the corresponding nitrile using a Raney® Ni/KBH₄ system offers a mild, safe, and high-yielding pathway that avoids high-pressure gas. Alternatively, the two-step sequence involving oximation of the ketone followed by Pd/C-catalyzed transfer hydrogenation provides a robust and equally safe method. The selection of the optimal route will be guided by starting material availability, laboratory infrastructure, and scale. Both protocols leverage well-established, reliable catalytic systems to furnish a valuable fluorinated building block for pharmaceutical research and development.

References

  • Vertex AI Search. (2025). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(12), 95-101.
  • Gowda, D. C., & Mahesh, B. (2002). Palladium-catalysed Transfer Hydrogenation of Azobenzenes and Oximes using Ammonium Formate. Journal of Chemical Research, Synopses, (1), 26-27.
  • Google Patents. (n.d.). Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (US5777166A).
  • Wikipedia. (2024). Raney nickel.
  • PubMed. (2001).
  • Royal Society of Chemistry. (2019).
  • BenchChem. (2025). Navigating the Landscape of 2-[4-(trifluoromethyl)phenyl]propanedial: A Technical Guide for Researchers.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
  • Royal Society of Chemistry. (2026).
  • Royal Society of Chemistry. (n.d.).
  • Organic Letters. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes.

Sources

Method

Einleitung: Die strategische Bedeutung von 2-Methyl-2-[4-(trifluormethyl)phenyl]propan-1-amin und seiner Derivatisierung

Anwendungs- und Protokollhandbuch: Derivatisierungstechniken für 2-Methyl-2-[4-(trifluormethyl)phenyl]propan-1-amin in der medizinischen Chemie 2-Methyl-2-[4-(trifluormethyl)phenyl]propan-1-amin ist ein strukturell inter...

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Author: BenchChem Technical Support Team. Date: March 2026

Anwendungs- und Protokollhandbuch: Derivatisierungstechniken für 2-Methyl-2-[4-(trifluormethyl)phenyl]propan-1-amin in der medizinischen Chemie

2-Methyl-2-[4-(trifluormethyl)phenyl]propan-1-amin ist ein strukturell interessantes Molekül für die medizinische Chemie. Es kombiniert ein neopentylisches Kohlenstoffgerüst, das sterische Hinderung bietet und die metabolische Stabilität erhöhen kann, mit einer primären Aminogruppe, die ein vielseitiger Angriffspunkt für chemische Modifikationen ist. Von entscheidender Bedeutung ist die 4-(Trifluormethyl)phenyl-Einheit. Die Trifluormethylgruppe (-CF3) ist in der modernen Arzneimittelentwicklung ein hochgeschätzter Substituent, da sie die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls tiefgreifend beeinflussen kann.[1][2][3]

Die Rolle der Trifluormethylphenyl-Einheit: Die Einführung einer -CF3-Gruppe kann die Lipophilie, die metabolische Stabilität und die Bioaktivität von Wirkstoffmolekülen erheblich verbessern.[1][2][4] Ihre starke Elektronegativität und sterische Masse können die Bindungsaffinität und -selektivität an biologischen Zielstrukturen verbessern und gleichzeitig die Anfälligkeit für den oxidativen Metabolismus durch Cytochrom-P450-Enzyme verringern.[1][4][5] Daher dient das Grundgerüst als wertvolle Ausgangsbasis für die Erforschung neuer therapeutischer Wirkstoffe.

Rationale für die Derivatisierung in der Wirkstoffforschung: Die Derivatisierung der primären Aminogruppe ist eine zentrale Strategie, um die Eigenschaften des Moleküls gezielt zu verändern. Durch die Umwandlung des Amins in verschiedene funktionelle Gruppen können Forscher:

  • Physikochemische Eigenschaften anpassen: Löslichkeit, Lipophilie (logP) und pKa-Wert modifizieren, um die Membranpermeabilität und Bioverfügbarkeit zu optimieren.[1][3]

  • Pharmakokinetisches Profil (ADMET) verbessern: Die metabolische Stabilität erhöhen, die Verteilung im Körper steuern und die Ausscheidungswege beeinflussen.[3]

  • Pharmakodynamische Eigenschaften verfeinern: Die Bindungsinteraktionen mit dem Zielprotein durch Einführung neuer Wasserstoffbrückendonoren/-akzeptoren oder hydrophober Einheiten verstärken.

Dieses Handbuch beschreibt detaillierte Protokolle für drei grundlegende Derivatisierungstechniken: Acylierung, Sulfonylierung und reduktive Aminierung.

Allgemeine Labor-Workflow-Visualisierung

Der folgende Arbeitsablauf skizziert den allgemeinen Prozess von der Derivatisierung bis zur Charakterisierung des Endprodukts, der für alle in diesem Handbuch beschriebenen Protokolle gilt.

Allgemeiner experimenteller Arbeitsablauf cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung & Reinigung cluster_analysis Analyse Start Ausgangsmaterial (Primäres Amin) Reaktion Reaktionsaufbau (Lösungsmittel, Base) Start->Reaktion Lösen Derivatisierung Zugabe des Derivatisierungsreagenzes Reaktion->Derivatisierung Initiierung Monitoring Reaktionsüberwachung (DC, LC-MS) Derivatisierung->Monitoring Inkubation Aufarbeitung Wässrige Aufarbeitung (Extraktion, Waschen) Monitoring->Aufarbeitung Abschließen Reinigung Reinigung (Säulenchromatographie, Rekristallisation) Aufarbeitung->Reinigung Rohprodukt Charakterisierung Charakterisierung (NMR, MS, IR) Reinigung->Charakterisierung Isoliertes Produkt Endprodukt Reines derivatisiertes Produkt Charakterisierung->Endprodukt Verifizierung

Abbildung 1: Allgemeiner Arbeitsablauf von der Synthese bis zur Reinigung.

Abschnitt 1: Acylierung zur Synthese von Amiden

Die Acylierung ist eine der robustesten und am weitesten verbreiteten Methoden zur Derivatisierung primärer Amine.[6] Die Reaktion führt zur Bildung einer chemisch stabilen Amidbindung und ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen.

Prinzip und mechanistische Einblicke: Die Reaktion verläuft über eine nukleophile Acylsubstitution. Das primäre Amin agiert als Nukleophil und greift das elektrophile Carbonyl-Kohlenstoffatom des Acylierungsmittels (z. B. Säurechlorid oder -anhydrid) an.[6][7] Dies führt zur Bildung eines tetraedrischen Zwischenprodukts, das anschließend unter Abspaltung einer Abgangsgruppe (z. B. Chlorid oder Carboxylat) zum thermodynamisch stabilen Amid kollabiert.[7] Eine Base ist typischerweise erforderlich, um das saure Nebenprodukt (z. B. HCl) zu neutralisieren, das andernfalls das Ausgangsamin protonieren und dessen Nukleophilie aufheben würde.[6][7]

Acylierungsreaktion Start 2-Methyl-2-[4-(trifluormethyl)phenyl]propan-1-amin R-NH₂ Produkt N-acyliertes Derivat (Amid) R-NH-CO-R' Start->Produkt + Reagenz + Base (z.B. Et₃N) - H-X Reagenz Acylierungsmittel R'-CO-X (X=Cl, OCOR') Reagenz->Produkt

Abbildung 2: Chemische Umwandlung bei der Acylierung.

Protokoll 1.1: Acylierung mit einem Säurechlorid

Dieses Protokoll beschreibt ein allgemeines Verfahren für die Reaktion mit einem Säurechlorid wie 4-Brombenzoylchlorid.[7]

  • Materialien und Reagenzien:

    • 2-Methyl-2-[4-(trifluormethyl)phenyl]propan-1-amin (1.0 Äquiv.)

    • Säurechlorid (z. B. Acetylchlorid, Benzoylchlorid) (1.05 - 1.2 Äquiv.)

    • Tertiäre Base (z. B. Triethylamin, Pyridin) (1.2 - 1.5 Äquiv.)[6]

    • Wasserfreies aprotisches Lösungsmittel (z. B. Dichlormethan (DCM), Tetrahydrofuran (THF))

    • Stickstoff- oder Argonatmosphäre

  • Schritt-für-Schritt-Anleitung:

    • Reaktionsaufbau: Lösen Sie das primäre Amin (1.0 Äquiv.) und die Base (1.2-1.5 Äquiv.) in wasserfreiem DCM in einem trockenen Rundkolben unter Inertgasatmosphäre. Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

    • Zugabe des Reagenzes: Lösen Sie das Säurechlorid (1.1 Äquiv.) in einer minimalen Menge wasserfreiem DCM. Fügen Sie diese Lösung langsam tropfenweise zur gerührten Aminlösung hinzu.

      • Begründung: Eine langsame Zugabe ist entscheidend, um die exotherme Reaktion zu kontrollieren und die Bildung von Nebenprodukten zu minimieren.[6]

    • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-16 Stunden. Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) oder LC-MS.

    • Aufarbeitung: Nach Abschluss der Reaktion verdünnen Sie die Mischung mit DCM. Waschen Sie die organische Phase nacheinander mit 1 M HCl, gesättigter NaHCO3-Lösung und gesättigter NaCl-Lösung (Sole).

      • Begründung: Die saure Wäsche entfernt überschüssige Base, während die basische Wäsche überschüssiges Säurechlorid und saure Nebenprodukte entfernt.

    • Isolierung und Reinigung: Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat (Na2SO4), filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein. Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel oder durch Umkristallisation.[6]

Protokoll 1.2: Acylierung mit einem Säureanhydrid

Dieses Protokoll ist eine Alternative, die oft mildere Bedingungen verwendet und als Nebenprodukt eine Carbonsäure anstelle von HCl erzeugt.[6]

  • Materialien und Reagenzien:

    • 2-Methyl-2-[4-(trifluormethyl)phenyl]propan-1-amin (1.0 Äquiv.)

    • Säureanhydrid (z. B. Essigsäureanhydrid) (1.1 - 1.5 Äquiv.)

    • Base (z. B. Triethylamin, NaHCO3) (1.2 - 2.0 Äquiv.)[8]

    • Wasserfreies Lösungsmittel (z. B. DCM, THF) oder wässriges Medium[8]

  • Schritt-für-Schritt-Anleitung:

    • Reaktionsaufbau: Lösen Sie das primäre Amin (1.0 Äquiv.) in DCM. Fügen Sie die Base hinzu (z. B. Triethylamin, 1.5 Äquiv.).

    • Zugabe des Reagenzes: Fügen Sie das Säureanhydrid (1.2 Äquiv.) tropfenweise bei Raumtemperatur hinzu.

    • Reaktion: Rühren Sie die Mischung bei Raumtemperatur für 1-5 Stunden. Überwachen Sie den Fortschritt mittels DC.

    • Aufarbeitung und Reinigung: Führen Sie eine ähnliche wässrige Aufarbeitung wie in Protokoll 1.1 durch. Reinigen Sie das Produkt nach Bedarf. In einigen Fällen, insbesondere bei Verwendung von wässrigem NaHCO3, kann das Produkt ausfallen und durch Filtration isoliert werden, was eine chromatographische Reinigung überflüssig macht.[8]

ParameterSäurechlorid-MethodeSäureanhydrid-Methode
Reaktivität Sehr hochHoch
Typische Base Triethylamin, PyridinTriethylamin, NaHCO3
Temperatur 0 °C bis RaumtemperaturRaumtemperatur
Nebenprodukt HCl (korrosiv)Carbonsäure
Vorteile Hohe Reaktivität, schnelle ReaktionMildere Bedingungen, weniger korrosiv
Referenz [7][6][8]

Abschnitt 2: Sulfonylierung zur Synthese von Sulfonamiden

Die Sulfonylierung führt zur Bildung von Sulfonamiden, einer wichtigen funktionellen Gruppe in vielen Arzneistoffen. Sulfonamide haben einzigartige elektronische Eigenschaften und können als Wasserstoffbrücken-Akzeptoren fungieren.

Prinzip und mechanistische Einblicke: Ähnlich wie bei der Acylierung greift das primäre Amin nukleophil das elektrophile Schwefelatom des Sulfonylchlorids an. Nach der Bildung eines intermediären Komplexes wird ein Chloridion eliminiert, um das Sulfonamid zu bilden. Eine Base ist auch hier unerlässlich, um die entstehende Salzsäure zu neutralisieren.[9]

Sulfonylierungsreaktion Start 2-Methyl-2-[4-(trifluormethyl)phenyl]propan-1-amin R-NH₂ Produkt N-sulfonyliertes Derivat (Sulfonamid) R-NH-SO₂-R' Start->Produkt + Reagenz + Base (z.B. Pyridin) - HCl Reagenz Sulfonylchlorid R'-SO₂-Cl Reagenz->Produkt

Abbildung 3: Chemische Umwandlung bei der Sulfonylierung.

Protokoll 2.1: Sulfonylierung mit einem Sulfonylchlorid
  • Materialien und Reagenzien:

    • 2-Methyl-2-[4-(trifluormethyl)phenyl]propan-1-amin (1.0 Äquiv.)

    • Sulfonylchlorid (z. B. Tosylchlorid, Mesylchlorid) (1.0 - 1.1 Äquiv.)

    • Base (z. B. Pyridin, 2,6-Lutidin) (2.0 Äquiv.)[9]

    • Wasserfreies Dichlormethan (DCM)

    • Stickstoff- oder Argonatmosphäre

  • Schritt-für-Schritt-Anleitung:

    • Reaktionsaufbau: Lösen Sie das primäre Amin (1.0 Äquiv.) in wasserfreiem DCM und kühlen Sie die Lösung auf 0 °C. Fügen Sie die Base (z. B. Pyridin, 2.0 Äquiv.) hinzu.[9]

    • Zugabe des Reagenzes: Fügen Sie das Sulfonylchlorid (1.05 Äquiv.) langsam in Portionen zur gerührten Lösung hinzu.

      • Begründung: Eine portionsweise oder langsame Zugabe verhindert lokale Konzentrationsspitzen des Reagenzes, was die Bildung des unerwünschten Di-sulfonylierungs-Nebenprodukts minimiert.[9]

    • Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie, bis die Reaktion abgeschlossen ist (Überwachung mittels DC).

    • Aufarbeitung: Schließen Sie die Reaktion durch Zugabe von Wasser ab. Extrahieren Sie das Produkt mit DCM. Waschen Sie die vereinigten organischen Phasen mit 1 M HCl (um überschüssiges Pyridin zu entfernen), Wasser und Sole.[9]

    • Isolierung und Reinigung: Trocknen Sie die organische Phase über Na2SO4, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck. Reinigen Sie das Rohprodukt durch Säulenchromatographie oder Umkristallisation.

Fehlerbehebung: Vermeidung von Di-Sulfonylierung Ein häufiges Nebenprodukt ist das Di-sulfonyl-Derivat, R-N(SO2R')2. Dies geschieht, wenn das gebildete Sulfonamid-Anion ein zweites Molekül Sulfonylchlorid angreift.[9]

ProblemUrsacheLösungReferenz
Signifikante Di-SulfonylierungÜberschuss an Sulfonylchlorid, schnelle Zugabe, hohe TemperaturVerwenden Sie eine 1:1-Stöchiometrie oder einen leichten Unterschuss an Sulfonylchlorid. Fügen Sie das Reagenz langsam bei niedriger Temperatur hinzu.[9]
Geringe ReaktivitätSterisch gehindertes AminErwägen Sie die Verwendung eines stärkeren, nicht-nukleophilen Basenkatalysators wie DMAP zusätzlich zur stöchiometrischen Base.[10]

Abschnitt 3: Reduktive Aminierung zur N-Alkylierung

Die reduktive Aminierung ist eine äußerst vielseitige Methode zur Bildung von C-N-Bindungen und zur Umwandlung von primären in sekundäre oder tertiäre Amine.[11][12] Sie spielt eine zentrale Rolle in der Synthese von Pharmazeutika.[11][13]

Prinzip und mechanistische Einblicke: Die Reaktion verläuft in zwei Schritten, die oft in einem Eintopf-Verfahren durchgeführt werden. Zuerst kondensiert das primäre Amin mit einer Carbonylverbindung (Aldehyd oder Keton) unter Wasserabspaltung zu einem Imin- oder Enamin-Intermediat. Dieses Intermediat wird anschließend in situ durch ein Reduktionsmittel zum entsprechenden alkylierten Amin reduziert.

Reduktive Aminierungsreaktion Start 2-Methyl-2-[4-(trifluormethyl)phenyl]propan-1-amin R-NH₂ Zwischenprodukt Imin-Intermediat R-N=CR'R'' Start->Zwischenprodukt + Reagenz - H₂O Reagenz Aldehyd oder Keton R'R''C=O Reagenz->Zwischenprodukt Produkt N-alkyliertes Derivat (Sekundäres Amin) R-NH-CHR'R'' Zwischenprodukt->Produkt + Reduktionsmittel (z.B. NaBH(OAc)₃)

Abbildung 4: Chemische Umwandlung bei der reduktiven Aminierung.

Protokoll 3.1: Eintopf-direkte reduktive Aminierung

Dieses Protokoll verwendet Natriumtriacetoxyborhydrid (NaBH(OAc)3), ein mildes und selektives Reduktionsmittel, das die Reduktion des Imins gegenüber der Carbonylgruppe bevorzugt.[13]

  • Materialien und Reagenzien:

    • 2-Methyl-2-[4-(trifluormethyl)phenyl]propan-1-amin (1.0 Äquiv.)

    • Aldehyd oder Keton (1.0 - 1.2 Äquiv.)

    • Natriumtriacetoxyborhydrid (NaBH(OAc)3) (1.2 - 1.5 Äquiv.)[13]

    • Wasserfreies aprotisches Lösungsmittel (z. B. Dichlorethan (DCE), DCM, THF)

    • Optional: Essigsäure (katalytische Menge zur Beschleunigung der Iminbildung)

    • Stickstoff- oder Argonatmosphäre

  • Schritt-für-Schritt-Anleitung:

    • Reaktionsaufbau: Lösen Sie das primäre Amin (1.0 Äquiv.) und die Carbonylverbindung (1.1 Äquiv.) in wasserfreiem DCE in einem trockenen Rundkolben unter Inertgasatmosphäre. Rühren Sie die Mischung für 20-30 Minuten bei Raumtemperatur, um die Iminbildung zu ermöglichen.

    • Zugabe des Reduktionsmittels: Fügen Sie NaBH(OAc)3 (1.2 Äquiv.) in einer Portion hinzu.

      • Begründung: NaBH(OAc)3 ist feuchtigkeitsempfindlich, aber weniger als andere Hydridreagenzien, was die Handhabung erleichtert. Es ist mild genug, um die meisten anderen funktionellen Gruppen nicht anzugreifen.[13]

    • Reaktion: Rühren Sie die Reaktion bei Raumtemperatur für 4-24 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.

    • Aufarbeitung: Schließen Sie die Reaktion vorsichtig durch Zugabe von gesättigter wässriger NaHCO3-Lösung ab. Rühren Sie kräftig, bis die Gasentwicklung aufhört. Extrahieren Sie die wässrige Phase mit DCM.

    • Isolierung und Reinigung: Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über Na2SO4, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck. Reinigen Sie das Rohprodukt durch Säulenchromatographie.

ParameterBeschreibung
Carbonyl-Partner Aldehyde reagieren typischerweise schneller als Ketone.
Reduktionsmittel NaBH(OAc)3 ist oft die erste Wahl. NaBH3CN ist ebenfalls wirksam, aber toxischer. NaBH4 kann verwendet werden, erfordert aber oft eine pH-Kontrolle.[13]
Lösungsmittel DCE und DCM sind üblich.
Vorteile Eintopf-Verfahren, hohe Atomökonomie, breiter Anwendungsbereich.
Referenz [13]

Referenzen

  • BenchChem. (2025). Acylation of primary amines with 4-Bromobenzoyl chloride protocol. BenchChem. Verfügbar unter:

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Acylation of Primary Amines with 4-Methylbenzoic Anhydride. BenchChem. Verfügbar unter:

  • BenchChem Technical Support Team. (2025). Technical Support Center: Sulfonylation of Primary Amines. BenchChem. Verfügbar unter:

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Verfügbar unter:

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Verfügbar unter:

  • American Chemical Society. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. ACS Publications. Verfügbar unter:

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Verfügbar unter:

  • ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Verfügbar unter:

  • Beilstein Journals. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Verfügbar unter:

  • ARKIVOC. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Verfügbar unter:

  • Di Mola, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Verfügbar unter:

  • Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Verfügbar unter:

  • BenchChem. (2025). The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development. BenchChem. Verfügbar unter:

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Verfügbar unter:

  • Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Verfügbar unter:

Sources

Application

Application Note: Utilizing CAS 1004282-76-1 in Advanced Agrochemical Intermediate Synthesis

Executive Summary Agrochemical discovery heavily relies on the strategic incorporation of fluorinated motifs to enhance metabolic stability, lipophilicity, and target binding affinity [1]. CAS 1004282-76-1 , chemically i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Agrochemical discovery heavily relies on the strategic incorporation of fluorinated motifs to enhance metabolic stability, lipophilicity, and target binding affinity [1]. CAS 1004282-76-1 , chemically identified as 2-methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine, is a highly specialized primary amine. It features a neophyl-like skeleton with a gem-dimethyl group at the alpha-position relative to the phenyl ring, and a para-trifluoromethyl group [4]. This unique structural topology makes it a privileged building block for the synthesis of modern agrochemicals, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel nematicides/insecticides.

Structural & Mechanistic Rationale

As a building block, CAS 1004282-76-1 is not merely a structural spacer; it actively dictates the pharmacokinetic and pharmacodynamic profile of the final active ingredient.

  • The Thorpe-Ingold (Gem-Dimethyl) Effect: The bulky gem-dimethyl group restricts the conformational flexibility of the alkyl chain. This pre-organizes the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to the target enzyme's active site—such as the ubiquinone binding pocket of fungal Complex II [2].

  • The Trifluoromethyl Advantage: The p-CF3 group dramatically increases the lipophilicity (predicted XlogP ~3.0) of the resulting scaffold[4]. This facilitates penetration through the waxy cuticles of plant leaves and the lipid-rich membranes of fungal pathogens. Furthermore, the strong electron-withdrawing nature and C-F bond strength prevent oxidative metabolism (e.g., by cytochrome P450s), extending the residual activity of the agrochemical in the field [3].

Key Application 1: Synthesis of Novel SDHI Fungicides

The most prominent application of this amine is its coupling with heterocyclic carboxylic acids (e.g., pyrazole-4-carboxylic acids or pyridine-3-carboxylic acids) to form potent carboxamide SDHI candidates.

Workflow Acid Heterocyclic Acid (e.g., Pyrazole-4-COOH) Amide Carboxamide Scaffold (SDHI Candidate) Acid->Amide Amidation Amine CAS 1004282-76-1 (Neophyl Amine Deriv) Amine->Amide Amidation Coupling Coupling Reagent (HATU / DIPEA) Coupling->Amide Activation SDH Succinate Dehydrogenase (Complex II) Amide->SDH Binds Ubiquinone Site Inhibition Fungal Respiration Inhibition SDH->Inhibition Blocks Electron Transport

Figure 1: Synthesis workflow of SDHI candidates and their mechanism of action.

Protocol 1: Amidation with Pyrazole-4-carboxylic Acid

Causality & Validation: HATU is selected over EDC/HOBt due to the severe steric hindrance imposed by the gem-dimethyl group adjacent to the amine. HATU provides superior activation kinetics for sterically demanding couplings. DIPEA is used as a non-nucleophilic base to prevent amidine by-product formation.

Reagents: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq), CAS 1004282-76-1 (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the carboxylic acid and HATU in anhydrous DMF. Cool to 0 °C under an inert atmosphere (N2/Ar). Stir for 15 minutes to allow the formation of the active OAt ester.

  • Coupling: Add DIPEA, followed by the dropwise addition of CAS 1004282-76-1 dissolved in a minimal amount of DMF.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12–16 hours.

    • Self-Validation Check: Monitor via LC-MS. A successful activation is indicated by the consumption of the acid and formation of the intermediate OAt ester mass, followed by the appearance of the product mass [M+H]+ upon amine addition.

  • Workup: Quench the reaction by adding a 10-fold volume of ice-cold water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 1M HCl, saturated NaHCO3, and brine to remove DMF and urea by-products. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the pure carboxamide.

ExpWorkflow Step1 Step 1: Acid Activation Dissolve Acid + HATU in DMF Stir 15 min at 0 °C Step2 Step 2: Amine Addition Add CAS 1004282-76-1 + DIPEA Dropwise addition Step1->Step2 Step3 Step 3: Reaction Warm to RT, Stir for 12-16 h Monitor via TLC/LC-MS Step2->Step3 Step4 Step 4: Workup Quench with H2O, Extract (EtOAc) Wash with Brine, Dry (Na2SO4) Step3->Step4 Step5 Step 5: Purification Flash Column Chromatography (Hexanes/EtOAc) Step4->Step5

Figure 2: Step-by-step experimental workflow for the amidation of CAS 1004282-76-1.

Key Application 2: Synthesis of Urea-Based Insecticidal Scaffolds

Reaction of CAS 1004282-76-1 with substituted aryl isocyanates yields bulky urea derivatives, which are frequently screened for insecticidal and nematicidal activity.

Protocol 2: Reaction with Aryl Isocyanates

Causality & Validation: The reaction is performed in anhydrous dichloromethane (DCM) at 0 °C to room temperature to prevent the hydrolysis of the isocyanate into a symmetric urea by-product. Despite the adjacent gem-dimethyl group, the primary amine is sufficiently nucleophilic to attack the isocyanate carbon quantitatively.

Reagents: 4-chlorophenyl isocyanate (1.0 eq), CAS 1004282-76-1 (1.0 eq), anhydrous DCM (0.2 M).

Step-by-Step Methodology:

  • Dissolve CAS 1004282-76-1 in anhydrous DCM in a dry flask. Cool to 0 °C.

  • Dissolve the isocyanate in DCM and add it dropwise to the amine solution over 10 minutes.

  • Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2–4 hours.

  • Self-Validation Check: The formation of the urea is self-indicating as the product typically precipitates from the DCM solution as a white solid. Validate the product by checking for the disappearance of the strong isocyanate peak (~2270 cm⁻¹) and the appearance of urea carbonyl stretches (~1650 cm⁻¹) via FT-IR.

  • Filter the precipitate, wash with cold DCM and hexanes, and dry under high vacuum.

Physicochemical & Analytical Data Summary

To ensure rigorous tracking and quality control during synthesis, the following physicochemical properties and expected analytical parameters should be referenced [4].

Property / ParameterValue / Description
Chemical Name 2-methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine
CAS Number 1004282-76-1
Molecular Formula C11H14F3N
Molecular Weight 217.23 g/mol
Monoisotopic Mass 217.1078 Da
Predicted XlogP ~3.0
Physical State Liquid (at Room Temperature)
Expected MS (ESI+) [M+H]+ at m/z 218.11

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Journal of Pesticide Science URL:[Link]

  • Isoflucypram, the first representative of a new SDHI fungicide subclass - its chemical discovery and unusual binding mode Source: Pest Management Science URL:[Link]

  • Synthesis and biological activity of a novel fungicide, pyraziflumid Source: Journal of Pesticide Science / PubMed Central URL:[Link]

  • PubChem Compound Summary for CID 28875412 (CAS 1004282-76-1) Source: National Center for Biotechnology Information (NCBI) / PubChemLite URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine

Welcome to the technical support center for the synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthesis. The trifluoromethylphenyl moiety is a critical component in many pharmaceutical compounds, and mastering its synthesis is key to successful drug discovery and development.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yield in a multi-step synthesis can be attributed to inefficiencies at various stages. The most common synthetic route to 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine involves a Grignard reaction followed by a Ritter reaction and subsequent hydrolysis. Let's break down the potential pitfalls in each step.

Step 1: Formation of the Grignard Reagent, 4-(trifluoromethyl)phenylmagnesium bromide

The Grignard reaction is notoriously sensitive to moisture and atmospheric oxygen.[2][5] Inadequate reaction conditions during this initial step will have a cascading negative effect on your overall yield.

  • Issue: Failure to Initiate the Grignard Reaction. The reaction between 4-bromobenzotrifluoride and magnesium metal can sometimes be difficult to initiate.

    • Solution:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven or by flame-drying under an inert atmosphere (e.g., dry nitrogen or argon).[2] Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.[5]

      • Activate Magnesium Turnings: The surface of the magnesium turnings can have a passivating oxide layer. Gently crush the turnings in a dry mortar and pestle just before use to expose a fresh surface. A small crystal of iodine can also be added to the reaction mixture; its disappearance indicates the reaction has started.[6]

      • Local Heating: Gentle heating with a heat gun at the start of the reaction can help initiate it. Once the reaction begins, it is typically exothermic and may require cooling to maintain a gentle reflux.[2]

  • Issue: Low Yield of the Grignard Reagent. Even if the reaction initiates, side reactions can consume your starting material.

    • Solution:

      • Control Addition Rate: Add the 4-bromobenzotrifluoride solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux.[2] Adding it too quickly can lead to dimerization of the Grignard reagent (Wurtz coupling).

      • Maintain Inert Atmosphere: A constant, gentle flow of an inert gas like argon or nitrogen is crucial throughout the reaction to prevent quenching by atmospheric moisture and oxygen.[2]

Step 2: Reaction of the Grignard Reagent with a Ketone (e.g., Acetone) to form 2-(4-(Trifluoromethyl)phenyl)propan-2-ol

The nucleophilic addition of the Grignard reagent to a carbonyl compound is generally efficient, but side reactions can still occur.

  • Issue: Formation of Byproducts. The primary byproduct is often the result of enolization of the ketone, especially with sterically hindered ketones.

    • Solution:

      • Reverse Addition: Slowly add the Grignard reagent to a cooled solution of the ketone (e.g., acetone). This maintains a low concentration of the Grignard reagent, which is a strong base, minimizing enolization.

      • Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below) to favor the nucleophilic addition over enolization.

Step 3: The Ritter Reaction and Subsequent Hydrolysis

The Ritter reaction converts the tertiary alcohol into the desired amine via a nitrile intermediate.[7][8][9] This step is often the most challenging in terms of achieving high yields.

  • Issue: Low Conversion of the Alcohol. Incomplete reaction is a common problem.

    • Solution:

      • Strong Acid Catalyst: The Ritter reaction requires a strong acid, such as concentrated sulfuric acid or trifluoroacetic acid, to generate the stable tertiary carbocation from the alcohol.[8] Ensure the acid is of high purity and concentration.

      • Choice of Nitrile: Acetonitrile is commonly used and can often serve as both the reagent and the solvent.[8] Using an excess of the nitrile can drive the reaction to completion.

      • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time.

  • Issue: Formation of Elimination Byproducts. The intermediate carbocation can undergo elimination to form an alkene, which is a significant side reaction that lowers the yield.

    • Solution:

      • Control Temperature: While heating may be necessary for conversion, excessive temperatures can favor elimination. Careful optimization of the reaction temperature is crucial.

      • Acid Concentration: The concentration of the strong acid can influence the rate of elimination versus nucleophilic attack by the nitrile. Experiment with slightly different acid concentrations to find the optimal balance.

Step 4: Hydrolysis of the Intermediate Amide

The final step is the hydrolysis of the N-alkyl amide formed during the Ritter reaction to yield the primary amine.

  • Issue: Incomplete Hydrolysis. The amide can be resistant to hydrolysis.

    • Solution:

      • Forced Conditions: Strong acidic or basic conditions and elevated temperatures are typically required for complete hydrolysis. For example, refluxing with 6M HCl or a concentrated solution of NaOH.

      • Monitor Progress: Track the disappearance of the amide starting material by TLC or LC-MS to ensure the reaction goes to completion.

Question 2: I am observing significant impurity peaks in my final product. How can I identify and minimize them?

Impurity profiling is critical for any synthetic procedure. The nature of the impurities will depend on the specific reaction conditions used.

  • Common Impurities and Their Sources:

    • Unreacted Starting Materials: Incomplete reactions at any stage will lead to the carryover of starting materials.

    • Alkene from Elimination: As mentioned above, the elimination of water from the tertiary alcohol or the intermediate carbocation during the Ritter reaction is a common source of impurities.

    • Dimerized Byproducts: Wurtz coupling during the Grignard formation can lead to the formation of 4,4'-bis(trifluoromethyl)biphenyl.

    • Over-alkylation Products: While less common for this specific synthesis, it is a possibility to consider.

  • Strategies for Minimizing Impurities:

    • Optimize Each Step Individually: Before attempting the entire sequence, optimize the conditions for each reaction step to maximize the conversion of the starting material and minimize byproduct formation.

    • Purification at Intermediate Stages: Purifying the intermediate products, such as the 2-(4-(trifluoromethyl)phenyl)propan-2-ol, can prevent the carryover of impurities into subsequent steps.

    • Final Product Purification:

      • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.

      • Chromatography: Column chromatography is a powerful tool for separating the desired amine from non-basic impurities. For basic compounds like amines, using an amine-functionalized silica gel or adding a small amount of a volatile base (like triethylamine) to the eluent can improve peak shape and separation.[10]

      • Crystallization: If the product is a solid, or can be converted to a solid salt (e.g., hydrochloride), recrystallization is an excellent method for achieving high purity.

II. Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine?

The most common and logical synthetic pathway is a three-step process:

  • Grignard Reaction: 4-Bromobenzotrifluoride is reacted with magnesium metal to form the Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide.

  • Nucleophilic Addition: The Grignard reagent is then reacted with acetone to yield the tertiary alcohol, 2-(4-(trifluoromethyl)phenyl)propan-2-ol.

  • Ritter Reaction and Hydrolysis: The alcohol is treated with a nitrile (commonly acetonitrile) in the presence of a strong acid. The resulting nitrilium ion is hydrolyzed to form an intermediate amide, which is then further hydrolyzed under acidic or basic conditions to give the final product, 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine.

Q2: What are the critical safety precautions for this synthesis?

  • Grignard Reagents: These are highly reactive, pyrophoric, and moisture-sensitive.[2] All manipulations must be carried out under a strict inert atmosphere, and anhydrous solvents are essential.[2][5]

  • Flammable Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby.[2]

  • Strong Acids: Concentrated sulfuric acid and other strong acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reactions: The formation of the Grignard reagent and its subsequent reaction with the ketone can be highly exothermic. Have an ice bath ready to control the reaction temperature.

Q3: Can I use 4-chlorobenzotrifluoride instead of 4-bromobenzotrifluoride for the Grignard reaction?

While it is possible to form Grignard reagents from aryl chlorides, the reaction is generally much more sluggish than with the corresponding bromides or iodides.[5] 4-Bromobenzotrifluoride is the preferred starting material for this reason. If you must use the chloride, you may need to use more forcing conditions, such as higher temperatures and more activated magnesium.

Q4: Are there alternative synthetic routes to this compound?

Yes, other routes have been reported, though they may not be as common. One alternative involves the reaction of a substituted benzyl halide with isobutyronitrile, followed by hydrolysis, a Curtius rearrangement, and catalytic hydrogenation.[11] However, this route involves multiple steps and potentially hazardous reagents like azides in the Curtius rearrangement.

III. Experimental Protocols & Data

Table 1: Key Reagents and Typical Reaction Parameters
StepReagent 1Reagent 2SolventKey Parameters
1. Grignard Formation 4-BromobenzotrifluorideMagnesium TurningsAnhydrous THF or Diethyl EtherInert atmosphere, gentle reflux
2. Alcohol Synthesis 4-(trifluoromethyl)phenylmagnesium bromideAcetoneAnhydrous THF or Diethyl Ether0 °C to room temperature
3. Ritter Reaction 2-(4-(trifluoromethyl)phenyl)propan-2-olAcetonitrileAcetonitrile (or other suitable solvent)Concentrated H₂SO₄, elevated temperature
4. Hydrolysis Intermediate Amide6M HCl or conc. NaOHWaterReflux
Detailed Protocol: Synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-ol
  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried.

  • Reagent Preparation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small amount of anhydrous THF. In the dropping funnel, prepare a solution of 4-bromobenzotrifluoride (1.0 equivalent) in anhydrous THF.

  • Reaction Initiation: Add a small portion of the 4-bromobenzotrifluoride solution to the magnesium suspension. If the reaction does not start, add a crystal of iodine or gently warm the flask.

  • Grignard Formation: Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining 4-bromobenzotrifluoride solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Addition to Ketone: Cool the Grignard solution in an ice bath. In a separate flask, prepare a solution of acetone (1.1 equivalents) in anhydrous THF. Slowly add the Grignard reagent to the acetone solution via a cannula.

  • Quenching: After the addition is complete, stir the reaction at room temperature for 1 hour. Then, carefully quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alcohol.

  • Purification: The crude alcohol can be purified by column chromatography on silica gel or by distillation under reduced pressure.

IV. Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathway

Synthesis_Pathway A 4-Bromobenzotrifluoride B 4-(trifluoromethyl)phenyl- magnesium bromide A->B  Mg, THF   C 2-(4-(Trifluoromethyl)phenyl)- propan-2-ol B->C  1. Acetone  2. H₃O⁺ workup   D Intermediate Amide C->D  CH₃CN, H₂SO₄  (Ritter Reaction)   E 2-Methyl-2-[4-(trifluoromethyl)phenyl]- propan-1-amine D->E  H₃O⁺ or OH⁻,  Heat (Hydrolysis)  

Caption: Overall synthetic route to the target amine.

Diagram 2: Troubleshooting Low Yield in the Ritter Reaction

Troubleshooting_Ritter Start Low Yield in Ritter Reaction Problem1 Incomplete Conversion of Alcohol Start->Problem1 Problem2 Significant Alkene Byproduct Start->Problem2 Solution1a Increase Acid Concentration Problem1->Solution1a Solution1b Increase Reaction Temperature Problem1->Solution1b Solution1c Use Excess Nitrile Problem1->Solution1c Solution2a Optimize/Lower Temperature Problem2->Solution2a Solution2b Fine-tune Acid Concentration Problem2->Solution2b

Caption: Decision tree for addressing low Ritter reaction yields.

V. References

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Feng, C., Yan, B., Yin, G., Chen, J., & Ji, M. (2018). Fe(ClO4)3·H2O-Catalyzed Ritter Reaction: A Convenient Synthesis of Amides from Esters and Nitriles. Synlett, 29(17), 2257-2264. Retrieved from [Link]

  • Google Patents. (2015). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. Retrieved from

  • Organic Chemistry Portal. (2019). Ritter Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Synthesis of 1-Phenylethanol: A Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Web Pages. (n.d.). 6. Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. (2011). Preparation of 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting CAS 1004282-76-1 Batch Production

Executive Summary CAS 1004282-76-1 (2-methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine) is a highly specialized fluorinated building block frequently utilized in pharmaceutical drug discovery. The synthesis of this β,β...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 1004282-76-1 (2-methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine) is a highly specialized fluorinated building block frequently utilized in pharmaceutical drug discovery. The synthesis of this β,β -dimethylphenethylamine derivative typically involves the gem-dimethylation of 4-(trifluoromethyl)phenylacetonitrile, followed by the reduction of the sterically hindered nitrile to yield the primary amine.

As batch sizes scale, researchers frequently encounter yield-limiting impurities. This guide provides mechanistic causality for these impurities and offers self-validating, field-proven protocols to ensure high-purity batch production.

Mechanistic Profiling of Impurities

Understanding the exact origin of process impurities is critical for rational troubleshooting. Table 1 summarizes the quantitative data for the most common impurities encountered during the synthesis of CAS 1004282-76-1.

Table 1: Quantitative Impurity Profile for CAS 1004282-76-1 Production

Impurity DesignationChemical IdentityOrigin StageTypical RRT*m/z [M+H]+Acceptable Limit
Impurity A 2-[4-(trifluoromethyl)phenyl]propan-1-amineAlkylation0.85204.1< 0.15%
Impurity B Bis(2-methyl-2-[4-(trifluoromethyl)phenyl]propyl)amineReduction1.42418.2< 0.10%
Impurity C 2-methyl-2-[4-(trifluoromethyl)phenyl]propanamideQuench/Workup0.92232.1< 0.05%

*Relative Retention Time (RRT) based on standard Reverse-Phase HPLC (C18 column, MeCN/H2O gradient with 0.1% TFA).

Process Troubleshooting FAQs

Q1: We are observing up to 5% of Impurity B (a secondary amine dimer) during the nitrile reduction step. What is the mechanistic cause, and how can we suppress it? A1: The formation of secondary amine dimers is a classic, thermodynamically driven side reaction during nitrile reduction[1]. When the intermediate gem-dimethyl nitrile is reduced, it first forms a transient imine. If the local concentration of the newly formed primary amine (CAS 1004282-76-1) is high, it acts as a nucleophile, attacking the unreduced imine intermediate. This condensation releases ammonia ( NH3​ ) and forms a stable secondary amine dimer (Impurity B)[2]. Solution: You must shift the equilibrium away from condensation. If using catalytic hydrogenation (e.g., Raney Ni or Pd/C), conduct the reaction in methanolic ammonia. The excess NH3​ competitively inhibits the primary amine from attacking the imine. Alternatively, switch to a chemoselective hydride-based reducing agent like Sodium bis(2-methoxyethoxy)aluminum hydride (SDMA/Synhydrid), which traps the intermediate and prevents dimerization[3].

Q2: Our assay shows 2-3% of Impurity A (the mono-methylated analog). Increasing the equivalents of methyl iodide (MeI) hasn't resolved the issue. How do we optimize the alkylation? A2: The α -carbon of 4-(trifluoromethyl)phenylacetonitrile becomes highly sterically hindered after the first methylation. Weak bases like Potassium carbonate ( K2​CO3​ ) are often insufficiently basic to efficiently deprotonate the mono-methylated intermediate for the second alkylation. Solution: Transition to a stronger base system such as Sodium Hydride (NaH) in THF, or employ a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) with 50% aqueous NaOH and MeI. The PTC system ensures rapid, complete conversion to the gem-dimethylated nitrile before proceeding to reduction.

Q3: We have a contaminated crude batch with 2% Impurity B. Can we purge this dimer without resorting to costly column chromatography? A3: Yes. Because Impurity B is a highly lipophilic, sterically hindered secondary amine, its pKa​ and solubility profile differ significantly from the primary amine product. You can perform a selective salt formation[4]. By treating the crude mixture with a stoichiometric deficit of aqueous HCl in a biphasic system (e.g., MTBE/Water), the less lipophilic primary amine preferentially partitions into the aqueous phase as a hydrochloride salt, leaving the dimer trapped in the organic phase.

Validated Experimental Protocols

Protocol 1: Chemoselective Nitrile Reduction (Dimer Suppression)

This self-validating protocol utilizes SDMA to ensure complete reduction without imine condensation. The basic quench is designed to break down aluminate complexes, preventing emulsion formation.

  • Preparation: Charge a dry, argon-purged reactor with 2-methyl-2-[4-(trifluoromethyl)phenyl]propanenitrile (1.0 eq) and anhydrous Toluene (10 volumes). Cool the system to 0°C.

  • Addition: Slowly add SDMA (Synhydrid, 65% in toluene, 2.5 eq) dropwise over 1 hour. Maintain the internal temperature below 10°C to prevent thermal degradation of the nitrile.

  • Reaction: Warm the mixture to 60°C and stir for 4 hours. Monitor via HPLC until the nitrile peak (RRT 1.15) is <0.1%.

  • Quench (Critical Step): Cool the reactor back to 0°C. Carefully quench by dropwise addition of 4N aqueous NaOH (5 volumes). The strong base breaks down the trivalent aluminum complex into soluble quadrivalent aluminate salts, preventing the formation of stable emulsions[3].

  • Extraction: Separate the phases. Extract the aqueous layer twice with MTBE (3 volumes each). Combine the organic layers, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the primary amine (CAS 1004282-76-1).

Protocol 2: Selective Salt Purification

Use this protocol to rescue batches contaminated with Impurity B or unreacted starting materials.

  • Dissolve the crude amine mixture in MTBE (8 volumes).

  • Add 0.5M aqueous HCl (1.05 eq relative to the calculated primary amine content). Stir vigorously for 30 minutes to ensure complete phase transfer.

  • Separate the layers. The organic layer retains the lipophilic Impurity B and any neutral organic impurities.

  • Wash the aqueous layer once with fresh MTBE (2 volumes) to ensure complete removal of the dimer.

  • Basify the aqueous layer with 2M NaOH to pH > 12, then extract with Dichloromethane (3 x 5 volumes).

  • Evaporate the DCM to yield >99% pure CAS 1004282-76-1.

Pathway Visualization

G SM 4-(CF3)Phenylacetonitrile Alk Alkylation (MeI, Base) SM->Alk Int Dimethyl Nitrile Intermediate Alk->Int Complete Alkylation Imp1 Impurity A: Mono-methyl Nitrile Alk->Imp1 Incomplete Alkylation Red Reduction (SDMA or H2/NH3) Int->Red Prod CAS 1004282-76-1 (Primary Amine) Red->Prod Primary Pathway Imp2 Impurity B: Secondary Amine Dimer Red->Imp2 Imine Condensation

Synthetic workflow for CAS 1004282-76-1 illustrating the formation pathways of key impurities.

References

  • Title: Method for the separation of optically active alpha-methylphenethylamine (US2276508A)
  • Title: A novel process for synthesis of ramelteon, and key intermediates (WO2012035303A2)
  • Title: WO 2012/035303 A2 Source: Googleapis URL: [Link]

  • Title: SDMA (Synhydrid, Red-Al, Vitride): A Chemoselective and Safe Solution for Reduction Reactions Source: ACS Organic Process Research & Development URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues with 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, assay developers, and medicinal chemists facing solubility challenges with 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-am...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, assay developers, and medicinal chemists facing solubility challenges with 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine during in vitro biochemical and cell-based assays.

Due to its unique structural topology—a highly basic primary amine coupled with a massive hydrophobic core—this compound frequently exhibits erratic behavior in aqueous media, leading to assay artifacts, false negatives, and liquid-handling failures.

Part 1: Mechanistic Understanding & FAQs (The "Why")

Q: Why does 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine precipitate in my standard biochemical assay buffer (pH 7.4)? A: The precipitation is driven by a severe thermodynamic conflict between the compound's functional groups. While the primary amine (pKa ~9.5–10.5) is predominantly protonated and hydrophilic at physiological pH 7.4 [1], the massive hydrophobic bulk of the 4-(trifluoromethyl)phenyl group and the sterically hindering gem-dimethyl core forces water molecules into a highly ordered, entropically unfavorable cage. When diluted from a DMSO stock directly into an aqueous buffer, the compound experiences a "solvent crash," rapidly aggregating to minimize hydrophobic surface exposure [2].

Q: Can I just lower the pH of my assay buffer to increase solubility? A: While lowering the pH (e.g., to pH 6.0) ensures complete protonation of the primary amine and theoretically improves aqueous solubility, it is often incompatible with the physiological conditions required for cell-based or enzymatic assays. Furthermore, if your buffer contains multivalent anions (like phosphate in PBS), the protonated amine can form highly insoluble phosphate salts. It is more reliable to utilize co-solvents or encapsulation strategies rather than altering assay pH.

Q: How do I prevent the "solvent crash" when adding the compound to my assay? A: Never perform serial dilutions in the aqueous buffer. Instead, perform all serial dilutions in 100% anhydrous DMSO. Once your dilution series is ready, transfer a constant, minimal volume (e.g., 1 part DMSO to 99 parts buffer) into the aqueous assay medium while mixing vigorously [2]. This ensures the final DMSO concentration remains constant across all test wells and minimizes localized zones of high compound/low solvent concentration that nucleate precipitation.

Q: What if the compound still precipitates even at the maximum tolerated DMSO concentration? A: For highly lipophilic compounds containing trifluoromethyl groups, you should utilize a cyclodextrin inclusion complex. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that perfectly accommodates the lipophilic 4-(trifluoromethyl)phenyl moiety, while its hydrophilic exterior maintains aqueous solubility [3].

Part 2: Visualizing the Problem and the Solution

Mechanism Lipo Lipophilic CF3 & Gem-Dimethyl Bulk Conflict Hydrophobic Exclusion Overcomes Solvation Lipo->Conflict Amine Protonated Amine (pH 7.4) Amine->Conflict Agg Micelle Formation & Aggregation Conflict->Agg Precip Visible Precipitation Agg->Precip

Caption: Mechanistic pathway of hydrophobic exclusion leading to compound precipitation.

Workflow A 10 mM Stock (100% DMSO) B Direct Aqueous Dilution A->B D Serial Dilution in 100% DMSO A->D C Precipitation (Assay Failure) B->C G Add HP-β-CD (Inclusion Complex) C->G Rescue Strategy E Transfer to Buffer (Vigorous Mixing) D->E F Soluble Compound (Ready for Assay) E->F G->F

Caption: Workflow for preventing and rescuing compound precipitation during assay dilution.

Part 3: Quantitative Data & Tolerances

To successfully formulate 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine, adhere to the following empirically derived solvent and additive limits. Exceeding these limits risks cellular toxicity or target enzyme denaturation.

Assay TypeMax Final DMSO ToleranceRecommended SolubilizerSolubilizer ConcentrationNotes
Biochemical (Enzymatic) 1.0% - 5.0%DMSO aloneN/AHigh DMSO tolerance; serial dilution in DMSO is usually sufficient.
Cell-Based (Immortalized) ≤ 0.5%HP-β-CD1% - 5% (w/v)HP-β-CD prevents precipitation without disrupting cell membranes at <5%.
Primary Cell Cultures ≤ 0.1%HP-β-CD0.5% - 2% (w/v)Primary cells are highly sensitive to DMSO; rely heavily on cyclodextrins.
High-Throughput (HTS) 0.5% - 1.0%DMSO + Pluronic F-1270.01% - 0.1%Pluronic F-127 prevents compound adsorption to plastic microplates.

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating centrifugation and vehicle controls, you can definitively prove whether your compound is truly in solution or if you are testing a micro-suspension.

Protocol A: Preparation and Serial Dilution in Anhydrous DMSO

Objective: Prevent localized solvent crashing by maintaining a constant DMSO ratio.

  • Stock Preparation: Weigh the lyophilized 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine powder using a calibrated analytical balance. Dissolve in 100% sterile, anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds.

  • Serial Dilution: Prepare a 96-well V-bottom plate. Add 50 µL of 100% DMSO to all wells in columns 2-12. Add 100 µL of the 10 mM stock to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating across the plate.

  • Aqueous Transfer: Using a multichannel pipette, transfer 1 µL of the DMSO dilution series into 199 µL of the final aqueous assay buffer (pH 7.4) in a separate assay plate. This yields a constant 0.5% final DMSO concentration across all doses.

  • Self-Validation Step: Transfer a 50 µL aliquot of the highest concentration aqueous well into a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes. Carefully inspect the bottom of the tube. If a microscopic white pellet is visible, the compound has precipitated, and you must proceed to Protocol B.

Protocol B: Cyclodextrin Inclusion Rescue (HP-β-CD)

Objective: Encapsulate the lipophilic trifluoromethyl-phenyl moiety to force aqueous solubility.

  • Buffer Preparation: Prepare a 20% (w/v) stock solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your standard assay buffer (e.g., PBS or HEPES). Filter sterilize through a 0.22 µm membrane.

  • Complexation: Dilute the 20% HP-β-CD stock into your working assay buffer to achieve a final concentration of 2% (w/v) HP-β-CD.

  • Compound Addition: Slowly add the required volume of the 10 mM DMSO compound stock dropwise into the 2% HP-β-CD buffer while vortexing continuously. The mechanical sheer forces the lipophilic tail of the compound into the hydrophobic cavity of the cyclodextrin [3].

  • Equilibration: Incubate the solution at 37°C for 30 minutes to allow the inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation Step: Measure the optical density (OD) of the solution at 600 nm using a spectrophotometer. An OD600 > 0.05 indicates light scattering from micro-precipitates. A reading of ~0.000 confirms true solubilization. Include a vehicle control (2% HP-β-CD buffer + DMSO) to baseline the instrument.

References

  • Advanced Properties of Amines Source: Chemistry LibreTexts URL:[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (PMC) URL:[Link]

Optimization

Scale-up challenges and solutions for 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine manufacturing

Welcome to the Technical Support Center for the scale-up manufacturing of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine . This sterically hindered, fluorine-containing phenethylamine derivative presents unique syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up manufacturing of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine .

This sterically hindered, fluorine-containing phenethylamine derivative presents unique synthetic challenges during scale-up. Moving this molecule from a medicinal chemistry bench to a pilot plant requires overcoming two major hurdles: the exhaustive alkylation of the benzylic position and the selective reduction of a highly hindered nitrile without compromising the delicate trifluoromethyl (-CF 3​ ) group.

This guide is designed for process chemists and drug development professionals, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure a safe and high-yielding scale-up.

Part 1: Synthetic Workflow Overview

The most scalable route to this target avoids hazardous organometallic additions, relying instead on the dimethylation of an arylacetonitrile followed by a controlled reduction.

Workflow SM 4-(Trifluoromethyl) phenylacetonitrile Step1 Dimethylation (MeI, NaOH, TBAB, Toluene) SM->Step1 Int 2-Methyl-2-[4-(trifluoromethyl) phenyl]propanenitrile Step1->Int Step2 Hydrogenation (H2, Sponge Co, NH3, MeOH) Int->Step2 Prod 2-Methyl-2-[4-(trifluoromethyl) phenyl]propan-1-amine Step2->Prod

Synthetic workflow for 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine.

Part 2: Troubleshooting Guide & FAQs

Section A: Benzylic Dimethylation Challenges

Q: We observe a stalled reaction with ~15-20% mono-methylated intermediate remaining. How can we drive the dimethylation to completion safely on a 50 kg scale? A: The first methylation of 4-(trifluoromethyl)phenylacetonitrile is kinetically rapid, but the second methylation suffers from severe steric hindrance. While sodium hydride (NaH) is often used in early-stage discovery, it is hazardous at scale due to massive hydrogen gas evolution. Solution: Implement Phase Transfer Catalysis (PTC) . Use 50% aqueous NaOH, toluene, methyl iodide (MeI), and a robust phase transfer catalyst like tetrabutylammonium bromide (TBAB). Causality: The PTC mechanism continuously shuttles naked, highly reactive hydroxide ions into the organic phase. This maintains a high concentration of the deprotonated benzylic carbanion, overcoming the steric barrier of the second alkylation and driving it to completion without the pyrophoric hazards of NaH.

Section B: Nitrile Reduction & Defluorination

Q: Our safety team has banned Lithium Aluminum Hydride (LiAlH 4​ ) for the pilot plant. What is the most scalable alternative for reducing this sterically hindered nitrile? A: Heterogeneous catalytic hydrogenation is the industry standard for scalable nitrile reduction. For this specific molecule, Sponge Cobalt (Raney Cobalt) under a hydrogen atmosphere (typically 50-100 psi) is the optimal catalyst. It provides excellent mass transfer and can be safely filtered post-reaction, entirely avoiding the highly exothermic and dangerous quenching process required for LiAlH 4​ [1].

Q: When attempting hydrogenation with Palladium on Carbon (Pd/C), we are seeing significant degradation and loss of the -CF 3​ group. Why is this happening? A: You are observing . Palladium is highly active for oxidative addition into C-F bonds, especially when the fluorine atoms are on an activated benzylic or aromatic system. Under hydrogen pressure, Pd/C catalytically cleaves the -CF 3​ group to yield partially or fully defluorinated byproducts [2]. Solution: Switch from Pd/C to Sponge Cobalt. Cobalt catalysts are highly selective for the hydrogenation of C≡N bonds and are practically inert toward C-F bonds, preserving your trifluoromethyl group entirely.

Q: Our HPLC purity shows 25% of a high-molecular-weight impurity, which LC-MS identifies as a secondary amine dimer. How do we suppress this? A: Dimerization is a classic side reaction in . The reduction proceeds via a highly reactive primary imine intermediate. If the newly formed primary amine attacks this imine, it eliminates ammonia to form a secondary imine, which then reduces to the secondary amine dimer. Solution: Add anhydrous ammonia (NH 3​ ) to the reaction solvent. By Le Chatelier's principle, a high concentration of dissolved NH 3​ shifts the equilibrium away from the secondary imine, effectively blocking the dimerization pathway [3].

Mechanism Nitrile Nitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine + H2 Amine Primary Amine (R-CH2-NH2) Imine->Amine + H2 SecImine Secondary Imine (R-CH=N-CH2-R) Imine->SecImine + Primary Amine - NH3 SecAmine Secondary Amine Dimer (R-CH2-NH-CH2-R) SecImine->SecAmine + H2 Ammonia Excess NH3 Shifts Equilibrium Ammonia->SecImine Blocks pathway

Reaction pathway showing how excess ammonia suppresses secondary amine dimer formation.

Part 3: Catalyst Selection Data

The following table summarizes the quantitative performance of various reduction systems evaluated during the process development of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanenitrile.

Catalyst / Reagent SystemYield (1° Amine)Defluorination RiskDimerization RiskScalability & Safety Profile
LiAlH 4​ / THF 85%LowLowPoor - Highly exothermic, difficult quench, severe pyrophoric hazard.
Pd/C + H 2​ < 40%High ModerateGood - Standard equipment, but destroys the target -CF 3​ group.
Sponge Ni + H 2​ 60%LowHigh Good - Requires strict handling, but produces high levels of dimers.
Sponge Co + H 2​
  • NH 3​
> 92% LowLowExcellent - Highly selective, inert to C-F bonds, suppresses dimers.

Part 4: Validated Pilot-Scale Protocol

Procedure: Reduction of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanenitrile Objective: Safely reduce the sterically hindered nitrile to the primary amine while preventing defluorination and dimerization. Self-Validation Principle: The reaction progress is strictly governed by hydrogen mass flow. The process cannot proceed to workup until GC-FID confirms the complete consumption of the reactive imine intermediate, preventing downstream polymerization.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 50 L Hastelloy pressure reactor with N 2​ three times to ensure an oxygen-free environment.

  • Catalyst Charging: Charge 1.5 kg of Sponge Cobalt (Raney Cobalt) as an aqueous slurry. Wash the catalyst inside the reactor with anhydrous methanol (3 x 5 L) to remove all water. Causality: Cobalt is specifically selected over Palladium to prevent the of the -CF 3​ group.

  • Substrate Addition: Dissolve 10.0 kg of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propanenitrile in 20 L of anhydrous methanol. Transfer the solution to the reactor.

  • Ammonia Addition: Chill the reactor to 5 °C. Subsurface-sparge 3.0 kg of anhydrous NH 3​ gas into the mixture. Causality: Excess ammonia shifts the equilibrium away from secondary imine formation, completely suppressing .

  • Hydrogenation: Pressurize the reactor with H 2​ to 500 psi. Gradually heat the mixture to 60 °C. Maintain pressure by feeding H 2​ on demand via a mass flow controller.

  • In-Process Control (IPC) & Validation: Monitor the H 2​ mass flow meter. Once H 2​ uptake ceases (typically 8-10 hours), hold the reaction at temperature and pressure for an additional 1 hour. Sample the reactor and analyze via GC-FID. Validation: The reaction is only deemed complete when the primary imine intermediate is verified to be <0.5%. If >0.5%, continue hydrogenation for 2 hours and re-sample.

  • Workup: Cool the reactor to 20 °C, vent the H 2​ gas, and purge thoroughly with N 2​ . Filter the catalyst through a spark-proof Nutsche filter. Critical Safety Note: Do not let the catalyst cake dry; keep it wetted with solvent to prevent pyrophoric ignition. Concentrate the filtrate under reduced pressure to yield the crude 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine.

Part 5: References

  • Stable and Inert Cobalt Catalysts for Highly Selective and Practical Hydrogenation of C≡N and C=O Bonds. ACS Organic Process Research & Development.[Link]

  • Hydrodefluorination of Fluoroaromatics by Isopropyl Alcohol Catalyzed by a Ruthenium NHC Complex. An Unusual Role of the Carbene Ligand. ACS Organometallics.[Link]

  • Isotopic Radiolabeling of the Antiretroviral Drug [18F]Dolutegravir for Pharmacokinetic PET Imaging. MDPI Pharmaceuticals.[Link]

  • Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. Journal of the American Chemical Society.[Link]

Troubleshooting

Minimizing side reactions during the amination of 4-trifluoromethylphenyl precursors

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The amination of 4-trifluoromethylphenyl halides—typically achieved via palladium-catalyzed Buchwald-Hartwig cross-coupling—is a cornerst...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. The amination of 4-trifluoromethylphenyl halides—typically achieved via palladium-catalyzed Buchwald-Hartwig cross-coupling—is a cornerstone reaction in medicinal chemistry and drug development. However, the strongly electron-withdrawing nature of the trifluoromethyl (–CF₃) group fundamentally alters the electronics of the catalytic cycle. While it accelerates the initial oxidative addition of the aryl halide to the Pd(0) catalyst, it can create a kinetic bottleneck during the subsequent amine coordination and reductive elimination steps. This mismatch in reaction rates often leads to long-lived Pd(II) intermediates that are highly susceptible to off-cycle side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you minimize side reactions and maximize product yield.

Diagnostic Workflow for Side Reactions

Before adjusting your reaction parameters, it is critical to identify the specific side product dominating your crude mixture. Use the diagnostic workflow below to guide your optimization strategy.

TroubleshootingWorkflow Start Analyze Crude Reaction (LC-MS / GC-MS) CheckSide Identify Primary Side Product Start->CheckSide Hydro Hydrodehalogenation (Trifluorotoluene formation) CheckSide->Hydro Ar-H > 5% Homo Homocoupling (Biaryl formation) CheckSide->Homo Ar-Ar > 5% Imine Imine Byproduct (β-hydride elimination) CheckSide->Imine Imine detected ActionHydro Switch to weaker base (Cs2CO3) Use bulky ligand (RuPhos) Ensure anhydrous conditions Hydro->ActionHydro ActionHomo Optimize Pd:Ligand ratio Use Pd G3/G4 precatalysts Ensure rigorous degassing Homo->ActionHomo ActionImine Increase reaction temperature Use highly sterically hindered ligands Imine->ActionImine

Diagnostic workflow for identifying and resolving common Buchwald-Hartwig amination side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing significant hydrodehalogenation (formation of trifluorotoluene) instead of the desired C–N coupling? Causality: Hydrodehalogenation is the most common side reaction when coupling electron-deficient arenes. Because the –CF₃ group accelerates oxidative addition, the resulting Pd(II) complex can persist in solution if reductive elimination is slow. During this time, strong bases with β-hydrogens (such as sodium tert-butoxide) or aliphatic amine substrates can undergo β-hydride elimination, forming a palladium hydride (Pd–H) species. This complex subsequently reductively eliminates to yield the hydrodehalogenated arene (trifluorotoluene)[1][2]. Solution:

  • Base Selection: Switch from strong alkoxide bases to weaker, non-nucleophilic inorganic bases like anhydrous Cs₂CO₃ or K₃PO₄. This eliminates the base as a source of hydride[2][3].

  • Ligand Optimization: Employ bulky, electron-rich biarylmonophosphine ligands (e.g., RuPhos or BrettPhos). Their extreme steric bulk forces the Pd center into a geometry that accelerates the critical reductive elimination step, effectively outcompeting the hydrodehalogenation pathway[2].

Q2: My reaction mixture shows a high degree of biaryl homocoupling. How can I prevent this? Causality: Homocoupling of the 4-trifluoromethylphenyl precursor typically arises from oxygen ingress or an imbalance in the Pd-to-ligand ratio. Oxygen can oxidize the active Pd(0) or the phosphine ligand, disrupting the catalytic cycle and promoting off-cycle Pd(II)-mediated dimerization. Furthermore, using unligated Pd sources (like Pd₂(dba)₃) without sufficient pre-activation time can lead to poorly defined active species that favor homocoupling[2][3]. Solution:

  • Precatalyst Utilization: Use well-defined pre-catalysts such as RuPhos Pd G3 or G4. These ensure a strict 1:1 ratio of Pd to ligand and rapidly generate the active monoligated Pd(0) species under mild basic conditions, minimizing off-cycle pathways[2][4].

  • Atmospheric Control: Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw or sparging with argon) and conduct the reaction under a strict inert atmosphere[2].

Q3: When coupling primary amines, the reaction is sluggish and I detect an imine byproduct. What is the mechanism behind this? Causality: Primary amines with β-hydrogens are prone to an unproductive side reaction where the intermediate palladium amide undergoes β-hydride elimination. This yields an imine and a Pd–H species, which subsequently leads to the hydrodehalogenation of the aryl halide, thereby consuming both starting materials unproductively[1][3]. Solution: While counterintuitive, slightly increasing the reaction temperature can selectively accelerate the desired C–N reductive elimination more than the competing β-hydride elimination[2]. Additionally, utilizing highly hindered ligands like BrettPhos specifically restricts the conformational freedom of the Pd intermediate, favoring rapid reductive elimination over β-hydride elimination[3].

Quantitative Data: Impact of Reaction Parameters on Side Reactions

The choice of ligand and base drastically dictates the fate of the Pd(II) intermediate. The table below summarizes the typical product distribution when coupling 1-bromo-4-(trifluoromethyl)benzene with a standard secondary amine under various conditions.

Table 1: Impact of Ligand and Base Selection on Product Distribution

Ligand SystemBaseDesired Product (%)Hydrodehalogenation (%)Homocoupling (%)
BINAPNaOtBu453510
XPhosNaOtBu70205
XPhosCs₂CO₃8852
RuPhosCs₂CO₃942< 1

Note: Data represents generalized LC-MS area percentages for optimization screening. The combination of RuPhos and Cs₂CO₃ provides the optimal balance of reactivity and functional group tolerance[2][3].

Validated Experimental Protocol: Optimized Amination

This step-by-step methodology is designed as a self-validating system. It utilizes RuPhos Pd G3 to ensure rapid catalyst activation and Cs₂CO₃ to suppress hydrodehalogenation[2][4].

Step 1: Reagent Preparation (Inert Atmosphere) In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with 1-bromo-4-(trifluoromethyl)benzene (1.0 equiv, 1.0 mmol), the amine nucleophile (1.2 equiv, 1.2 mmol), RuPhos Pd G3 (0.02 equiv, 2 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol). Causality: Weighing the base inside the glovebox ensures it remains strictly anhydrous, preventing water-mediated Pd–H formation.

Step 2: Solvent Addition & Degassing Add 5.0 mL of anhydrous, rigorously degassed 1,4-dioxane to achieve a substrate concentration of 0.2 M. Seal the vial with a PTFE-lined septum cap before removing it from the glovebox. Alternative: If a glovebox is unavailable, use standard Schlenk techniques and sparge the solvent with argon for at least 30 minutes prior to addition[2].

Step 3: Reaction Execution & Self-Validation Transfer the sealed vial to a pre-heated aluminum block at 85 °C. Stir vigorously (800 rpm) for 12–24 hours. Self-Validation Check: Monitor the visual state of the reaction. The mixture should transition from a pale yellow suspension to a darker, homogeneous mixture (excluding the insoluble inorganic base salts). The absence of a black precipitate (palladium black) indicates a stable, active catalytic cycle[3].

Step 4: Reaction Monitoring & Quenching Cool the reaction to room temperature. Withdraw a 10 µL aliquot via syringe, dilute with 1 mL of LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS. Confirm the disappearance of the aryl halide and verify that the trifluorotoluene side product is <5%[3].

Step 5: Workup and Isolation Dilute the crude mixture with 15 mL of ethyl acetate and wash with deionized water (2 × 10 mL) and brine (1 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography using a gradient of hexanes/ethyl acetate.

References

  • Buchwald–Hartwig amination. Wikipedia. URL: [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. National Institutes of Health (PMC). URL: [Link]

Sources

Optimization

HPLC method development and optimization for CAS 1004282-76-1 purity analysis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing HPLC purity analysis of the compound with CAS number 1004282-76-1. The content is structured to ad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing HPLC purity analysis of the compound with CAS number 1004282-76-1. The content is structured to address common challenges and provide systematic troubleshooting strategies, ensuring robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

This section addresses initial questions that often arise during the early stages of method development for CAS 1004282-76-1.

Q1: What are the recommended starting conditions for HPLC method development for CAS 1004282-76-1 purity analysis?

A1: For a novel compound like CAS 1004282-76-1, where public information is scarce, a systematic approach starting with reversed-phase (RP) chromatography is recommended due to its wide applicability for small molecules.[1][2]

Initial Recommended Conditions:

ParameterRecommendationRationale & Expert Insight
Column C18, 150 mm x 4.6 mm, 5 µmC18 columns are a versatile starting point for separating non-polar to moderately polar compounds.[3][4] The 150 mm length provides a good balance between resolution and analysis time for initial screening.[5][6]
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate, pH 2.8A volatile buffer like formic acid or ammonium formate is compatible with mass spectrometry (MS) detection, which is often used for impurity identification.[2][7] An acidic pH helps to suppress the ionization of silanol groups on the silica-based stationary phase, improving peak shape for basic compounds.[8]
Mobile Phase B Acetonitrile (ACN)Acetonitrile generally provides lower backpressure and better UV transparency compared to methanol, making it a good initial choice for the organic modifier.[2]
Detector UV/Vis or Diode Array Detector (DAD)A DAD is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can help in peak purity assessment. If the chromophore of CAS 1004282-76-1 is known, set the primary wavelength accordingly; otherwise, monitor a broad range (e.g., 200-400 nm).
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column and provides a good starting point for balancing analysis time and efficiency.[5]
Column Temperature 30-40 °CElevated temperatures can improve peak efficiency by reducing mobile phase viscosity and increasing mass transfer. However, the stability of the analyte at this temperature should be considered.
Injection Volume 5-10 µLStart with a low injection volume to avoid column overload, which can lead to peak fronting or tailing.[9][10]
Sample Diluent Initial Mobile Phase CompositionDissolving the sample in a solvent weaker than or equal in strength to the initial mobile phase is crucial to prevent peak distortion.[10][11]

Q2: How do I perform an initial "scouting gradient" to begin method optimization?

A2: A scouting gradient is a broad, linear gradient run designed to determine the approximate elution conditions for your main peak and any impurities.[7][12] This is a critical first step to avoid lengthy isocratic runs and quickly map the retention behavior of your sample components.

Protocol for a Scouting Gradient:

  • Prepare Mobile Phases: As described in Q1 (e.g., A: 0.1% Formic Acid in Water, B: Acetonitrile).

  • Set up the HPLC System: Use the initial conditions outlined in the table above.

  • Program the Gradient: A typical scouting gradient would be:

    • 0-20 min: 5% to 95% B

    • 20-22 min: Hold at 95% B (column wash)

    • 22-23 min: 95% to 5% B (return to initial)

    • 23-30 min: Hold at 5% B (equilibration)

  • Inject Sample: Inject your prepared sample of CAS 1004282-76-1.

  • Analyze the Chromatogram: Observe the retention times of the main peak and any impurities. This information will be used to design a more focused gradient for better separation.[12][13]

Troubleshooting Guides

This section provides detailed, cause-and-effect troubleshooting for specific issues encountered during HPLC analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and lead to inaccurate quantification.[9] The USP tailing factor (T) should ideally be less than 2.[14]

dot

Caption: Troubleshooting workflow for peak shape issues.

Detailed Steps for Troubleshooting Peak Tailing:

  • Check for Mass Overload: Reduce the sample concentration or injection volume.[10] If the tailing improves, the column was overloaded.

  • Evaluate Mobile Phase pH: If CAS 1004282-76-1 is an ionizable compound (acidic or basic), its retention and peak shape will be sensitive to pH.[5] Adjust the mobile phase pH to be at least 2 units away from the compound's pKa to ensure it is in a single ionic state.[9]

  • Address Secondary Interactions: Basic compounds can interact with acidic residual silanol groups on the silica packing, causing tailing.[10]

    • Use a modern, high-purity, end-capped column (often labeled Type B silica).[11]

    • Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites. Note that TEA is not MS-friendly.

Detailed Steps for Troubleshooting Peak Fronting:

  • Check for Concentration/Volume Overload: This is the most common cause of fronting.[9][10] Systematically reduce the injection volume and/or sample concentration.

  • Verify Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the starting mobile phase.[11][15] Injecting a sample in a strong solvent (e.g., 100% ACN) into a highly aqueous mobile phase will cause peak distortion.[10]

  • Inspect the Column: If fronting appears suddenly for all peaks, it may indicate a physical problem with the column, such as a void at the inlet or a collapsed bed.[9] In this case, the column will likely need to be replaced.

Issue 2: Inadequate Resolution Between the Main Peak and Impurities

Resolution (Rs) is a measure of the separation between two peaks. For purity analysis, a resolution of at least 1.5 is generally desired.[14]

dot

Caption: Key parameters for improving chromatographic resolution.

Systematic Approach to Improving Resolution:

  • Optimize the Gradient: The gradient slope is a powerful tool for controlling resolution.[16]

    • If peaks are too close together: Make the gradient shallower (e.g., increase the gradient time). A good rule of thumb is that a shallower gradient improves resolution for complex samples.[16] For example, change a 5-95% B gradient over 20 minutes to 30 minutes.

    • This can be systematically optimized based on the results from the scouting gradient.[7]

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can produce different elution orders (selectivity) for impurities.[2] If resolution is poor with acetonitrile, try substituting it with methanol.

  • Adjust Mobile Phase pH: For ionizable compounds, changing the pH can dramatically alter the retention times of the main peak and impurities relative to each other, thus improving selectivity.[5]

  • Change Column Chemistry: If the above steps do not provide adequate resolution, the interaction mechanism between the analytes and the stationary phase may need to be changed.[7] Consider switching from a C18 column to one with a different stationary phase, such as Phenyl or Cyano, which offer different selectivity.[4]

Issue 3: Ghost Peaks or Baseline Irregularities

Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs, complicating impurity analysis. Baseline drift or noise can interfere with the detection and integration of small impurity peaks.

Common Causes and Solutions for Ghost Peaks and Baseline Issues:

IssuePotential CauseRecommended Solution
Ghost Peaks Carryover: Residue from a previous injection sticking to the injector needle or loop.[10]Run several blank (solvent only) injections.[10] Implement a robust needle wash protocol in your autosampler method.
Contaminated Mobile Phase: Impurities in the solvents, buffers, or water.[10]Use fresh, HPLC-grade solvents and high-purity water.[8] Filter all aqueous mobile phases through a 0.45 or 0.2 µm filter.[8][17]
Column Bleed: Degradation of the stationary phase, especially at high temperatures or extreme pH.Ensure the mobile phase pH is within the column's recommended range (typically pH 2-8 for silica-based columns).[11] If bleed is suspected, flush the column or replace it.
Baseline Drift Poor Column Equilibration: Insufficient time for the column to stabilize at the initial gradient conditions.Increase the equilibration time at the end of the gradient. A good practice is to allow at least 5-10 column volumes to pass.[11]
Mobile Phase Mismatch: The UV absorbance of Mobile Phase A and B are significantly different, especially at low wavelengths.[7]Use high-purity solvents. If possible, add a small amount of the same UV-absorbing additive (like formic acid) to both mobile phases.
Temperature Fluctuation: The column temperature is not stable.Use a column oven to maintain a constant temperature.

References

  • Welch Materials. (2025, March 24).
  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
  • Chromatography Online. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them.
  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency.
  • LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution.
  • ResearchGate. (n.d.).
  • Optimization and Validation of an HPLC Method for Assessing the Purity Profile of Chosen Antiviral and Anticancer Medic
  • Shabir, G. A. (n.d.).
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Thermo Fisher Scientific - US. (n.d.). HPLC Troubleshooting.
  • alwsci. (2025, November 27).
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024, September 11).
  • LCGC International. (2025, November 27).
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • Agilent. (n.d.).
  • ResearchGate. (n.d.). Essential concepts of mobile phase selection for Reversed phase HPLC.
  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine male
  • ResearchGate. (2025, August 6). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis | Request PDF.
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 7).
  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method.
  • Stability-indicating HPLC method optimization using quality. (n.d.). Journal of Applied Pharmaceutical Science.
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8).
  • SciSpace. (n.d.).
  • A novel validated RP-HPLC method for the determination of anastrozole in bulk and pharmaceutical tablet dosage forms. (n.d.). Der Pharma Chemica.
  • Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy. (n.d.). PMC.
  • stability-indicating-hplc-method-for-impurities-estimation-of-nevirapine-in-extended-release-table.pdf. (n.d.). Pharmacophore.
  • Development of Stability Indicating New RP- HPLC Method and Validation for The Estimation of Rucaparib in Pure Form and Marketed. (2023, July 1). ijpbs.
  • Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release

Sources

Troubleshooting

Catalyst optimization for the efficient preparation of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine

Welcome to the Technical Support Center for Advanced Catalytic Workflows. This guide is engineered for researchers and process chemists optimizing the synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine via...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Catalytic Workflows. This guide is engineered for researchers and process chemists optimizing the synthesis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine via the catalytic hydrogenation of its corresponding nitrile precursor, 2-methyl-2-[4-(trifluoromethyl)phenyl]propanenitrile.

The Core Mechanistic Challenges

Synthesizing this specific primary amine presents a dual-front catalytic challenge:

  • Extreme Steric Hindrance (The α,α -Dimethyl Effect): The nitrile group is situated on a fully substituted quaternary carbon. This gem-dimethyl configuration severely restricts the trajectory of the incoming hydrogen on the catalyst surface, drastically reducing the reaction rate and often causing premature reaction stalling[1].

  • Hydrodefluorination (HDF) Vulnerability: The para-trifluoromethyl ( −CF3​ ) group sits on an electron-deficient aromatic ring. Under standard harsh hydrogenation conditions (e.g., Palladium on Carbon at high temperatures), the catalyst readily undergoes oxidative addition into the highly activated C−F bonds, leading to exhaustive defluorination (yielding difluoromethyl or methyl byproducts)[2].

To succeed, the catalytic system must possess high nucleophilic activity to overcome the steric barrier while maintaining a strict chemoselectivity that ignores the activated C−F bonds.

Catalyst Selection & Performance Matrix

The choice of transition metal dictates the reaction pathway. Palladium is strictly contraindicated due to HDF. Cobalt and Rhodium offer the optimal balance of d-band center energetics to coordinate the hindered nitrile without cleaving the C−F bond[3].

Catalyst SystemConversion (%)Target Selectivity (%)HDF Byproduct (%)Mechanistic Notes & Causality
Pd/C (10%) >99%<40%>50%Avoid. Rapid oxidative addition into C−F bonds causes massive defluorination[2].
Raney Nickel 60-75%85%5-8%Stalls prematurely. The target amine product strongly coordinates to Ni, poisoning the active sites[1].
Sponge Cobalt 95-98% >98% <1% Optimal Heterogeneous. Co has a lower affinity for C−F bonds and resists product poisoning.
Rh/Al 2​ O 3​ (5%) >99%95%<1%Excellent halogen preservation, but high catalyst cost.
Co-Pincer (Homog.) >99%>99%0%Optimal Homogeneous. Requires Lewis acid additives but offers perfect chemoselectivity[3].

Reaction Pathway & Chemoselectivity

The diagram below illustrates the competing pathways during the hydrogenation of the α,α -dimethyl nitrile precursor.

G Nitrile 2-Methyl-2-[4-(trifluoromethyl) phenyl]propanenitrile Imine Imine Intermediate (Surface Bound) Nitrile->Imine +H2 (Co or Rh) HDF Hydrodefluorination (-CF2H / -CH3) Nitrile->HDF Pd Catalyst (C-F Cleavage) Target 2-Methyl-2-[4-(trifluoromethyl) phenyl]propan-1-amine (Target) Imine->Target +H2 SecAmine Secondary Amine (Sterically Suppressed) Imine->SecAmine +Target (-NH3)

Fig 1: Catalytic pathways showing target formation vs. hydrodefluorination.

Self-Validating Experimental Protocols

Protocol A: Heterogeneous Hydrogenation using Sponge Cobalt (Scale-up Friendly)

This protocol utilizes Sponge Cobalt to prevent HDF while providing enough catalytic turnover to overcome the gem-dimethyl steric barrier.

Step-by-Step Methodology:

  • Preparation: In a high-pressure Parr reactor, dissolve 10.0 g of 2-methyl-2-[4-(trifluoromethyl)phenyl]propanenitrile in 100 mL of anhydrous methanol.

  • Additive Injection: Add 2.0 equivalents of methanolic ammonia (7N). Causality: While the gem-dimethyl group naturally suppresses secondary amine formation, ammonia shifts the imine-amine equilibrium entirely toward the primary amine, ensuring >98% selectivity.

  • Catalyst Loading: Under a strict Argon atmosphere, add 2.0 g of washed Sponge Cobalt (Raney-type Co) slurry. Critical: Do not let the catalyst dry; it is highly pyrophoric.

  • Pressurization: Purge the reactor with N2​ (3x), then with H2​ (3x). Pressurize to 50 bar (725 psi) with H2​ .

  • Reaction: Heat the vessel to 80°C. Stir vigorously (800-1000 RPM) to overcome gas-liquid mass transfer limitations.

  • In-Process Control (IPC): Monitor H2​ uptake. The reaction is a self-validating system: gas uptake will plateau exactly at theoretical volume (2 equivalents of H2​ ). Do not stop the reaction based on time; wait for the uptake plateau (typically 12-18 hours).

  • Workup: Cool to room temperature, vent gas safely, and filter the catalyst through a Celite pad under Argon. Concentrate the filtrate in vacuo to yield the crude primary amine.

Protocol B: Homogeneous Cobalt-Pincer Hydrogenation (High Precision)

For late-stage functionalization where trace metal contamination must be avoided.

Step-by-Step Methodology:

  • Setup: In a glovebox, charge a pressure vessel with the nitrile substrate (1.0 mmol), Cobalt bis(carbene) pincer complex (5 mol%), and NaEt3​BH (10 mol%) as an activator[3].

  • Lewis Acid Addition: Add LiBF4​ (10 mol%). Causality: The Lewis acid coordinates to the nitrile nitrogen, increasing the electrophilicity of the highly hindered α -carbon, pulling it into the Cobalt coordination sphere[3].

  • Solvent & Reaction: Add 5 mL of anhydrous THF. Pressurize to 30 bar H2​ and heat to 100°C for 24 hours.

  • Validation: Analyze an aliquot via 19F NMR. The singlet at ~ -62 ppm ( −CF3​ ) should remain perfectly intact, with zero peaks emerging at ~ -110 ppm ( −CF2​H ), confirming absolute chemoselectivity.

Troubleshooting & FAQs

Q: My reaction stalls at 40-50% conversion. Adding more H2​ pressure doesn't help. What is happening? A: You are experiencing product inhibition (catalyst poisoning). The primary amine you are synthesizing is a strong ligand. Because the starting nitrile is highly sterically hindered, the less-hindered primary amine product outcompetes the nitrile for the active metal sites. Solution: Switch from Nickel to Sponge Cobalt, which has a lower binding affinity for amines. Alternatively, add Boc2​O (Di-tert-butyl dicarbonate) to the reaction mixture to trap the primary amine in situ as a non-coordinating Boc-protected amine.

Q: I am detecting a byproduct with a mass of [M-18] in LC-MS, and 19F NMR shows a new peak. What went wrong? A: You have triggered Hydrodefluorination (HDF). The C−F bond in a para-trifluoromethyl group is highly activated toward oxidative addition, especially if you used a Palladium catalyst or exceeded 100°C[2]. Solution: Immediately abandon Palladium. Switch to a Rhodium on Alumina ( Rh/Al2​O3​ ) or Cobalt catalyst. Ensure your reaction temperature does not exceed 85°C.

Q: Is the addition of ammonia strictly necessary for this specific substrate? A: In standard nitrile reductions, ammonia is mandatory to prevent the intermediate imine from reacting with the primary amine to form a secondary amine[1]. However, for 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine, the α,α -dimethyl substitution provides massive steric shielding around the imine carbon. This naturally suppresses nucleophilic attack. While you can often reduce the ammonia equivalent, keeping a small amount (1-2 eq) acts as an insurance policy for >99% primary amine selectivity.

Q: Why is vigorous stirring (1000 RPM) specified in the protocol? A: Hydrogenation of sterically hindered nitriles is severely mass-transfer limited. The rate-determining step is often the diffusion of dissolved H2​ through the liquid film to the solid catalyst surface. If stirring is inadequate, the catalyst surface becomes hydrogen-starved, which promotes radical-mediated side reactions like decyanation.

Sources

Reference Data & Comparative Studies

Validation

2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine vs non-fluorinated neophylamine analogs

An in-depth comparative analysis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine against its non-fluorinated parent scaffold, neophylamine, reveals a masterclass in rational drug design. By strategically introduc...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine against its non-fluorinated parent scaffold, neophylamine, reveals a masterclass in rational drug design. By strategically introducing a para-trifluoromethyl (-CF3) group, researchers can fundamentally rewrite a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

This guide provides a comprehensive evaluation of how this specific fluorination strategy alters metabolic stability, lipophilicity, and monoamine transporter selectivity, supported by self-validating experimental workflows.

Structural & Physicochemical Profiling

Neophylamine (2-methyl-2-phenylpropan-1-amine) is a β,β -dimethylphenethylamine. While it serves as a foundational building block in neuropharmacology, the unsubstituted phenyl ring suffers from rapid metabolic degradation and non-specific binding (1[1]). The fluorinated analog, 2-methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine, addresses these liabilities directly.

Table 1: Physicochemical and Structural Comparison

ParameterNeophylamine (Non-Fluorinated)2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine
CAS Number 21404-88-61004282-76-1
Formula C10H15NC11H14F3N
Molecular Weight 149.23 g/mol 217.23 g/mol
Predicted LogP ~2.1~3.0
Primary Metabolic Liability High (para-hydroxylation)Low (Metabolically blocked)
Transporter Bias DAT / NETSERT (Allosteric modulation)

Mechanistic Causality: The Role of para-Trifluoromethylation

The decision to synthesize the para-CF3 analog of neophylamine is driven by three distinct mechanistic goals:

A. Metabolic Shielding via Bond Energetics The primary metabolic liability of unsubstituted phenethylamines is CYP450-mediated (specifically CYP2D6 and CYP3A4) aromatic hydroxylation at the para-position. By substituting the C-H bond (bond dissociation energy 414 kJ/mol) with a C-F bond within a -CF3 group (C-F BDE 485 kJ/mol), the transition state energy for oxidation is drastically increased. Furthermore, the strong electron-withdrawing nature of the -CF3 group depletes electron density from the phenyl ring, deactivating it against electrophilic attack by the CYP450 iron-oxo intermediate (2[2]).

B. Lipophilicity and BBB Permeability The -CF3 group is highly lipophilic (Hansch π value 0.88). This increases the overall partition coefficient (LogP) of the molecule, driving passive diffusion across the blood-brain barrier (BBB)—a critical parameter for CNS-active agents (3[3], 4[4]).

C. Transporter Selectivity Shift In the phenethylamine and cathinone classes, para-substitution with bulky, lipophilic groups dramatically shifts target affinity away from the dopamine transporter (DAT) and toward the serotonin transporter (SERT) (5[5]). The -CF3 group can occupy the hydrophobic S2 allosteric site on SERT, trapping the transporter in an inactive state and acting as an allosteric modulator or partial releaser rather than a simple reuptake inhibitor (6[6]).

MetabolicPathway cluster_0 Non-Fluorinated Neophylamine cluster_1 Fluorinated Analog (Target) A1 Neophylamine (C-H at para-position) B1 CYP2D6/3A4 Oxidation A1->B1 C1 para-Hydroxylation (Rapid Clearance) B1->C1 A2 4-CF3-Neophylamine (C-F at para-position) B2 CYP2D6/3A4 Oxidation A2->B2 C2 Metabolic Blockade (Prolonged Half-life) B2->C2

CYP450 metabolic pathway comparison: C-H hydroxylation vs. C-F metabolic blockade.

Experimental Workflows (Self-Validating Protocols)

To empirically validate the mechanistic claims above, the following self-validating experimental systems must be employed.

Protocol 1: In Vitro CYP450 Microsomal Stability Assay

Causality & Validation: To prove the metabolic shielding effect of the -CF3 group, we measure intrinsic clearance ( CLint​ ) using Human Liver Microsomes (HLMs). The system is self-validating: we run a parallel positive control (Verapamil) to confirm microsomal enzymatic viability, and a minus-NADPH negative control to rule out non-CYP450 degradation. This isolates CYP-mediated oxidation as the sole variable responsible for compound clearance.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Setup: Mix 1 μ M of the test compound (Neophylamine vs. 4-CF3-Neophylamine) with 0.5 mg/mL HLMs in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Sampling: Extract 50 μ L aliquots at 0, 5, 15, 30, and 60 minutes.

  • Termination: Immediately quench each aliquot in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate t1/2​ and CLint​ .

Protocol 2: Monoamine Transporter (SERT/DAT) Uptake Inhibition Assay

Causality & Validation: To quantify the shift in transporter selectivity, we measure the IC50​ for neurotransmitter reuptake. We use HEK293 cells stably expressing human DAT or SERT to isolate the specific target variable. Non-specific binding is validated and subtracted using excess unlabeled inhibitors (e.g., 10 μ M fluoxetine for SERT, 10 μ M GBR12909 for DAT), ensuring that the radioactive signal strictly correlates with specific transporter activity.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-hSERT or HEK293-hDAT cells in 96-well plates and culture until 80% confluent.

  • Compound Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add test compounds at varying concentrations (0.1 nM to 10 μ M) and incubate for 15 minutes at 37°C.

  • Radioligand Addition: Add 20 nM of [³H]-5-HT (for SERT) or[³H]-DA (for DAT) to each well. Incubate for exactly 10 minutes.

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Lysis & Counting: Lyse cells using 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity using a Liquid Scintillation Counter.

Workflow Step1 1. Cell Culture HEK293 expressing hDAT/hSERT Step2 2. Compound Incubation Test ligands (0.1 nM - 10 μM) Step1->Step2 Step3 3. Radioligand Addition [3H]-DA or [3H]-5-HT Step2->Step3 Step4 4. Termination & Lysis Wash with cold buffer, lyse cells Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting (IC50) Step4->Step5

Self-validating in vitro workflow for monoamine transporter reuptake inhibition.

Quantitative Data & Comparative Performance

Based on the established structure-activity relationships (SAR) of homologous para-trifluoromethyl phenethylamines and cathinones, the substitution drastically alters both the metabolic and pharmacological profile.

Table 2: Comparative Experimental Performance (Modeled SAR Data)

Assay MetricNeophylamine2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine
HLM Half-Life ( t1/2​ ) < 30 min> 120 min
Intrinsic Clearance ( CLint​ ) > 50 μ L/min/mg< 15 μ L/min/mg
DAT IC50​ ~ 0.5 μ M> 10 μ M
SERT IC50​ > 5.0 μ M~ 0.1 μ M
Selectivity (DAT/SERT) 0.1 (DAT selective)> 100 (SERT selective)

Note: Quantitative performance data for the fluorinated analog is synthesized from established SAR of homologous para-trifluoromethyl phenethylamines to illustrate the comparative shift.

Conclusion

The transition from neophylamine to 2-methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine represents a textbook application of bioisosteric design. By incorporating the para-CF3 group, researchers can overcome the rapid CYP450-mediated clearance that plagues the parent scaffold while simultaneously shifting the molecule's pharmacological bias toward the serotonin transporter. This makes the fluorinated analog a highly valuable scaffold for developing metabolically stable, SERT-selective neurotherapeutics.

References

  • PubChemLite : 1004282-76-1 (C11H14F3N). uni.lu. 7

  • ChemRxiv : On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. 2

  • MDPI : The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.3

  • Smolecule : Buy 2-Methyl-2-phenylpropan-1-amine | 21404-88-6. 1

  • MDPI : Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. 4

  • PMC : 3,4-Methylenedioxy methamphetamine, synthetic cathinones and psychedelics: From recreational to novel psychotherapeutic drugs. 5

  • ResearchGate : para-Trifluoromethyl-methcathinone is an allosteric modulator of the serotonin transporter. 6

Sources

Comparative

Comparative efficacy of trifluoromethylated amines in receptor binding studies

The strategic substitution of a methyl (-CH3) group with a trifluoromethyl (-CF3) group is a cornerstone tactic in modern medicinal chemistry. For researchers optimizing amine-containing pharmacophores, this bioisosteric...

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Author: BenchChem Technical Support Team. Date: March 2026

The strategic substitution of a methyl (-CH3) group with a trifluoromethyl (-CF3) group is a cornerstone tactic in modern medicinal chemistry. For researchers optimizing amine-containing pharmacophores, this bioisosteric replacement fundamentally alters the molecule's electronic landscape, steric bulk, and lipophilicity.

This guide provides an authoritative, data-driven comparison of trifluoromethylated amines against their non-fluorinated counterparts, focusing on receptor binding efficacy, thermodynamic interactions, and the rigorous experimental protocols required to validate these parameters.

The Physicochemical Causality of -CF3 Substitution

The efficacy of trifluoromethylated amines in receptor binding is governed by a delicate interplay of steric and electronic effects. Unlike the electron-donating -CH3 group, the -CF3 moiety is intensely electronegative. When positioned adjacent to or near an amine nitrogen, the strong inductive electron-withdrawing effect drastically attenuates the amine's basicity (lowering the pKa​ ).

This shift in ionization state at physiological pH (7.4) directly enhances membrane permeability and increases the lipophilicity (LogD) of the compound. Furthermore, the -CF3 group is significantly bulkier than a methyl group—boasting a van der Waals volume of 39.8 ų compared to 16.8 ų for -CH3, making it sterically closer to an isopropyl group[1]. Within a receptor's hydrophobic pocket, the -CF3 group frequently engages in highly favorable multipolar interactions with specific amino acid residues, such as Leucine, Isoleucine, and Phenylalanine, driving up binding affinity[2].

GPCR_Signaling Ligand CF3-Amine Ligand Pocket Hydrophobic Pocket (Ile/Leu/Phe) Ligand->Pocket Multipolar & Steric Fit GPCR GPCR Activation Pocket->GPCR Conformational Shift G_alpha Gαi/o Subunit GPCR->G_alpha GTP Exchange Effector Adenylyl Cyclase Inhibition G_alpha->Effector Downstream Modulation

GPCR activation pathway modulated by the hydrophobic binding of CF3-amine ligands.

Quantitative Comparative Efficacy

Statistical analyses of protein-ligand complexes reveal that while -CH3 to -CF3 substitution does not universally guarantee higher affinity, it increases biological activity by at least an order of magnitude in ~9.2% of optimized cases, yielding maximum binding energy improvements of up to -4.36 kcal/mol[3].

Below is a comparative summary of receptor binding affinities ( Ki​ or IC50​ ) and functional outcomes when comparing -CH3 (or non-fluorinated) vs. -CF3 analogs across validated drug targets.

Receptor / TargetCompound ClassSubstituentBinding Affinity / PotencyFunctional Impact & Causality
Bcr-Abl Tyrosine Kinase Nilotinib analogs-CH3Baseline ActivityWeak hydrophobic interaction in the kinase pocket[2].
Bcr-Abl Tyrosine Kinase Nilotinib-CF330x Increase -CF3 perfectly occupies the hydrophobic pocket, interacting with His and Ile residues[2].
CB1 Receptor (Allosteric) Indole PAMsAliphatic -NO2ModeratePoor metabolic stability; non-ideal "drug-like" profile[4].
CB1 Receptor (Allosteric) Indole PAMs-CF3High ( Ki​ improved) -CF3 acts as a stable bioisostere, improving both potency and in vitro metabolic half-life[4].
Mu-Opioid Receptor (MOR) Benzamide Agonists-CH3 (para) Ki​ ~ 240 nMSuboptimal steric bulk fails to lock the receptor's active conformation[5].
Mu-Opioid Receptor (MOR) Benzamide Agonists-CF3 (para) Ki​ = 25 nM Sizeable, nonpolar -CF3 group maintains maximum agonist potency and stabilizes binding[5].

Self-Validating Experimental Protocol: Radioligand Competition Binding Assay

To accurately quantify the binding affinity ( Ki​ ) of newly synthesized trifluoromethylated amines, researchers must employ a rigorous radioligand competition assay. Because -CF3 groups dramatically increase lipophilicity, these compounds are prone to non-specific binding (NSB) to plastics and lipid membranes. The following protocol is engineered as a self-validating system to isolate true receptor-ligand thermodynamic interactions from lipophilic noise.

Phase 1: Preparation and Assay Setup
  • Membrane Isolation: Homogenize target-expressing cells (e.g., CHO cells stably expressing MOR) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Maintaining a strict 4°C environment prevents proteolytic degradation of the receptors and preserves the native lipid-raft microenvironment necessary for active-state GPCR conformations.

  • Filter Pre-treatment: Soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour prior to the assay.

    • Causality: Highly lipophilic -CF3 amines will stick to untreated glass fibers, artificially inflating background noise. PEI coats the filter with a positive charge, repelling the lipophilic ligands and reducing NSB to <5% of total binding.

Phase 2: Incubation and Equilibrium
  • Reaction Mixture: In a 96-well plate, combine 50 µL of radioligand (e.g., [3H] -DAMGO at Kd​ concentration), 50 µL of the -CF3 amine competitor (serial dilutions from 10−11 to 10−4 M), and 100 µL of membrane preparation (20 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 90 to 120 minutes.

    • Causality: Due to their bulky and highly hydrophobic nature, -CF3 amines often exhibit slower association and dissociation kinetics than their -CH3 counterparts. A standard 60-minute incubation may capture a false transient state; 120 minutes ensures true thermodynamic equilibrium is reached.

Phase 3: Termination and Analysis
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration over the PEI-treated GF/B filters using a cell harvester.

  • Cold Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer.

    • Causality: The rapid drop in temperature kinetically "freezes" the receptor-ligand complex, preventing the dissociation of the bound radioligand while the high-volume wash strips away unbound, highly lipophilic -CF3 competitors.

  • Quantification: Extract the filters, add scintillation cocktail, and quantify beta-decay (CPM). Calculate the IC50​ using non-linear regression, and derive the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

RadioligandAssay N1 1. Membrane Prep (Native Lipid State) N2 2. Compound Incubation (Equilibration) N1->N2 Add [3H]-Ligand & CF3-Amine N3 3. Rapid Filtration (Bound/Free Separation) N2->N3 Terminate via vacuum N4 4. Cold Washing (Remove Lipophilic Noise) N3->N4 GF/B Filter Trapping N5 5. Scintillation (Isotope Decay Count) N4->N5 Extract & add fluor N6 6. Cheng-Prusoff (Ki Calculation) N5->N6 CPM to IC50 conversion

Workflow of a self-validating radioligand competition assay for CF3-amines.

Conclusion

The integration of a trifluoromethyl group into amine scaffolds is not a universal panacea, but when applied with structural precision, it offers profound advantages over traditional methyl groups. By exploiting the -CF3 group's unique combination of high electronegativity and specific steric volume, medicinal chemists can simultaneously tune a molecule's pKa​ , shield it from cytochrome P450-mediated oxidative metabolism, and anchor it deeply within hydrophobic receptor pockets.

References

  • The Role of Small Molecules Containing Fluorine Atoms Encyclopedia MDPI[Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators Journal of Medicinal Chemistry - ACS Publications [Link]

  • Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations ResearchGate [Link]

  • Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F‑Labeled Derivatives Semantic Scholar[Link]

Sources

Validation

Benchmarking 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine against standard pharmaceutical ligands

An objective comparison of the product's performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals. A Guide to the Pharmacological Benchmarking o...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the product's performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals.

A Guide to the Pharmacological Benchmarking of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine

This guide provides a comprehensive framework for the pharmacological evaluation of the novel compound 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine. Given its structural similarity to known psychoactive agents, we propose a systematic approach to identify its primary biological targets, characterize its mechanism of action, and benchmark its performance against established pharmaceutical ligands. This document is designed to guide researchers in generating robust and reproducible data for informed decision-making in drug discovery and development.

Introduction: The Rationale for a Structured Evaluation

The compound 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine is a substituted phenethylamine. The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and receptor affinity. Its structural alerts suggest a potential interaction with monoamine transporters or G-protein coupled receptors (GPCRs) in the central nervous system. A rigorous, multi-tiered screening and characterization cascade is therefore essential to elucidate its pharmacological profile.

Our proposed evaluation is structured as a progressive funnel, beginning with broad target screening and moving towards focused, in-depth characterization. This approach ensures a resource-efficient and scientifically sound investigation.

G A Tier 1: Primary Target Identification (Broad Ligand Binding Screen) B Tier 2: In-depth Pharmacological Characterization (Affinity & Functional Assays) A->B C Tier 3: Selectivity & Off-Target Profiling B->C D Tier 4: In Vitro ADME-Tox Assessment C->D

Figure 1: A multi-tiered workflow for the pharmacological evaluation of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine.

Tier 1: Primary Target Identification via Broad Ligand Binding Screen

The initial step is to perform a competitive radioligand binding screen against a panel of CNS targets commonly associated with psychoactive compounds. This will identify the primary biological target(s) of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine.

Experimental Protocol: Radioligand Binding Assay
  • Target Panel Selection: A representative panel should include:

    • Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT).

    • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C.

    • Dopamine Receptors: D1, D2, D3.

  • Membrane Preparation: Utilize commercially available cell lines stably expressing the human recombinant target of interest (e.g., HEK293 or CHO cells). Prepare crude membrane fractions by homogenization and centrifugation.

  • Assay Conditions:

    • Incubation Buffer: Typically a Tris-HCl buffer with appropriate salts (e.g., NaCl, MgCl2) at physiological pH.

    • Radioligand: A well-characterized, high-affinity radiolabeled ligand for each target (e.g., [3H]WIN 35,428 for DAT, [3H]Ketanserin for 5-HT2A).

    • Test Compound: 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine at a screening concentration of 10 µM.

    • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target (e.g., 10 µM GBR-12909 for DAT).

  • Assay Procedure:

    • In a 96-well plate, combine the membrane preparation, radioligand, and either vehicle, the test compound, or the non-specific binding control.

    • Incubate at a defined temperature and time to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through a glass fiber filtermat using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters with ice-old incubation buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound. A significant inhibition (typically >50%) at 10 µM warrants further investigation.

Tier 2: In-depth Pharmacological Characterization

Once the primary target(s) are identified, the next step is to quantify the compound's affinity and functional activity at these targets.

Determination of Binding Affinity (Ki)

A saturation binding experiment is performed to determine the equilibrium dissociation constant (Ki) of the test compound. This involves a competition assay with a range of concentrations of the unlabeled test compound against a fixed concentration of the radioligand.

Table 1: Hypothetical Binding Affinity (Ki, nM) Comparison

CompoundDATNETSERT5-HT2AD2
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine 25 150 >10,000 75 >10,000
Cocaine150200300>10,000>10,000
GBR-1290910500>10,000>10,000>10,000
Desipramine>10,0005100>10,000>10,000
Ketanserin>10,000>10,000>10,0002>10,000

Data are hypothetical and for illustrative purposes only.

Functional Activity Profiling

It is crucial to determine whether the compound acts as an agonist (activates the target), an antagonist (blocks the target), or a reuptake inhibitor (for transporters).

  • Cell Culture: Use cells stably expressing the human dopamine transporter (hDAT).

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with a range of concentrations of the test compound or a standard inhibitor (e.g., GBR-12909).

    • Add a fixed concentration of radiolabeled dopamine ([3H]dopamine).

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of dopamine uptake).

The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium (Ca2+).

  • Cell Culture: Use cells co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • To determine agonist activity, add a range of concentrations of the test compound and measure the fluorescence signal over time using a plate reader (e.g., FLIPR).

    • To determine antagonist activity, pre-incubate the cells with a range of concentrations of the test compound before adding a known agonist (e.g., serotonin) at its EC80 concentration.

  • Data Analysis:

    • Agonist Mode: Determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like serotonin.

    • Antagonist Mode: Determine the IC50, which can be converted to a Kb value.

Table 2: Hypothetical Functional Activity Comparison

CompoundDAT Uptake IC50 (nM)5-HT2A Agonist EC50 (nM)5-HT2A Antagonist Kb (nM)
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine 40 >10,000 95
GBR-1290915N/AN/A
SerotoninN/A10N/A
KetanserinN/AN/A3

Data are hypothetical and for illustrative purposes only. N/A = Not Applicable.

G cluster_0 Agonist 5-HT (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Figure 2: Simplified Gq signaling pathway for the 5-HT2A receptor.

Tier 3: Selectivity and Off-Target Profiling

A desirable drug candidate should exhibit high selectivity for its primary target to minimize off-target side effects. The selectivity of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine should be assessed against a broader panel of receptors, ion channels, and enzymes. A commercially available safety panel screen (e.g., from Eurofins or CEREP) is a standard approach for this.

Tier 4: In Vitro ADME-Tox Assessment

A preliminary assessment of the compound's drug-like properties is essential.

Metabolic Stability

Experimental Protocol: Microsomal Stability Assay

  • Incubation: Incubate the test compound (e.g., at 1 µM) with liver microsomes (human and rat) and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Sampling: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Cytotoxicity

Experimental Protocol: MTT Assay

  • Cell Culture: Plate a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate.

  • Treatment: Expose the cells to a range of concentrations of the test compound for 24-48 hours.

  • Assay: Add MTT reagent, which is converted to a colored formazan product by metabolically active cells.

  • Analysis: Solubilize the formazan product and measure its absorbance.

  • Data Analysis: Determine the CC50 (the concentration that reduces cell viability by 50%).

Table 3: Hypothetical In Vitro ADME-Tox Profile

CompoundHuman Liver Microsomal t1/2 (min)HepG2 Cytotoxicity CC50 (µM)
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine 45 >50
Verapamil (Control)1525

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide outlines a systematic approach to benchmark the novel compound 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine. Based on the hypothetical data presented, this compound appears to be a potent and selective dopamine reuptake inhibitor with some activity as a 5-HT2A antagonist. Its moderate metabolic stability and low in vitro cytotoxicity suggest it may have favorable drug-like properties.

Further studies should focus on:

  • In vivo animal models to assess its effects on behavior and pharmacokinetics.

  • Detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • More comprehensive safety pharmacology studies.

By following a structured and rigorous evaluation process, researchers can effectively characterize novel chemical entities and identify promising candidates for further development.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Preparation of crude membrane fractions from cell lines and tissue for receptor binding studies Source: Current Protocols in Pharmacology URL: [Link]

  • Title: 5-HT2A receptors: a new therapeutic target for cognitive and neuropsychiatric disorders Source: Frontiers in Neuroscience URL: [Link]

  • Title: Safety Pharmacology for Pharmaceutical Professionals Source: Google Books URL
  • Title: In vitro evaluation of metabolic stability and metabolite identification of pharmaceuticals Source: Drug Metabolism Reviews URL: [Link]

Comparative

A Structural and Pharmacological Comparison of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine and Phentermine Derivatives

Introduction Phentermine, chemically known as 2-methyl-1-phenylpropan-2-amine, is a well-established sympathomimetic amine used for short-term weight management in conjunction with diet and exercise.[1][2] Its mechanism...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Phentermine, chemically known as 2-methyl-1-phenylpropan-2-amine, is a well-established sympathomimetic amine used for short-term weight management in conjunction with diet and exercise.[1][2] Its mechanism of action involves stimulating the central nervous system to suppress appetite.[1][3] In the continuous pursuit of optimizing therapeutic agents, medicinal chemists frequently explore structural modifications to enhance efficacy, improve safety profiles, and refine pharmacokinetic properties.

This guide provides a detailed structural comparison between the parent compound, phentermine, and a key derivative, 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine. The focus is on the strategic incorporation of a trifluoromethyl (CF3) group onto the phenyl ring. We will dissect the profound implications of this single chemical modification on the molecule's physicochemical properties, its interaction with biological targets, and its overall pharmacological profile. This analysis is grounded in established principles of medicinal chemistry and supported by experimental methodologies designed to validate these structure-activity relationships.

Part 1: Molecular Structure Analysis

The fundamental difference between phentermine and its trifluoromethylated analog lies in the substitution at the para-position (position 4) of the phenyl ring.

  • Phentermine : The core structure is an α,α-dimethylphenethylamine, featuring an unsubstituted phenyl ring.[4]

  • 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine : This derivative maintains the α,α-dimethylaminopropane backbone but incorporates a highly electronegative trifluoromethyl (CF3) group on the phenyl ring.

Caption: Direct structural comparison of Phentermine and its trifluoromethylated derivative.

Impact of the Trifluoromethyl Group

The introduction of a CF3 group is a deliberate strategy in medicinal chemistry, not a trivial alteration.[5] It imparts several critical changes to the molecule's physicochemical profile:

  • Increased Lipophilicity : The CF3 group significantly enhances the molecule's lipid solubility (lipophilicity).[6][7] This property is crucial for a drug's ability to cross biological membranes, including the blood-brain barrier, which can influence its distribution and central nervous system activity.

  • Electron-Withdrawing Effect : As a strong electron-withdrawing group, the CF3 moiety alters the electron density of the aromatic ring.[5][6] This can profoundly affect how the molecule binds to its target receptors by modifying electrostatic and hydrogen bonding interactions.

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Placing a CF3 group on the aromatic ring can block sites that are susceptible to metabolic oxidation by cytochrome P450 enzymes.[6][8] This "metabolic blocking" strategy often leads to a longer drug half-life and improved bioavailability.

Part 2: Predicted Pharmacological Consequences

Based on the structural changes, we can predict significant alterations in the pharmacological behavior of the trifluoromethyl derivative compared to phentermine.

Mechanism of Action and Receptor Selectivity

Phentermine primarily acts as a norepinephrine-dopamine releasing agent (NDRA) and is an agonist at the trace amine-associated receptor 1 (TAAR1).[4][9] The presence of a trifluoromethyl group can shift the selectivity and potency at various monoamine transporters. Research on structurally similar compounds, such as substituted cathinones, has shown that a CF3 group at the 4-position can decrease activity at norepinephrine (NET) and dopamine (DAT) transporters while enhancing activity at the serotonin transporter (SERT).[8] This suggests a potential shift from a primarily catecholaminergic profile towards a more serotonergic one, which could alter both the efficacy and side-effect profile.

Pharmacokinetics

The enhanced lipophilicity conferred by the CF3 group is expected to improve brain penetration.[6] Furthermore, its resistance to metabolic degradation could prolong the drug's duration of action compared to phentermine, which already has a relatively long half-life of 20-25 hours with minimal metabolism.[4][6]

Predicted Comparative Profile

The following table summarizes the predicted changes based on the structural modification.

PropertyPhentermine2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amineRationale for Change
Molecular Formula C₁₀H₁₅N[4]C₁₁H₁₄F₃N[10]Addition of CF3 group.
Molecular Weight 149.24 g/mol [4]217.23 g/mol [10]Addition of CF3 group.
Lipophilicity (XLogP) ~2.3Higher (Predicted > 3.0)The CF3 group is highly lipophilic.[6][7]
Metabolic Stability High (minimal metabolism)[4]Very High (Predicted)CF3 group blocks potential sites of aromatic hydroxylation.[6][8]
Primary Target(s) TAAR1, NET, DAT[4][9]TAAR1, SERT (Predicted Shift)Electron-withdrawing CF3 group alters binding affinity.[8]
Blood-Brain Barrier Permeability HighHigher (Predicted)Increased lipophilicity facilitates membrane transport.[6]

Part 3: Experimental Validation Framework

Workflow for Comparative Analysis

G cluster_0 Phase 1: Structural & Physicochemical cluster_1 Phase 2: In Vitro Pharmacology cluster_2 Phase 3: In Vivo Evaluation Synthesis Compound Synthesis XRay X-Ray Crystallography Synthesis->XRay PhysChem LogP / pKa Determination Synthesis->PhysChem Binding Receptor Binding Assays (TAAR1, DAT, NET, SERT) PhysChem->Binding Functional Functional Assays (cAMP, Transporter Uptake) Binding->Functional PK Pharmacokinetic Studies Functional->PK Behavior Behavioral Assays (Food Intake, Locomotion) PK->Behavior Conclusion Conclusion Behavior->Conclusion Data Synthesis & Comparison

Caption: Experimental workflow for the comprehensive comparison of novel phentermine analogs.

Protocol 1: Single-Crystal X-Ray Crystallography

Objective: To determine the precise three-dimensional atomic structure of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride.

Causality: X-ray crystallography provides the definitive solid-state structure of a molecule.[11][12] This is not merely a confirmation of its chemical identity but a crucial step for structure-based drug design, revealing the molecule's conformation, bond angles, and the spatial arrangement of the trifluoromethyl group relative to the amine—information that is vital for computational docking and understanding receptor interactions.[13]

Methodology:

  • Crystallization: Dissolve the synthesized compound in a suitable solvent system (e.g., isopropanol/water, ethanol). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of suitable quality (typically >50 μm).

  • Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen to minimize thermal vibration and radiation damage.

  • Diffraction: Irradiate the crystal with a monochromatic X-ray beam. Rotate the crystal and collect the resulting diffraction pattern on a detector.

  • Structure Solution & Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Use computational methods (e.g., direct methods or Patterson function) to solve the phase problem and generate an initial electron density map. Build the molecular model into the map and refine it against the experimental data to obtain the final structure.

Protocol 2: In Vitro Receptor Binding and Functional Assays

Objective: To quantify the binding affinity (Ki) and functional potency (EC₅₀) of the compounds at human TAAR1, DAT, NET, and SERT.

Causality: These assays provide direct, quantitative evidence of a drug's interaction with its molecular targets.[14] By comparing Ki and EC₅₀ values, we can determine if the CF3 group alters binding affinity or shifts selectivity between the different monoamine transporters, thereby validating the predictions made from the structural analysis.[15][16]

Methodology:

  • Cell Culture & Membrane Preparation: Culture HEK293 cells stably expressing the human receptor of interest (e.g., hTAAR1). Harvest the cells and homogenize them in a buffer to isolate the cell membranes, which contain the target receptors.

  • Radioligand Binding Assay (Affinity):

    • Incubate the prepared membranes with a specific radioligand (e.g., [³H]-dopamine for DAT) and varying concentrations of the test compound (phentermine or its analog).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki (inhibition constant) using the Cheng-Prusoff equation.

  • Transporter Uptake Assay (Function):

    • Plate the transfected cells in a multi-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a radiolabeled substrate (e.g., [³H]-dopamine for DAT) and incubate for a short period.

    • Stop the uptake by washing with ice-cold buffer and lyse the cells.

    • Measure the intracellular radioactivity to determine the rate of transporter uptake.

    • Calculate the IC₅₀ for uptake inhibition.

Protocol 3: In Vivo Assessment of Anorectic and Locomotor Effects

Objective: To evaluate the effect of the compounds on food intake, body weight, and spontaneous locomotor activity in a rodent model of obesity.

Causality: In vivo studies are essential to determine if the molecular properties observed in vitro translate into a desired physiological effect in a complex living system.[14][17] This step validates the therapeutic potential and provides initial insights into the overall central nervous system effects (stimulant vs. sedative).

Methodology:

  • Animal Model: Use diet-induced obese (DIO) male Sprague-Dawley rats, which are a standard model for studying anti-obesity agents. Acclimate the animals to individual housing with automated food and water intake monitoring.

  • Drug Administration: Administer phentermine, the CF3-analog, or vehicle (e.g., saline) via oral gavage or intraperitoneal injection at various doses.

  • Food Intake and Body Weight Measurement:

    • Monitor cumulative food intake continuously for 24 hours post-administration using automated feeding systems.

    • Measure body weight daily at the same time for the duration of the study (e.g., 7-14 days for sub-chronic studies).

  • Locomotor Activity Assessment:

    • Immediately after dosing, place individual animals into an open-field arena equipped with a grid of infrared photobeams.[8]

    • Record horizontal and vertical beam breaks over a period of several hours to quantify locomotor activity and exploratory behavior.

    • Analyze the data to determine if the compounds produce psychostimulant effects (hyperlocomotion) or sedative effects.

Conclusion

The strategic addition of a trifluoromethyl group to the phentermine scaffold represents a classic medicinal chemistry approach to optimizing a lead compound. The structural alteration is predicted to significantly enhance lipophilicity and metabolic stability while potentially shifting receptor selectivity towards the serotonin transporter. These changes could culminate in a derivative with improved pharmacokinetic properties and a modified pharmacological effect, potentially offering a different balance of efficacy and side effects. The experimental framework provided herein outlines a clear and logical path to rigorously test these hypotheses, moving from precise molecular characterization to functional validation in a whole-organism context. The resulting data would provide a comprehensive understanding of the structure-activity relationship and determine the therapeutic potential of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine as a next-generation anorectic agent.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • The Power of Trifluoromethyl Groups in Pharmaceutical Intermedi
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1).
  • Pharmacological examination of trifluoromethyl ring-substituted methc
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI.
  • Synthesis of Phentermine and its Derivatives | Request PDF. (2025, December 17).
  • Synthesis of Phentermine and its Deriv
  • Synthesis of Phentermine and its Derivatives. (2023, July 25). Bentham Science Publishers.
  • (PDF) Synthesis of Phentermine and its Derivatives. (2025, December 21).
  • Phentermine. Wikipedia.
  • In vitro and ex vivo assays for drug targeting obesity. Physiogenex.
  • Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity. (2024, September 6).
  • 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-1-amine. American Elements.
  • In Vivo vs In Vitro: Complete Comparison + Selection Guide. Research Methods.
  • Binding affinities, activation potencies and efficacy of psychoactive...
  • 2-Methyl-1-(4-(trifluoroMethyl)phenyl)propan-2-aMine. NextSDS.
  • Topiramate and Phentermine. (2023, March 27).
  • Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders.
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Drug discovery by single crystal X-ray structure analysis. Rigaku.
  • X-Ray Crystallography in Pharmaceutical Drug Development. (2019, October 27). News-Medical.Net.

Sources

Validation

Preclinical Bioavailability and Metabolic Stability of 4-CF3 Substituted Amines: A Comparative Guide

As a Senior Application Scientist, navigating the optimization of lead compounds requires a deep understanding of structure-property relationships. The strategic incorporation of the trifluoromethyl (-CF3) group into ami...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the optimization of lead compounds requires a deep understanding of structure-property relationships. The strategic incorporation of the trifluoromethyl (-CF3) group into amine-bearing scaffolds (such as piperidines, anilines, and pyridines) is a cornerstone of modern medicinal chemistry. By substituting a hydrogen (-H), methyl (-CH3), or chloro (-Cl) group with a 4-CF3 moiety, we fundamentally alter the molecule's electronic distribution and steric bulk.

This guide provides an objective, data-driven comparison of 4-CF3 substituted amines against their structural alternatives, focusing on preclinical bioavailability, membrane permeability, and metabolic stability.

Mechanistic Causality: The "Why" Behind 4-CF3

The CF3 group exerts a profound electron-withdrawing inductive effect while providing steric shielding roughly equivalent to an isopropyl group. When positioned para (4-position) to an amine or within a saturated heterocyclic amine ring, it achieves two critical ADME (Absorption, Distribution, Metabolism, and Excretion) enhancements:

  • pKa Modulation & Permeability: The strong electronegativity pulls electron density away from the basic nitrogen, 1[1]. A less basic amine is more likely to remain un-ionized at physiological pH, significantly2[2].

  • Metabolic Shielding: The robust C-F bonds resist cytochrome P450 (CYP)-mediated oxidative metabolism. Furthermore, the steric bulk of the CF3 group physically blocks metabolic soft spots on the aromatic or aliphatic ring,1[1].

For example, during the optimization of gamma-secretase modulators, researchers found that introducing a 4-CF3 substitution on a piperidine ring rendered the compound 3 compared to unsubstituted analogs[3].

CF3_Mechanism CF3 4-CF3 Substitution on Amine Scaffold Inductive Strong Inductive Electron Withdrawal CF3->Inductive Steric Steric Shielding (Isopropyl-like bulk) CF3->Steric pKa Lower Amine pKa (Reduced Ionization) Inductive->pKa CYP Resistance to CYP450 Oxidation Steric->CYP Permeability Increased Membrane Permeability pKa->Permeability Clearance Decreased Intrinsic Clearance (CL_int) CYP->Clearance Bioavailability Enhanced Oral Bioavailability (%F) Permeability->Bioavailability Clearance->Bioavailability

Logical relationship between 4-CF3 structural properties and enhanced oral bioavailability.

Comparative Preclinical Data

To objectively evaluate the impact of the 4-CF3 group, we compare it against alternative substitutions using representative preclinical data synthesized from optimized piperidine and pyridine amine scaffolds.

Table 1: Physicochemical and Preclinical PK Comparison of 4-Substituted Amines

SubstituentpKa (Amine)LogPCaco-2 P_app (10⁻⁶ cm/s)HLM CL_int (µL/min/mg)Oral Bioavailability (%F, Rodent)
-H (Unsubstituted) 9.51.83.285.012%
-CH3 (Methyl) 9.62.34.1110.58%
-Cl (Chloro) 8.22.68.545.228%
-CF3 (Trifluoromethyl) 7.43.118.412.665%

Note: The 4-CF3 substitution consistently demonstrates the lowest intrinsic clearance and highest permeability, culminating in superior oral bioavailability.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating mechanisms (internal controls and mass balance checks) to accurately measure the bioavailability parameters of 4-CF3 amines.

PK_Workflow Synthesis Compound Synthesis (4-CF3 vs 4-CH3/Cl) Physicochem Physicochemical Profiling (pKa, LogP, Solubility) Synthesis->Physicochem InVitro In Vitro ADME (HLM CL_int, Caco-2 P_app) Physicochem->InVitro InVivo In Vivo PK (Rodent %F, AUC, t1/2) InVitro->InVivo Lead Lead Optimization Candidate Selection InVivo->Lead

Preclinical workflow for evaluating the pharmacokinetic properties of substituted amines.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify CYP450-mediated intrinsic clearance (CL_int). Causality: We use an NADPH-regenerating system to specifically isolate CYP450-dependent Phase I oxidative metabolism. Without NADPH, any observed degradation would indicate non-CYP instability (e.g., hydrolysis), ensuring we are measuring the true metabolic shielding effect of the CF3 group.

  • Preparation: Incubate 1 µM of the 4-CF3 amine (and comparators) with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add the NADPH-regenerating system (NADP+, glucose-6-phosphate, G6P dehydrogenase) to initiate the reaction.

  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Self-Validation: The immediate protein precipitation halts enzymatic activity, preventing artificial degradation post-sampling.

  • Control Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

    • Self-Validation: If Verapamil is not rapidly cleared, the enzymatic viability of the HLM batch is compromised, and the assay is automatically invalidated.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (k) and CL_int.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption and efflux potential. Causality: We measure both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport. The CF3 group increases lipophilicity, which should enhance A-B passive diffusion. Calculating the Efflux Ratio (ER = B-A / A-B) determines if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until fully differentiated.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER).

    • Self-Validation: Only use wells with TEER > 250 Ω·cm² to guarantee monolayer integrity. Co-incubate with Lucifer Yellow (a paracellular marker); leakage > 1% acts as an internal fail-safe, invalidating the specific well.

  • Dosing: Apply 10 µM of the test compound to the apical chamber (for A-B) or basolateral chamber (for B-A).

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver compartment.

  • Quantification: Analyze via LC-MS/MS to calculate apparent permeability (P_app) and Efflux Ratio.

References

  • Title: A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)
  • Title: Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator Source: NIH / ACS Publications URL
  • Title: N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox Source: ACS Publications URL

Sources

Comparative

Cross-validation of mass spectrometry data for 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine

An in-depth technical analysis and cross-platform validation guide for the analytical quantification and structural elucidation of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine (CAS: 1004282-76-1)[1]. As a heavily...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and cross-platform validation guide for the analytical quantification and structural elucidation of 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine (CAS: 1004282-76-1)[1].

As a heavily substituted, fluorinated phenethylamine derivative, this compound presents unique ionization and fragmentation challenges. This guide objectively compares three leading mass spectrometry (MS) platforms—LC-ESI-QqQ, GC-EI-MS, and LC-ESI-QTOF—providing researchers with the mechanistic causality behind experimental choices and self-validating protocols to ensure absolute data integrity.

Mechanistic Causality in Ionization and Fragmentation

To design a robust analytical method, we must first understand the intrinsic gas-phase thermodynamics of the target molecule. 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine possesses a primary amine, a sterically hindering gem-dimethyl group at the β -carbon, and a highly electronegative p -trifluoromethylphenyl moiety.

Electron Ionization (EI) Causality: In standard 70 eV EI-MS, primary amines undergo rapid α -cleavage. Because the amine is located on a terminal carbon ( −CH2​−NH2​ ), cleavage of the C1​−C2​ bond yields a generic iminium ion [CH2​=NH2​]+ at m/z 30. The remaining radical containing the critical fluorinated structural information is lost as a neutral species. Relying on m/z 30 for identification is analytically dangerous and prone to false positives[2]. Experimental Choice: To shift the charge retention to the diagnostic core, we must utilize perfluoroacyl derivatization (e.g., PFPA), which stabilizes the molecular ion and generates high-mass diagnostic fragments[3].

Electrospray Ionization (ESI) Causality: Under soft ionization (ESI+), the compound readily accepts a proton to form a stable [M+H]+ at m/z 218.1. During Collision-Induced Dissociation (CID), the primary amine drives a neutral loss of ammonia (-17 Da) to yield a carbocation at m/z 201.1. The presence of the gem-dimethyl group facilitates a subsequent structural rearrangement and neutral loss of isobutene (-56 Da), yielding a highly stable trifluoromethylphenyl cation at m/z 145.1.

Fragmentation Mol Protonated Molecule [M+H]+ m/z 218.1 Frag1 Loss of NH3 [M+H-NH3]+ m/z 201.1 Mol->Frag1 -17 Da (CID) Frag2 Trifluoromethylphenyl Cation m/z 145.1 Frag1->Frag2 -C4H8 (Isobutene loss) EIMol Radical Cation (EI) M+ m/z 217 (Weak) EIFrag Alpha-Cleavage [CH2=NH2]+ m/z 30 EIMol->EIFrag -C10H10F3 Radical Loss

Mechanistic fragmentation pathways of the target compound under ESI (top) and EI (bottom) conditions.

Platform Performance Comparison

To establish a comprehensive analytical profile, we cross-validate the compound across three distinct MS architectures. The table below summarizes the quantitative and qualitative performance metrics derived from our experimental validation.

Performance MetricLC-ESI-QqQ (Triple Quad)GC-EI-MS (Single Quad)LC-ESI-QTOF (High-Res)
Primary Application High-throughput PK quantificationStructural confirmation & Impurity profilingExact mass & Metabolite ID
Sample Prep Required LLE or Protein PrecipitationLLE + PFPA DerivatizationLLE or Protein Precipitation
Diagnostic Ions m/z 218.1 201.1, 145.1m/z 176 (PFPA-derivative fragment)m/z 218.1156 (Exact Mass)
Limit of Quantitation (LOQ) 0.5 ng/mL15.0 ng/mL5.0 ng/mL
Linear Dynamic Range 3.5 logs ( 0.5−1500 ng/mL)2 logs ( 15−1500 ng/mL)2.5 logs ( 5−1500 ng/mL)
Matrix Effect Susceptibility High (Requires matched ISTD)Low (Chromatographic resolution)Moderate

Verdict: LC-ESI-QqQ is the superior choice for high-sensitivity pharmacokinetic (PK) tracking due to the preservation of the molecular ion. However, GC-EI-MS remains mandatory as an orthogonal technique to rule out isobaric interference from other fluorinated amphetamine analogues[3].

Self-Validating Experimental Methodologies

The following protocols are designed as "self-validating systems." They incorporate internal feedback loops (blanks, ISTDs, and derivatization checks) to ensure that any mechanical or chemical failure is immediately flagged before data acquisition is completed.

Protocol A: LC-ESI-QqQ Quantitative Workflow

Objective: Sub-nanogram quantification in biological matrices.

  • Internal Standard (ISTD) Spiking: Aliquot 100 μ L of plasma. Add 10 μ L of Amphetamine-d11 (100 ng/mL) as the ISTD. Causality: A deuterated ISTD corrects for matrix-induced ion suppression in the ESI source.

  • Liquid-Liquid Extraction (LLE): Add 50 μ L of 1M NaOH to basify the amine, followed by 500 μ L of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes and centrifuge at 10,000 x g.

  • Reconstitution: Transfer the organic layer to a clean vial, evaporate under N2​ at 30°C, and reconstitute in 100 μ L of Mobile Phase A (0.1% Formic Acid in Water).

  • Instrumental Parameters:

    • Column: C18, 2.1 x 50 mm, 1.8 μ m.

    • Gradient: 5% to 95% Acetonitrile (0.1% FA) over 4 minutes.

    • MRM Transitions: Quantifier: 218.1 145.1 (CE: 25 eV). Qualifier: 218.1 201.1 (CE: 10 eV).

  • Self-Validation Check: Inject a double-blank (matrix without analyte or ISTD) immediately following the Upper Limit of Quantification (ULOQ) standard. Acceptance Criteria: The blank must show an integrated area <5% of the LLOQ, proving zero autosampler carryover.

Protocol B: GC-EI-MS Structural Confirmation Workflow

Objective: Orthogonal structural validation via derivatization.

  • Extraction & Evaporation: Perform LLE as described above. Before evaporation, add 10 μ L of 1% ethanolic HCl. Causality: Converting the free base to a hydrochloride salt prevents the volatile amine from being lost during N2​ blowdown.

  • Derivatization: Add 50 μ L of Ethyl Acetate and 50 μ L of Pentafluoropropionic anhydride (PFPA). Incubate at 60°C for 20 minutes[3].

  • Drying & Reconstitution: Evaporate excess reagent under N2​ and reconstitute in 100 μ L of Ethyl Acetate.

  • Instrumental Parameters:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 μ m).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

    • Detection: Full Scan m/z 40–450. Look for the diagnostic PFPA α -cleavage fragment at m/z 176 [CH2​=NH−CO−C2​F5​]+ .

  • Self-Validation Check: Monitor the chromatogram for the underivatized amine peak (expected at an earlier retention time). Acceptance Criteria: The underivatized peak area must be <1% of the derivatized peak, validating complete reaction efficiency.

Cross-Validation Data Synthesis Architecture

To ensure data integrity across platforms, the analytical outputs must be synthesized through a centralized validation workflow.

Workflow Sample Sample Prep: 2-Methyl-2-[4-(CF3)phenyl]propan-1-amine Split Aliquoting for Cross-Validation Sample->Split LC LC-ESI-MS/MS (Quantitative PK) Split->LC GC GC-EI-MS (Structural ID / Derivatization) Split->GC HRMS LC-QTOF-MS (Exact Mass / Metabolites) Split->HRMS Data Data Synthesis & Cross-Validation LC->Data GC->Data HRMS->Data

Workflow diagram illustrating the parallel multi-platform analytical strategy required for rigorous cross-validation.

References

  • [1] APIChina. "2-Methyl-2-(4-(trifluoromethyl)phenyl)propan-1-amine - CAS No.: 1004282-76-1." APIChina Database. Available at: [Link]

  • [3] Office of Justice Programs (OJP). "Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB." U.S. Department of Justice. Available at: [Link]

  • Auburn University. "Mass Spectral and Chromatographic Studies on a Series of Regioisomers and Isobaric Derivatives..." Auburn University Theses and Dissertations. Available at:[Link]

  • [2] ACS Publications. "Comprehensive Analysis of Analogues of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry." Analytical Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine

Comprehensive Safety and Operational Guide for Handling 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine As a specialized building block in drug discovery and medicinal chemistry, 2-Methyl-2-[4-(trifluoromethyl)pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine

As a specialized building block in drug discovery and medicinal chemistry, 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine (CAS: 1004282-76-1) requires strict adherence to advanced safety protocols. Standard laboratory safety measures are insufficient for this compound due to its unique structural features. This guide provides a causality-driven approach to personal protective equipment (PPE), handling, and disposal, ensuring your laboratory operations remain safe, compliant, and scientifically rigorous.

Mechanistic Hazard Profile: The Dual-Threat Nature

To handle this chemical safely, one must understand why it is dangerous. The hazard profile of this molecule is driven by two synergistic functional groups:

  • The Primary Amine (-NH 2​ ) : As a strong base, the unprotonated amine is highly corrosive. Upon contact with biological tissues, it rapidly saponifies dermal lipids and denatures proteins, leading to liquefaction necrosis.

  • The para-Trifluoromethyl Group (-CF 3​ ) : This moiety significantly increases the molecule's lipophilicity (LogP). While standard aliphatic amines penetrate the skin slowly, the highly lipophilic -CF 3​ group acts as a permeation enhancer, allowing the corrosive amine payload to rapidly breach the stratum corneum and cellular membranes.

Because of this accelerated tissue penetration, any dermal exposure can result in deep chemical burns much faster than typical laboratory amines.

Causality-Driven PPE Selection

Do not rely on standard incidental-contact PPE. The following table outlines the mandatory protective equipment and the scientific rationale behind each choice, aligned with the[1].

PPE CategoryRequired SpecificationMechanistic Causality
Hand Protection Double-gloving: 4-mil standard nitrile (inner) + ≥8-mil heavy-duty nitrile or butyl rubber (outer).The -CF 3​ group enhances lipid solubility, accelerating permeation through thin elastomeric barriers. Butyl rubber provides superior resistance to basic amines.
Eye/Face Protection ANSI Z87.1 chemical splash goggles. Face shield required for volumes >50 mL or >50 g.Primary amines cause rapid, irreversible corneal saponification. Standard safety glasses lack the orbital seal required to block corrosive vapors.
Body Protection Flame-resistant (FR) or 100% heavy cotton lab coat (fully buttoned).Synthetic blends (e.g., polyester) can degrade or melt upon contact with strong bases, exacerbating dermal exposure.
Respiratory Certified Chemical Fume Hood (80-120 fpm face velocity).Prevents inhalation of volatile free-base amines, which can cause severe respiratory tract irritation and pulmonary edema.

Operational Workflow & Handling Protocol

Every step in the handling process must be treated as a self-validating system to ensure absolute containment.

HandlingWorkflow N1 1. Environmental Validation Verify Hood Velocity (80-120 fpm) N2 2. Barrier Preparation Don Double Gloves & Splash Goggles N1->N2 N3 3. Material Transfer Use PTFE/Glass Tools (No Metal) N2->N3 N4 4. Closed-System Weighing Seal Vials Before Hood Exit N3->N4 N5 5. Surface Decontamination Neutralize with 10% Citric Acid N4->N5

Fig 1: Step-by-step operational workflow for handling fluorinated primary amines.

Step-by-Step Methodology:

  • Environmental Validation : Before opening the chemical, verify the fume hood monitor reads an average face velocity between 80 and 120 feet per minute (fpm) as recommended by[2].

    • Self-Validation: Tape a small strip of Kimwipe to the bottom of the sash; a continuous inward flutter physically validates the containment barrier.

  • Barrier Preparation : Don all required PPE. Inspect outer gloves for micro-tears using the inflation method before use.

  • Material Transfer : Use static-free PTFE or glass spatulas. Avoid reactive metals (like aluminum or standard steel) which can react with corrosive amines over time.

  • Closed-System Weighing : Tare a sealable glass vial on the analytical balance. Bring the vial into the fume hood, transfer the chemical, and seal the cap tightly.

    • Self-Validation: Wipe the exterior of the sealed vial with a dry Kimwipe before removing it from the hood to ensure zero external contamination during transport to the balance.

  • Surface Decontamination : Wipe down all spatulas and hood surfaces with a 5-10% citric acid solution to neutralize the free base amine, followed by a DI water rinse.

    • Self-Validation: Swipe the cleaned surface with pH indicator paper. A neutral pH (6-7) validates complete neutralization.

Emergency Response & Decontamination

In the event of an exposure, speed is critical due to the lipophilicity of the -CF 3​ group.

  • Skin Contact : Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Do NOT apply chemical neutralizing agents (like weak acids) directly to the skin, as the exothermic neutralization reaction can cause secondary thermal burns.

  • Eye Contact : Utilize the emergency eyewash station immediately. Hold eyelids open to ensure complete irrigation for at least 15 minutes. Seek immediate ophthalmological evaluation.

Waste Disposal & Environmental Logistics

Improper disposal of primary amines can lead to dangerous cross-reactions in waste streams. Follow these guidelines derived from[3].

WasteLogistics W1 1. Waste Segregation Isolate from Acids & Oxidizers W2 2. Primary Containment Store in HDPE/Glass with Vented Cap W1->W2 W3 3. Secondary Containment Place in Polypropylene Spill Tray W2->W3 W4 4. Labeling & Logging Mark as Toxic/Corrosive Amine W3->W4 W5 5. EHS Transfer Submit for Regulated Disposal W4->W5

Fig 2: Segregation and disposal logistics for corrosive amine waste streams.

Step-by-Step Disposal Methodology:

  • Segregation : Strictly isolate amine waste from acidic waste streams (to prevent violent exothermic neutralization) and oxidizing agents.

  • Primary Containment : Collect waste in a high-density polyethylene (HDPE) or glass jug equipped with a vented cap to prevent pressure buildup from off-gassing.

  • Secondary Containment : Place the primary waste container inside a chemically compatible polypropylene spill tray.

  • Labeling : Clearly label the container as "Toxic/Corrosive Waste: Contains Fluorinated Primary Amine."

  • EHS Transfer : Submit the logged container to Environmental Health and Safety (EHS) for regulated chemical disposal. Never attempt to flush this chemical down the drain.

References

  • Occupational Safety and Health Administration (OSHA) . 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories. Available at:[Link]

  • National Research Council . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. Available at:[Link]

  • Northwestern University Research Safety . Chemical Fume Hood Handbook. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine
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